Product packaging for Vipivotide tetraxetan(Cat. No.:CAS No. 1702967-37-0)

Vipivotide tetraxetan

Cat. No.: B610321
CAS No.: 1702967-37-0
M. Wt: 1042.1 g/mol
InChI Key: JBHPLHATEXGMQR-VLOIPPKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VIPIVOTIDE TETRAXETAN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H71N9O16 B610321 Vipivotide tetraxetan CAS No. 1702967-37-0

Properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHPLHATEXGMQR-VLOIPPKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702967-37-0
Record name Vipivotide tetraxetan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIPIVOTIDE TETRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Vipivotide Tetraxetan in Targeting PSMA-Expressing Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, provides a unique opportunity for targeted therapies. Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity small molecule that specifically binds to the extracellular domain of PSMA.[1][2] When chelated with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), it becomes a potent radioligand therapy capable of selectively delivering cytotoxic radiation to PSMA-expressing tumor cells. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound in targeting PSMA-expressing cells.

Mechanism of Action

¹⁷⁷Lu-Vipivotide tetraxetan is a radioligand therapeutic agent.[3] The this compound component is a ligand that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is overexpressed in prostate cancer.[3][4] Upon intravenous administration, ¹⁷⁷Lu-vipivotide tetraxetan binds to PSMA-expressing cells.[4] The subsequent emission of beta-minus particles from the radioisotope ¹⁷⁷Lu delivers radiation to the PSMA-expressing target cells and surrounding cells, inducing DNA damage that can ultimately lead to cell death.[3][4]

cluster_bloodstream Bloodstream cluster_cell PSMA-Expressing Cancer Cell Lu177_Vipivotide ¹⁷⁷Lu-Vipivotide Tetraxetan PSMA PSMA Receptor Lu177_Vipivotide->PSMA Targeting Internalization Internalization PSMA->Internalization Binding DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage Beta Particle Emission from ¹⁷⁷Lu Cell_Death Apoptosis/Cell Death DNA_Damage->Cell_Death

Mechanism of Action of ¹⁷⁷Lu-Vipivotide Tetraxetan.

PSMA Signaling Pathway

PSMA expression on prostate cancer cells is not merely a passive target but is also implicated in tumor-promoting signaling pathways. Studies have shown that PSMA can modulate signal transduction, contributing to a more aggressive phenotype.[5] One key mechanism involves the redirection of signaling from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-kinase (PI3K)-AKT pathway.[6][7] PSMA interacts with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R). This disruption inhibits the canonical MAPK pathway and instead promotes the activation of the pro-survival PI3K-AKT pathway.[6]

cluster_without_psma Canonical Signaling (Low/No PSMA) cluster_with_psma PSMA-Mediated Signaling (High PSMA) IGF1R_Integrin_Complex IGF-1R / β1 Integrin / RACK1 Complex MAPK_Pathway MAPK Pathway IGF1R_Integrin_Complex->MAPK_Pathway PSMA_RACK1 PSMA interaction with RACK1 Proliferation Proliferation, Growth, Migration MAPK_Pathway->Proliferation PI3K_AKT_Pathway PI3K-AKT Pathway PSMA_RACK1->PI3K_AKT_Pathway Survival Tumor Survival, Growth, Progression PI3K_AKT_Pathway->Survival

PSMA-mediated shift from MAPK to PI3K-AKT signaling.

Quantitative Data Summary

Preclinical Binding Affinity
CompoundBinding Affinity (Ki)Cell LineReference
This compound (PSMA-617)0.37 nM-[8]
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

VISION Phase III Trial [9]

Endpoint¹⁷⁷Lu-Vipivotide Tetraxetan + Standard of CareStandard of Care AloneHazard Ratio (95% CI)p-value
Median Overall Survival (OS)15.3 months11.3 months0.62 (0.52-0.74)<0.001
Median Radiographic Progression-Free Survival (rPFS)8.7 months3.4 months0.40 (0.29-0.57)<0.001

TheraP Phase II Trial [10]

Endpoint¹⁷⁷Lu-Vipivotide TetraxetanCabazitaxelTreatment Difference (95% CI)p-value
PSA Response Rate (≥50% reduction)66%37%29% (16-42)<0.0001

Experimental Protocols

In Vitro PSMA Binding Assay (Competitive Displacement)

This protocol is a generalized representation based on methodologies described in the literature.[11]

Start Start Prepare_Cells Prepare PSMA-expressing cells (e.g., LNCaP) in multi-well plates Start->Prepare_Cells Add_Radioligand Add a fixed concentration of radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617) Prepare_Cells->Add_Radioligand Add_Competitor Add increasing concentrations of unlabeled this compound Add_Radioligand->Add_Competitor Incubate Incubate at a specified temperature and duration (e.g., 4°C for 1 hour) Add_Competitor->Incubate Wash Wash cells to remove unbound ligand Incubate->Wash Lyse_Cells Lyse cells and measure radioactivity in a gamma counter Wash->Lyse_Cells Analyze Analyze data to determine IC50 and Ki values Lyse_Cells->Analyze End End Analyze->End

Workflow for a competitive PSMA binding assay.

Methodology:

  • Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP) to near confluence in appropriate multi-well plates.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-based buffer with salts and protein).

  • Radioligand Preparation: Dilute the radiolabeled this compound (e.g., ¹⁷⁷Lu-PSMA-617) to a fixed concentration in the assay buffer.

  • Competitor Preparation: Prepare serial dilutions of non-radiolabeled this compound.

  • Incubation: Add the fixed concentration of radioligand and varying concentrations of the unlabeled competitor to the cells. Incubate for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C to prevent internalization).

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound ligand.

  • Cell Lysis and Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to counting tubes. Measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the bound radioactivity as a function of the unlabeled competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Cell Uptake and Internalization Assay

This protocol is a generalized representation based on methodologies described in the literature.[12]

Methodology:

  • Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.

  • Radioligand Addition: Add a known concentration of ¹⁷⁷Lu-Vipivotide tetraxetan to the cells.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Total Uptake Measurement:

    • At each time point, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and measure the total cell-associated radioactivity in a gamma counter.

  • Internalization Measurement:

    • At each time point, after aspirating the medium, add an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period (e.g., 5-10 minutes) to strip the surface-bound radioligand.

    • Collect the acidic buffer (contains surface-bound fraction).

    • Wash the cells with PBS.

    • Lyse the remaining cells to release the internalized radioligand and measure the radioactivity (internalized fraction).

  • Data Analysis: Express the results as a percentage of the added activity per million cells. The internalized fraction can be calculated as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Study in a Mouse Model

This protocol is a generalized representation based on methodologies described in the literature.[7][12][13]

Start Start Tumor_Implantation Implant PSMA-expressing tumor cells (e.g., LNCaP xenografts) in mice Start->Tumor_Implantation Radioligand_Injection Intravenously inject ¹⁷⁷Lu-Vipivotide tetraxetan Tumor_Implantation->Radioligand_Injection Euthanasia Euthanize mice at predefined time points Radioligand_Injection->Euthanasia Organ_Harvest Harvest and weigh organs and tumors Euthanasia->Organ_Harvest Measure_Radioactivity Measure radioactivity in each sample using a gamma counter Organ_Harvest->Measure_Radioactivity Calculate_Uptake Calculate uptake as % injected dose per gram of tissue (%ID/g) Measure_Radioactivity->Calculate_Uptake End End Calculate_Uptake->End

Workflow for an in vivo biodistribution study.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human PSMA-positive prostate cancer cells (e.g., LNCaP).

  • Radiopharmaceutical Administration: Inject a defined activity of ¹⁷⁷Lu-Vipivotide tetraxetan intravenously into the tail vein of the mice.

  • Time Points: Euthanize groups of mice (typically n=3-5 per group) at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 120h).

  • Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone, salivary glands).

  • Sample Processing: Weigh each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.

  • Data Analysis: Calculate the uptake in each organ/tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a highly effective targeting agent for PSMA-expressing cells. When radiolabeled with ¹⁷⁷Lu, it has demonstrated significant clinical benefit in patients with advanced prostate cancer, leading to its approval as a standard-of-care treatment option. The high binding affinity of this compound for PSMA, coupled with the cytotoxic potential of ¹⁷⁷Lu, provides a powerful and selective means of delivering radiation to tumor sites while minimizing off-target toxicity. The ongoing research into PSMA-targeted therapies, including combination strategies and applications in earlier disease states, continues to expand the role of this compound in the management of prostate cancer. This guide provides a foundational understanding of the technical aspects of this important therapeutic agent for professionals in the field of oncology and drug development.

References

An In-depth Technical Guide to the Binding Affinity of Vipivotide Tetraxetan with Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer cells.[1][2][3] This strong and specific binding is the cornerstone of its use in both the diagnosis and radioligand therapy of prostate cancer. When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), forming ¹⁷⁷Lu-Vipivotide tetraxetan (Pluvicto™), it enables targeted delivery of radiation to PSMA-expressing tumor cells, leading to DNA damage and cell death.[3] This document provides a comprehensive overview of the binding affinity of this compound to PSMA, including quantitative data from various studies and detailed experimental protocols.

Quantitative Binding Affinity Data

The binding affinity of this compound and its radiolabeled counterparts to PSMA has been quantified using several key metrics, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are summarized below.

Compound Parameter Value (nM) Cell Line / Method Reference
This compound (PSMA-617)Ki0.37Enzymatic assay[2]
This compound (PSMA-617)Ki2.3 ± 2.9Preclinical assays[1]
¹⁷⁷Lu-PSMA-617Kd4.358 ± 0.664Saturation binding assay on intact LNCaP cells[4]
PSMA-617IC50~5Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 in LNCaP and C4-2 cells[5]
PSMA-617IC50~50Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 in PC-3 PIP cells (10-fold higher than LNCaP/C4-2)[5]
natLu-PSMA-617IC5017.709Competitive inhibition assay on LNCaP cells[4]
¹⁷⁷Lu-PSMA-617Ki7.174Calculated from IC50 in LNCaP cells[4]
PSMA-617IC5027.49Competition binding assay in 22Rv1 tumor cells[6]

Experimental Protocols

The determination of the binding affinity parameters listed above relies on meticulous experimental procedures. Below are detailed methodologies for the key assays cited in the literature.

Competitive Binding Assay

This assay determines the concentration of an unlabeled ligand (this compound) required to displace a radiolabeled ligand from its target receptor (PSMA).

Objective: To determine the IC50 and subsequently the Ki of this compound.

Materials:

  • Cell Lines: LNCaP (PSMA-positive human prostate adenocarcinoma cells), C4-2, or PC-3 PIP (PSMA-transfected).

  • Radioligand: [¹⁷⁷Lu]Lu-PSMA-617.

  • Unlabeled Ligand: this compound (PSMA-617) or its non-radioactive Lutetium-complex (natLu-PSMA-617).

  • Buffers and Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), Phosphate-Buffered Saline (PBS), and a lysis buffer if using cell membranes.

  • Equipment: 96-well plates, incubator, gamma counter.

Procedure:

  • Cell Culture: LNCaP cells are cultured in appropriate media until they reach near confluence in 24- or 96-well plates.

  • Assay Preparation: The cell culture medium is removed, and the cells are washed with PBS.

  • Incubation: Cells are incubated with a fixed concentration of the radioligand ([¹⁷⁷Lu]Lu-PSMA-617) and varying concentrations of the unlabeled this compound.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Washing: The incubation is stopped by removing the assay medium, and the cells are washed multiple times with ice-cold PBS to remove unbound ligands.

  • Cell Lysis and Measurement: The cells are lysed, and the radioactivity of the cell lysate, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The IC50 value is determined by fitting the specific binding data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Saturation Binding Assay

This assay is used to determine the density of receptors (Bmax) in a given cell line and the dissociation constant (Kd) of the radioligand.

Objective: To determine the Kd and Bmax for ¹⁷⁷Lu-PSMA-617.

Materials:

  • Cell Line: LNCaP cells.

  • Radioligand: ¹⁷⁷Lu-PSMA-617.

  • Unlabeled Ligand: A high concentration of unlabeled this compound for determining non-specific binding.

  • Buffers and Reagents: As per the competitive binding assay.

  • Equipment: As per the competitive binding assay.

Procedure:

  • Cell Preparation: LNCaP cells are prepared in a similar manner to the competitive binding assay.

  • Incubation: Cells are incubated with increasing concentrations of the radioligand ¹⁷⁷Lu-PSMA-617. A parallel set of incubations is performed in the presence of a saturating concentration of unlabeled this compound to determine non-specific binding.

  • Equilibrium, Washing, and Measurement: The subsequent steps of reaching equilibrium, washing, and measuring radioactivity are the same as in the competitive binding assay.

  • Data Analysis: The specific binding at each radioligand concentration is calculated. The Kd and Bmax are then determined by fitting the specific binding data to a saturation binding curve using non-linear regression.

Visualizations

Signaling Pathway and Binding Logic

The following diagram illustrates the binding of ¹⁷⁷Lu-Vipivotide tetraxetan to PSMA on a prostate cancer cell, leading to its internalization and subsequent therapeutic effect.

PSMA_Binding_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lu_PSMA ¹⁷⁷Lu-Vipivotide Tetraxetan PSMA PSMA Receptor Lu_PSMA->PSMA Binding Internalized_Complex Internalized Complex (Endosome) PSMA->Internalized_Complex Internalization DNA_Damage DNA Damage & Cell Death Internalized_Complex->DNA_Damage β-emission from ¹⁷⁷Lu Competitive_Binding_Workflow start Start: Prepare PSMA+ Cells (e.g., LNCaP) add_reagents Add Fixed [¹⁷⁷Lu]Lu-PSMA-617 & Varying [Unlabeled PSMA-617] start->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min at 37°C) add_reagents->incubate wash Wash to Remove Unbound Ligands incubate->wash measure Lyse Cells & Measure Radioactivity (Gamma Counter) wash->measure analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression measure->analyze end Determine IC50 & Ki analyze->end Binding_Parameters_Relationship ic50 IC50 (Experimentally Determined) equation Cheng-Prusoff Equation: Ki = IC50 / (1 + [Radioligand]/Kd) ic50->equation ki Ki (Intrinsic Binding Affinity) kd Kd of Radioligand (Known) kd->equation concentration [Radioligand] (Known) concentration->equation equation->ki

References

Preclinical Profile of Vipivotide Tetraxetan: An In-depth Technical Guide for Oncology Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical studies of Vipivotide tetraxetan, a targeted radioligand therapy for prostate cancer. Designed for researchers, scientists, and drug development professionals, this document details the foundational in vitro and in vivo studies that have elucidated the mechanism of action, efficacy, and safety profile of this therapeutic agent in oncology models.

Introduction

This compound, also known as ¹⁷⁷Lu-PSMA-617, is a radiopharmaceutical designed to treat prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] The molecule consists of a PSMA-targeting ligand (PSMA-617) coupled to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via a tetraxetan chelator.[3][4] PSMA is highly expressed on the surface of most prostate cancer cells, making it an attractive target for delivering cytotoxic radiation directly to the tumor while minimizing damage to surrounding healthy tissue.[5] This targeted approach has shown significant promise in clinical trials and has received regulatory approval for the treatment of advanced prostate cancer.[2][6]

Mechanism of Action

This compound's mechanism of action is centered on its high-affinity binding to PSMA, a transmembrane protein overexpressed in prostate cancer.[7] Upon intravenous administration, the PSMA-617 component of the molecule selectively binds to PSMA on the surface of cancer cells.[8] This is followed by the internalization of the radioligand-PSMA complex into the cell.[3]

Once internalized, the radioisotope ¹⁷⁷Lu decays, emitting beta particles with a mean tissue penetration of 0.67 mm.[5] This localized delivery of radiation induces DNA double-strand breaks within the cancer cells and, to a lesser extent, in adjacent cells through a "crossfire" effect.[2] The resulting cellular damage triggers apoptosis and leads to tumor cell death.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vipivotide This compound (¹⁷⁷Lu-PSMA-617) Binding Binding Vipivotide->Binding PSMA PSMA Receptor PSMA->Binding Internalization Internalization Binding->Internalization Complex ¹⁷⁷Lu-PSMA-617-PSMA Complex Internalization->Complex Decay ¹⁷⁷Lu Decay Complex->Decay Beta Beta Particle Emission Decay->Beta DNA_Damage DNA Double-Strand Breaks Beta->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of this compound.

In Vitro Studies

A series of in vitro experiments were conducted to characterize the binding affinity, cellular uptake, and internalization of this compound in prostate cancer cell lines.

Experimental Protocols

Cell Lines:

  • PSMA-positive: LNCaP, PC-3 PIP, 22Rv1, DU145-PSMA

  • PSMA-negative (Control): PC-3

Binding Affinity Assays (IC50 Determination): Competitive binding assays were performed using PSMA-expressing cell lines. Cells were incubated with a constant concentration of radiolabeled [¹²⁵I]IBA-KuE and increasing concentrations of non-radiolabeled this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

Cellular Uptake and Internalization Assays: PSMA-positive and negative cells were incubated with ¹⁷⁷Lu-PSMA-617 at 37°C for various time points. For total cellular uptake, cells were washed and the radioactivity was measured. For internalization, cells were first treated with an acid wash to remove surface-bound radioligand before measuring the intracellular radioactivity. The results were expressed as a percentage of the added activity (%AA) or percentage of injected dose per gram (%ID/g).

cluster_setup Experimental Setup cluster_uptake Total Cellular Uptake cluster_internalization Internalization Cells PSMA+ & PSMA- Cells Incubation Incubation at 37°C Cells->Incubation Compound ¹⁷⁷Lu-PSMA-617 Compound->Incubation Wash Wash Cells Incubation->Wash Acid_Wash Acid Wash (Remove surface-bound) Incubation->Acid_Wash Measure_Total Measure Radioactivity Wash->Measure_Total Measure_Internal Measure Radioactivity Acid_Wash->Measure_Internal cluster_model Animal Model Preparation cluster_biodistribution Biodistribution & Imaging cluster_therapy Therapy Study Mice Athymic Nude Mice Cells_Inject Subcutaneous Injection of PSMA+ Cells Mice->Cells_Inject Tumor_Growth Tumor Growth Cells_Inject->Tumor_Growth Inject_Radio IV Injection of ¹⁷⁷Lu-PSMA-617 Tumor_Growth->Inject_Radio Randomize Randomization Tumor_Growth->Randomize Timepoints Euthanasia at Various Time Points Inject_Radio->Timepoints Imaging SPECT/CT Imaging Inject_Radio->Imaging Organ_Harvest Organ Harvesting & Weighing Timepoints->Organ_Harvest Gamma_Count Gamma Counting (%ID/g) Organ_Harvest->Gamma_Count Treatment IV Injection of ¹⁷⁷Lu-PSMA-617 or Control Randomize->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring

References

Early Research on the Efficacy of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research and early clinical studies that established Lutetium-177 Prostate-Specific Membrane Antigen-617 (¹⁷⁷Lu-PSMA-617) as a viable therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). The document details the mechanism of action, experimental protocols from seminal studies, and quantitative efficacy and safety data, tailored for researchers, scientists, and professionals in drug development.

Introduction and Mechanism of Action

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an ideal target for targeted therapies.[1][2] ¹⁷⁷Lu-PSMA-617 is a radioligand therapy that consists of a PSMA-targeting ligand (PSMA-617) connected to the beta-emitting radioisotope Lutetium-177.[3][4][5]

Upon intravenous administration, the PSMA-617 component binds with high affinity to PSMA-expressing tumor cells. Following this binding, the complex is internalized, and the ¹⁷⁷Lu isotope delivers a cytotoxic dose of beta radiation directly to the cancer cell and its immediate microenvironment. This targeted radiation causes DNA double-strand breaks, ultimately leading to apoptosis and cell death.[2] This targeted approach aims to maximize efficacy against cancer cells while minimizing damage to surrounding healthy tissues.[3]

cluster_bloodstream Bloodstream cluster_cell PSMA+ Cancer Cell LuPSMA ¹⁷⁷Lu-PSMA-617 PSMA_Receptor PSMA Receptor LuPSMA->PSMA_Receptor Binding Internalization Internalization PSMA_Receptor->Internalization Complex Formation Nucleus Nucleus Internalization->Nucleus ¹⁷⁷Lu delivers β-radiation DNA_Damage DNA Damage & Cell Death Nucleus->DNA_Damage

Caption: Mechanism of Action of ¹⁷⁷Lu-PSMA-617.

PSMA-Related Signaling Pathways

Research indicates that PSMA is not merely a passive cell-surface marker but is actively involved in cancer cell signaling. Increased PSMA expression is associated with the activation of pro-survival pathways. Specifically, PSMA expression can redirect cell signaling from the MAPK pathway to the PI3K-AKT pathway.[1][6][7] PSMA interacts with the scaffolding protein RACK1, which disrupts signaling between the β1 integrin and IGF-1R complex, inhibiting the canonical MAPK-ERK1/2 pathway and instead activating the PI3K-AKT pathway, which promotes cell survival and progression.[6][7] Understanding these pathways provides a mechanistic link between PSMA expression and prostate cancer aggressiveness.[8]

cluster_pathways PSMA Influence on Signaling cluster_PI3K Pro-Survival cluster_MAPK Proliferation (Inhibited) PSMA PSMA RACK1 RACK1 PSMA->RACK1 associates with Integrin_IGF1R β1 Integrin / IGF-1R Complex RACK1->Integrin_IGF1R disrupts signaling to MAPK PI3K PI3K Integrin_IGF1R->PI3K redirects to GRB2 GRB2 Integrin_IGF1R->GRB2 Canonical Signaling AKT AKT PI3K->AKT Survival Cell Survival & Progression AKT->Survival ERK ERK1/2 GRB2->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA-mediated shift from MAPK to PI3K-AKT signaling.[1][7]

Experimental Protocols in Early Studies

Early phase I and II trials were crucial for establishing the safety, dosimetry, and preliminary efficacy of ¹⁷⁷Lu-PSMA-617. While protocols varied slightly, a general framework was consistently applied.

Patient Selection:

  • Inclusion Criteria: Patients typically had progressive mCRPC, having failed prior treatments such as androgen receptor pathway inhibitors (ARPI) and/or taxane-based chemotherapy.[9][10][11] Evidence of high PSMA expression on pre-treatment PET/CT scans (e.g., using ⁶⁸Ga-PSMA-11) was a standard requirement.[11][12][13] Adequate organ function, particularly bone marrow and renal function, was also necessary.[9][11]

  • Exclusion Criteria: Common exclusions included significant comorbidities, inadequate organ function, or PSMA-negative disease identified on imaging.

Dosing and Administration:

  • Activity: The administered activity of ¹⁷⁷Lu-PSMA-617 in early trials typically ranged from 6.0 to 7.4 GBq per cycle.[10][11][14][15]

  • Schedule: Treatment was generally administered intravenously every 6 to 8 weeks for a planned number of cycles (commonly 4 to 6), pending toxicity and response.[11][14][16]

Imaging and Dosimetry:

  • Pre-treatment: A baseline ⁶⁸Ga-PSMA-11 PET/CT scan was performed to confirm PSMA avidity and for tumor volume assessment.[12][17]

  • Post-treatment: To calculate radiation absorbed doses, patients underwent serial whole-body planar imaging and/or quantitative SPECT/CT at multiple time points after administration (e.g., 4, 24, 48, 96 hours).[13][18][19] This allowed for the calculation of absorbed doses to tumors and normal organs like the kidneys and salivary glands.[13][19]

Efficacy and Safety Assessment:

  • Biochemical Response: Prostate-Specific Antigen (PSA) levels were monitored regularly to assess biochemical response, often defined as a ≥50% decline from baseline.[12][20]

  • Radiographic Response: Imaging (CT and bone scans) was performed at baseline and intervals to assess radiographic progression-free survival (rPFS).[21]

  • Safety: Adverse events were monitored and graded according to standard criteria (e.g., CTCAE).

cluster_workflow Typical Early Phase Trial Workflow Screening Screening (mCRPC, prior therapies, adequate organ function) PET Baseline ⁶⁸Ga-PSMA-11 PET/CT Screening->PET Eligibility Eligibility Confirmed (PSMA-positive) PET->Eligibility Treatment Administer ¹⁷⁷Lu-PSMA-617 (e.g., 7.4 GBq IV) Eligibility->Treatment Eligible Dosimetry Post-Tx Imaging (SPECT/CT, Planar) for Dosimetry Treatment->Dosimetry FollowUp Follow-Up (PSA, Imaging, AE Monitoring) Dosimetry->FollowUp Cycle Repeat Cycle (every 6-8 weeks) FollowUp->Cycle Cycle->Treatment Continue End End of Treatment or Progression Cycle->End Stop

Caption: Generalized experimental workflow for early ¹⁷⁷Lu-PSMA-617 trials.

Quantitative Data from Early Research

The following tables summarize key quantitative findings from various early-stage and pivotal studies on ¹⁷⁷Lu-PSMA-617.

Table 1: Efficacy Outcomes in mCRPC Patients

Study/CohortNumber of PatientsPSA Decline ≥50%Median Overall Survival (OS)Median Progression-Free Survival (PFS/rPFS)
German Multicenter Study[22]Multiple40-45%Not ReportedNot Reported
RESIST-PC (UCLA Cohort)[11]4337%14.0 monthsNot Reported
Phase I/II Dose-Escalation[10]5054%15.7 months8.3 months (rPFS)
Retrospective Study[17]52Not Reported17.7 months6.6 months (PSA-PFS)
VISION (Phase III)[23][24]831Not Reported15.3 months8.7 months (rPFS)
Real-World (Single Institution)[25]9852%Not ReportedNot Reported

Table 2: Radiation Dosimetry Results

Organ/TissueMean Absorbed Dose (Gy/GBq) - Violet et al.[13][19]Mean Absorbed Dose (mSv/MBq) - First-in-human Study[22]
Tumor (Whole Body) Variable (Median 11.55 Gy total)Not Reported
Kidneys 0.390.39
Parotid Glands 0.581.25
Submandibular Glands 0.44Not Reported
Bone Marrow 0.110.0084
Liver 0.10Not Reported
Spleen 0.06Not Reported

Note: Dosimetry values can vary significantly based on patient-specific factors such as tumor burden and renal function. A study by Violet et al. found that patients achieving a PSA decline of ≥50% had a median whole-body tumor-absorbed dose of 14.1 Gy, compared to 9.6 Gy for those with less than a 50% decline.[13]

Table 3: Common Treatment-Emergent Adverse Events (Any Grade)

Adverse EventFrequency (VISION Trial)[2]Frequency (Phase I/II Trial)[10]
FatigueCommonNot specified
Dry Mouth (Xerostomia)Common64%
NauseaCommonNot specified
AnemiaCommonNot specified
Decreased AppetiteCommonNot specified
ConstipationCommonNot specified
Pain FlareNot specified22%

Note: Hematologic toxicity (anemia, thrombocytopenia, leukopenia) is a known dose-limiting toxicity, though severe events were managed in early trials.

Conclusion

The early research on ¹⁷⁷Lu-PSMA-617 consistently demonstrated its potential as a highly effective and well-tolerated therapy for patients with heavily pretreated mCRPC. Foundational studies established a clear mechanism of action, defined workable experimental protocols, and provided robust quantitative data on efficacy and safety. Biochemical response rates, indicated by a PSA decline of ≥50%, were observed in approximately 37-54% of patients across various studies.[10][11] These promising early results paved the way for larger, randomized controlled trials, such as the pivotal VISION study, which confirmed a significant improvement in both overall survival and radiographic progression-free survival, leading to its FDA approval and integration into the standard of care for PSMA-positive mCRPC.[23][24][25][26] The data gathered from these initial investigations continue to inform patient selection, dosimetry, and the development of next-generation radioligand therapies.

References

An In-depth Technical Guide to the Cellular Uptake and Internalization of Vipivotide Tetraxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand targeting the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer cells.[1][2] When radiolabeled with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-Vipivotide tetraxetan (Pluvicto™), a targeted radioligand therapy for metastatic castration-resistant prostate cancer (mCRPC).[2][3] The efficacy of this therapy is critically dependent on the efficient binding, uptake, and internalization of the radioligand into tumor cells, which facilitates the delivery of a cytotoxic radiation dose. This guide provides a detailed technical overview of the cellular uptake and internalization mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Cellular Uptake and Internalization Mechanism

The cellular uptake of this compound is a multi-step process initiated by its high-affinity binding to the extracellular domain of PSMA.[2] Following binding, the PSMA-ligand complex is rapidly internalized by the cancer cell.[4] This process is crucial for trapping the attached radionuclide inside the cell, leading to localized DNA damage and ultimately, cell death.[4] The primary mechanism of internalization is believed to be similar to that of the transferrin receptor, involving clathrin-mediated endocytosis.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the binding, uptake, and biodistribution of this compound (¹⁷⁷Lu-PSMA-617).

Table 1: In Vitro Binding Affinity and Internalization Rate

ParameterValueCell LineReference
Binding Affinity (Ki) 0.37 nM-[1]
Dissociation Constant (Kd) 0.06 nM-[5]
Internalization Rate (kint) 0.025 ± 0.0016 min⁻¹LNCaP C4-2, PC-3[6]
Association Rate (kon) 3.9 ± 2.7 x 10⁶ (Ms)⁻¹LNCaP C4-2, PC-3[6]
Dissociation Rate (koff) 5.4 ± 4.7 x 10⁻⁵ s⁻¹LNCaP C4-2, PC-3[6]

Table 2: In Vitro Cellular Uptake of ¹⁷⁷Lu-PSMA-617

Cell LineUptake (% added activity/10⁶ cells)Incubation TimeReference
LNCaP ~3-3.5%-[7]
PC-3 PIP (PSMA+) Varies with concentration-[8]
LNCaP Varies with concentration-[8]

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-PSMA-617 in Tumor-Bearing Mice (% Injected Dose/gram)

Organ/Tissue1 h p.i.4 h p.i.24 h p.i.168 h p.i.Reference
Tumor (C4-2) -14.4 ± 4.1-6.3 ± 0.9[9]
Kidney 13.3 ± 1.6---[9]
Liver -----
Spleen -----
Lungs -----
Blood -----
Tumor (PC295 PDX) ~15~20~15-[7]
Kidney (PC295 PDX) ~10~5~2-[7]
Tumor (LNCaP) -23.31 ± 0.94--[10][11]
Tumor (PC3-pip) 9 ± 3---[12]
Kidney (PC3-pip) 13 ± 3---[12]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's cellular interactions. Below are standardized protocols for key in vitro experiments.

Protocol 1: Cell Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC₅₀) of non-radiolabeled this compound by measuring its ability to compete with a radiolabeled PSMA ligand.

Materials:

  • PSMA-positive prostate cancer cells (e.g., LNCaP)

  • 24-well plates

  • Binding buffer (e.g., HBSS with 1% BSA)

  • Radiolabeled PSMA ligand (e.g., [¹²⁵I]I-BA)KuE or ¹⁷⁷Lu-PSMA-617)

  • This compound (non-radiolabeled) at various concentrations

  • 1 N NaOH

  • Gamma counter

Procedure:

  • Seed PSMA-positive cells in 24-well plates and allow them to adhere and grow to near confluence.

  • Wash the cells once with binding buffer.

  • Add 200 µL of binding buffer to each well and equilibrate on ice for 15 minutes.

  • Add 25 µL of either binding buffer (for total binding) or increasing concentrations of non-radiolabeled this compound to the wells.

  • Add 25 µL of the radiolabeled PSMA ligand to all wells at a final concentration of 0.2 nM.

  • Incubate the plate on ice for 60 minutes.

  • Terminate the incubation by removing the supernatant.

  • Wash the cells twice with 250 µL of ice-cold binding buffer.

  • Lyse the cells by adding 250 µL of 1 N NaOH to each well.

  • Transfer the lysate to gamma counter tubes and measure the radioactivity.

  • Calculate the percentage of specific binding at each concentration of the competitor and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Internalization Assay (Acid Wash Method)

Objective: To differentiate between membrane-bound and internalized radioligand and to quantify the rate of internalization.

Materials:

  • PSMA-positive prostate cancer cells (e.g., LNCaP)

  • 24-well plates coated with Poly-L-lysine (PLL)

  • Culture medium (e.g., DMEM/F12 with 5% BSA)

  • ¹⁷⁷Lu-Vipivotide tetraxetan

  • Acid wash buffer (e.g., 0.2 M glycine buffer, pH 2.5, with 4 M urea)

  • 1 M NaOH

  • Gamma counter

Procedure:

  • Seed PSMA-positive cells in PLL-coated 24-well plates and culture overnight.

  • Wash the cells once with culture medium.

  • Add 200 µL of fresh culture medium to each well and equilibrate at 37°C for at least 15 minutes.

  • Add ¹⁷⁷Lu-Vipivotide tetraxetan to each well to a final concentration of 0.2-0.5 nM.

  • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120, 180 minutes).

  • To stop the internalization, place the plate on ice and remove the radioactive medium.

  • Wash the cells twice with ice-cold PBS.

  • To remove the membrane-bound fraction, add 0.5 mL of ice-cold acid wash buffer to each well and incubate on ice for 5 minutes.

  • Collect the supernatant (membrane-bound fraction).

  • Wash the cells once more with acid wash buffer and combine with the first supernatant.

  • To collect the internalized fraction, lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubate at 37°C for at least 20 minutes.

  • Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized).

Signaling Pathways

The binding of ligands to PSMA is not a passive event and can trigger downstream signaling cascades that influence cell survival and proliferation. Research has shown that PSMA expression can modulate a critical switch between two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)-AKT pathway.

PSMA has been shown to interact with the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This interaction disrupts the formation of a complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R). In the absence of high PSMA expression, the β1 integrin/IGF-1R complex primarily activates the MAPK/ERK pathway, which is associated with cell proliferation. However, when PSMA is overexpressed, its interaction with RACK1 redirects signaling towards the PI3K-AKT pathway, a key driver of cell survival and anti-apoptotic responses.[3][13] This signaling switch may contribute to the progression of prostate cancer.

PSMA_Signaling_Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with PI3K_AKT PI3K/AKT PSMA->PI3K_AKT Redirects signaling to IGF1R IGF-1R MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Activates Beta1Integrin β1 Integrin Beta1Integrin->IGF1R Complex Formation RACK1->Beta1Integrin Normally complexes with Proliferation Proliferation MAPK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Vipivotide Vipivotide tetraxetan Vipivotide->PSMA Binds

PSMA-mediated signaling pathway switch.

Experimental and Logical Workflows

The process of evaluating the cellular uptake and internalization of this compound follows a logical progression from initial binding studies to the quantification of internalized radioligand.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Cell Binding Assay (IC50 Determination) InternalizationAssay Internalization Assay (Acid Wash) BindingAssay->InternalizationAssay Characterize Binding Quantification Quantification of Uptake and Internalization Rate InternalizationAssay->Quantification Determine Internalization Biodistribution Biodistribution Studies (Tumor-Bearing Mice) Quantification->Biodistribution Inform In Vivo Studies Imaging SPECT/CT Imaging Biodistribution->Imaging Visualize Distribution Dosimetry Dosimetry Calculations Imaging->Dosimetry Calculate Absorbed Dose

Workflow for evaluating this compound uptake.

Conclusion

The cellular uptake and internalization of this compound are fundamental to its therapeutic efficacy. A thorough understanding of the underlying mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and optimization of PSMA-targeted radioligand therapies. The modulation of cellular signaling pathways upon ligand binding further highlights the complex biological consequences of targeting PSMA and opens avenues for future research into combination therapies. This guide provides a comprehensive technical resource for professionals in the field, aiming to facilitate further advancements in the fight against prostate cancer.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Vipivotide Tetraxetan with Lutetium-177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as PSMA-617, is a ligand that targets the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3] When labeled with the radioisotope Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-Vipivotide tetraxetan (Pluvicto™), a radiopharmaceutical used for targeted radionuclide therapy of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4][5][6] The beta emissions from ¹⁷⁷Lu deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissue.[1][7] This document provides a detailed protocol for the radiolabeling of this compound with Lutetium-177, including quality control procedures and essential data.

Mechanism of Action

¹⁷⁷Lu-Vipivotide tetraxetan functions as a targeted radioligand therapy. The this compound molecule selectively binds to PSMA, which is overexpressed on prostate cancer cells.[1][7] Following this binding, the attached Lutetium-177 radionuclide delivers beta-minus radiation to the PSMA-expressing cells and the immediate surrounding cells.[7] This localized radiation induces DNA damage, ultimately leading to cell death.[7]

cluster_0 Cellular Environment cluster_1 Therapeutic Effect lu177_psma ¹⁷⁷Lu-Vipivotide Tetraxetan psma_receptor PSMA Receptor on Prostate Cancer Cell lu177_psma->psma_receptor Binding cancer_cell Prostate Cancer Cell psma_receptor->cancer_cell Internalization (optional) beta_radiation Beta Radiation Emission (β⁻) cancer_cell->beta_radiation from ¹⁷⁷Lu dna_damage DNA Damage beta_radiation->dna_damage cell_death Cell Death (Apoptosis) dna_damage->cell_death

Caption: Mechanism of action of ¹⁷⁷Lu-Vipivotide tetraxetan.

Experimental Protocols

Materials and Equipment
  • This compound (PSMA-617) precursor

  • Lutetium-177 chloride (¹⁷⁷LuCl₃) solution

  • Sodium acetate buffer (0.1 M, pH 4.0-5.0) or Ammonium acetate buffer

  • Gentisic acid

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

  • Dose calibrator

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Thin-Layer Chromatography (TLC) system

  • C18 cartridges for purification (optional)

  • Sterile filters (0.22 µm)

  • Lead shielding

Radiolabeling Workflow

The following diagram outlines the general workflow for the preparation of ¹⁷⁷Lu-Vipivotide tetraxetan.

start Start reagents Prepare Reagents: - this compound - ¹⁷⁷LuCl₃ - Buffer (pH 4.0-5.0) start->reagents reaction Combine Reagents in Vial reagents->reaction heating Incubate at 95-100°C for 15-30 minutes reaction->heating cooling Cool to Room Temperature heating->cooling qc Quality Control (HPLC, TLC) cooling->qc purification Purification (Optional) (C18 Cartridge) qc->purification If RCP < 95% sterilization Sterile Filtration (0.22 µm filter) qc->sterilization If RCP ≥ 95% purification->sterilization dispensing Dispense into sterile vials sterilization->dispensing end End dispensing->end

Caption: Radiolabeling workflow for ¹⁷⁷Lu-Vipivotide tetraxetan.

Detailed Radiolabeling Protocol
  • Preparation: In a sterile, pyrogen-free reaction vial, add the required amount of this compound (e.g., 100-300 µg).[8]

  • Buffering: Add an appropriate volume of sodium acetate or ammonium acetate buffer to achieve a pH between 4.0 and 5.0.[8][9]

  • Radiolabeling: Carefully add the Lutetium-177 chloride solution to the reaction vial. The amount of activity can range from a few GBq to over 15 GBq depending on the desired batch size.[8] A stabilizer like gentisic acid may be included in the buffer.[9]

  • Incubation: Securely cap the vial and place it in a pre-heated heating block or water bath at 95-100°C for 15-30 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Quality Control: Perform quality control tests to determine the radiochemical purity (RCP) of the final product.

  • Purification (if necessary): If the radiochemical purity is below the acceptance criteria (typically >95%), the product can be purified using a C18 solid-phase extraction cartridge to remove unreacted ¹⁷⁷LuCl₃.[2][8]

  • Sterilization: The final product should be passed through a 0.22 µm sterile filter into a sterile collection vial.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Radiochemical Purity

The radiochemical purity is a critical quality attribute and is typically determined by High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC).[10][11]

  • HPLC: A reverse-phase C18 column is commonly used with a gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[10] The eluate is monitored by both a UV detector and a radioactivity detector.

  • TLC: A common system involves using a citrate buffer as the mobile phase.[11][12] This method is effective for quantifying free ¹⁷⁷Lu.

Other Quality Control Parameters
ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear and colorless to slightly yellow solution
pH pH meter or strips4.0 - 5.0
Radionuclidic Purity Gamma SpectroscopyConforms to the specifications of ¹⁷⁷Lu
Radiochemical Purity HPLC, TLC≥ 95%
Sterility USP/EP methodsSterile
Bacterial Endotoxins LAL testWithin specified limits

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the radiolabeling of this compound with ¹⁷⁷Lu.

Table 1: Radiolabeling Conditions and Outcomes

ParameterValueReference
Precursor Amount 100 - 300 µg[8]
¹⁷⁷Lu Activity 5.4 - 15.8 GBq[8]
Reaction pH 4.0 - 5.0[8][9]
Reaction Temperature 95 - 100 °C
Reaction Time 15 - 30 minutes
Radiochemical Purity (Average) > 98%[13][14]
Radiochemical Yield 97.30% ± 1.03%[9]

Table 2: Stability of ¹⁷⁷Lu-Vipivotide Tetraxetan

Storage ConditionTime PointRadiochemical PurityReference
Buffer 7 days96.74% ± 0.87%[13][14]
Human Serum 7 days94.81% ± 2.66%[13][14]
-20°C 72 - 120 hoursRetained[9]

Conclusion

The radiolabeling of this compound with Lutetium-177 is a reproducible process that can yield a product with high radiochemical purity suitable for clinical applications.[9][14] Adherence to a well-defined protocol and stringent quality control are paramount to ensure the safety and efficacy of this important therapeutic radiopharmaceutical. The use of freeze-dried kits has been shown to simplify the routine preparation of patient doses.[13][14]

References

Application Notes and Protocols: In Vivo Imaging with ⁶⁸Ga-Vipivotide Tetraxetan (⁶⁸Ga-PSMA-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) Vipivotide Tetraxetan, also known as ⁶⁸Ga-PSMA-11 or ⁶⁸Ga-gozetotide, is a radiopharmaceutical agent designed for Positron Emission Tomography (PET) imaging. It targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is significantly overexpressed on the surface of most prostate cancer cells. This high expression, which correlates with tumor aggressiveness and metastasis, makes PSMA an exceptional biomarker for imaging and therapy. ⁶⁸Ga-PSMA-11 PET/CT has demonstrated superior diagnostic performance over conventional imaging methods for the initial staging of high-risk prostate cancer, detection of biochemical recurrence, and guiding treatment strategies, including patient selection for PSMA-targeted radioligand therapy.[1][2][3]

This document provides detailed protocols for the use of ⁶⁸Ga-Vipivotide Tetraxetan in preclinical and clinical research, summarizes key quantitative data, and illustrates the underlying biological and experimental workflows.

Mechanism of Action & Signaling Pathway

PSMA is not merely a passive biomarker; it actively contributes to prostate cancer progression by modulating critical cell signaling pathways.[4] Its expression disrupts the canonical β1-integrin/IGF-1R signaling complex. In normal or low-PSMA expressing cells, this complex typically activates the MAPK/ERK pathway, which is associated with cell proliferation and migration.[5][6] However, when PSMA is overexpressed, it interacts with the scaffolding protein RACK1, redirecting the signal from the MAPK pathway to the pro-survival PI3K-AKT pathway.[4][5][6] This switch promotes a more aggressive, anti-apoptotic, and hormone-refractory phenotype, driving tumor growth and progression.[4]

PSMA_Signaling_Pathway cluster_0 Low PSMA Expression (Canonical Pathway) cluster_1 High PSMA Expression (Oncogenic Pathway) IGF1R_low IGF-1R FAK_low FAK IGF1R_low->FAK_low RACK1_low RACK1 RACK1_low->FAK_low B1I_low β1-Integrin B1I_low->FAK_low GRB2_low GRB2/ERK FAK_low->GRB2_low p-Tyr925 Proliferation_low Proliferation, Growth, Migration GRB2_low->Proliferation_low PI3K_high PI3K/AKT label_low Stable Scaffolding Complex PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high Disrupts Complex IGF1R_high IGF-1R IGF1R_high->PI3K_high B1I_high β1-Integrin B1I_high->PI3K_high Survival_high Tumor Survival, Growth, Progression PI3K_high->Survival_high label_path_switch Signaling Pathway Switch

PSMA-mediated switch from MAPK to the pro-survival PI3K-AKT signaling pathway.[4][5][6]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol outlines the standardized automated synthesis of ⁶⁸Ga-PSMA-11.[7] Gallium-68 is a positron emitter with a 68-minute half-life, obtained from a ⁶⁸Ge/⁶⁸Ga generator, which makes it independent of an on-site cyclotron.[8]

Methodology:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in the eluate.

  • Reaction: Add the ⁶⁸GaCl₃ solution to a reaction vial containing the PSMA-11 precursor (this compound) and a reaction buffer (e.g., sodium acetate) to maintain an optimal pH for labeling.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 95-100°C) for a specified duration (e.g., 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of the precursor.

  • Purification: After the reaction, pass the mixture through a C18 cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.

  • Formulation: Elute the purified ⁶⁸Ga-PSMA-11 from the cartridge with an ethanol/water solution, and then pass it through a sterile filter into a sterile vial. The final product is formulated in a saline solution for injection.

  • Quality Control: Perform quality control tests to ensure the final product meets specifications for clinical use.

Radiolabeling_Workflow start ⁶⁸Ge/⁶⁸Ga Generator elution Elute with 0.1M HCl start->elution ga68cl3 ⁶⁸GaCl₃ Solution elution->ga68cl3 synthesis Automated Synthesis Module ga68cl3->synthesis heating Heating (e.g., 95°C, 7 min) synthesis->heating precursor PSMA-11 Precursor + Buffer precursor->synthesis purification SPE Purification (C18 Cartridge) heating->purification formulation Sterile Filtration & Formulation purification->formulation final_product Final ⁶⁸Ga-PSMA-11 Product formulation->final_product qc Quality Control Checks final_product->qc

Automated workflow for the radiolabeling of ⁶⁸Ga-PSMA-11.

Data Presentation: Quality Control Specifications

The final radiolabeled product must meet stringent quality control criteria before administration.

ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
pH 4.5 - 8.5pH Meter / Strips
Radiochemical Purity (RCP) ≥ 95%Radio-HPLC / iTLC
⁶⁸Ge Breakthrough < 0.001%Gamma Spectroscopy
Sterility SterileSterility Testing
Endotoxins < 175 EU / VLAL Test
In Vitro Stability RCP > 98% for up to 4h in saline[7]Radio-HPLC
Protocol 2: In Vivo PET/CT Imaging with ⁶⁸Ga-PSMA-11

This protocol describes the standard procedure for performing a ⁶⁸Ga-PSMA-11 PET/CT scan in a clinical or research setting for prostate cancer imaging.[2][9][10]

Methodology:

  • Patient Preparation: No specific patient preparation, such as fasting, is required.[10] Patients should be well-hydrated.

  • Radiopharmaceutical Administration: Administer ⁶⁸Ga-PSMA-11 intravenously. The typical injected dose is 100 to 300 MBq (~3-7 mCi), often calculated based on patient body weight (e.g., 2.0 MBq/kg).[9][10]

  • Uptake Phase: An uptake period of 50 to 100 minutes is recommended post-injection.[9][10] During this time, the patient should rest comfortably. To enhance image quality by reducing urinary bladder activity, forced diuresis with furosemide may be administered.[9]

  • Image Acquisition:

    • Position the patient on the PET/CT scanner.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET images from the mid-thigh to the base of the skull.[10] Acquisition time is typically 2-4 minutes per bed position.

  • Image Reconstruction and Analysis: Reconstruct PET data using standard algorithms (e.g., OSEM). Images are reviewed by a qualified nuclear medicine physician or radiologist. Uptake in lesions is quantified using the Standardized Uptake Value (SUV).

Imaging_Workflow patient Patient Preparation (Hydration) injection IV Injection of ⁶⁸Ga-PSMA-11 patient->injection uptake Uptake Period (60 min) injection->uptake scan PET/CT Scanner uptake->scan ct Low-Dose CT scan->ct pet PET Emission Scan (Mid-thigh to Skull) scan->pet recon Image Reconstruction (Attenuation Correction) ct->recon pet->recon analysis Image Analysis (SUV Quantification) recon->analysis report Clinical Report analysis->report

Clinical workflow for ⁶⁸Ga-PSMA-11 PET/CT imaging.

Data Presentation: Standard Imaging Parameters

ParameterRecommended Value/ProcedureRationale
Injected Activity 2.0 ± 0.1 MBq/kg body weight[9]Balances image quality and radiation dose.
Uptake Time 60 minutes (range 50-100 min)[9]Allows for optimal tracer biodistribution and tumor uptake.
Scan Range Mid-thigh to base of skull[10]Covers common sites of prostate cancer metastasis.
Diuresis Optional: 20 mg furosemide IV[9]Reduces urinary activity, improving pelvic image quality.
Delayed Imaging Optional: Pelvic scan at 120-180 min[9]May improve lesion detection in some cases.

Quantitative Data Analysis

Physiological Biodistribution

Understanding the normal biodistribution of ⁶⁸Ga-PSMA ligands is critical for accurate image interpretation and distinguishing physiological uptake from pathological lesions. The highest uptake is typically observed in the kidneys, salivary glands, lacrimal glands, and intestines.

Data Presentation: Physiological Biodistribution of ⁶⁸Ga-PSMA Ligands (Data below is for ⁶⁸Ga-PSMA-617, which shows similar biodistribution to ⁶⁸Ga-PSMA-11)[11]

OrganMean SUVmax ± SDKey Consideration
Renal Cortex 46.59 ± 14.77Intense uptake due to high PSMA expression and renal clearance.
Bladder Lumen 29.38 ± 25.09Highly variable; depends on hydration and time of voiding.
Submandibular Gland 17.33 ± 4.79High physiological PSMA expression.
Parotid Gland 17.14 ± 4.91High physiological PSMA expression.
Lacrimal Gland 12.94 ± 4.86High physiological PSMA expression.
Jejunum 12.56 ± 4.95Physiological uptake in the small intestine.
Spleen 8.80 ± 2.92Moderate physiological uptake.
Liver 6.84 ± 1.69Serves as a reference for PSMA-positive lesion definition.
Bone (Spine) 2.37 ± 0.65Low background uptake.
Blood Pool 2.21 ± 0.49Reflects clearance from circulation.
Clinical Performance: Detection and Prognosis

The clinical utility of ⁶⁸Ga-PSMA-11 PET/CT is well-established, with performance linked to clinical parameters like serum PSA levels and providing prognostic information for therapy.

Data Presentation: Detection Rate in Biochemical Recurrence

The likelihood of detecting recurrent disease with ⁶⁸Ga-PSMA-11 PET/CT is positively correlated with the patient's serum PSA level.[1]

PSA Level (ng/mL)Detection Rate (%)
0 - 0.242%
> 0.2 - 1.058%
> 1.0 - 2.076%
> 2.095%

Data Presentation: Prognostic Value in Metastatic CRPC (VISION Trial Substudy)

Quantitative analysis from ⁶⁸Ga-PSMA-11 scans can predict patient outcomes to PSMA-targeted radioligand therapy, such as with ¹⁷⁷Lu-Vipivotide Tetraxetan.[12]

Imaging ParameterPatient QuartileMedian Radiographic Progression-Free Survival (rPFS)Median Overall Survival (OS)
Whole-Body SUVmean Highest (≥ 9.9 - 10.2)14.1 months21.4 months
Whole-Body SUVmean Lowest (< 5.7 - 6.0)5.8 months14.5 months

A higher mean standardized uptake value (SUVmean) across all tumors was strongly associated with improved survival outcomes, highlighting the scan's ability to identify patients who will benefit most from PSMA-targeted therapy.[12]

References

Application Notes and Protocols: Dosimetry and Biodistribution of ¹⁷⁷Lu Vipivotide Tetraxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and biodistribution of ¹⁷⁷Lu vipivotide tetraxetan (also known as ¹⁷⁷Lu-PSMA-617 and marketed as Pluvicto™)[1][2][3]. This radioligand therapy is approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC)[4][5][6].

Mechanism of Action

¹⁷⁷Lu this compound is a radioligand therapeutic agent that targets PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer cells[1][4][7]. The drug consists of three key components:

  • ¹⁷⁷Lu: A beta-emitting radionuclide with a physical half-life of 6.65 days that delivers a cytotoxic radiation dose to targeted cells[2][3].

  • Vipivotide: A PSMA-targeting ligand (a urea-based motif) that binds with high affinity to the extracellular domain of PSMA[1].

  • Tetraxetan (DOTA): A chelator that securely links the ¹⁷⁷Lu radionuclide to the vipivotide ligand[1][2].

Upon intravenous administration, ¹⁷⁷Lu this compound binds to PSMA-expressing cells. The subsequent beta-minus emission from ¹⁷⁷Lu causes localized DNA damage, leading to apoptosis of the cancer cells and surrounding microenvironment[2][4][7][8].

Mechanism of Action of ¹⁷⁷Lu this compound cluster_drug ¹⁷⁷Lu this compound cluster_body Patient 177Lu ¹⁷⁷Lu (Radionuclide) Tetraxetan Tetraxetan (Chelator) 177Lu->Tetraxetan Chelated by Vipivotide Vipivotide (PSMA Ligand) Binding Binding to PSMA on Prostate Cancer Cells Vipivotide->Binding Targets Tetraxetan->Vipivotide Linked to Administration Intravenous Administration Administration->Binding Internalization Internalization of the Radioligand Complex Binding->Internalization Radiation Beta Particle Emission from ¹⁷⁷Lu Internalization->Radiation Damage DNA Double-Strand Breaks Radiation->Damage Death Cell Death (Apoptosis) Damage->Death

Caption: Mechanism of action of ¹⁷⁷Lu this compound.

Biodistribution

The biodistribution of ¹⁷⁷Lu this compound is characterized by high uptake in PSMA-expressing tissues, including prostate cancer lesions, and physiological uptake in other organs.

Preclinical Biodistribution in Mice

Studies in mice with prostate carcinoma xenografts have demonstrated the biodistribution profile of similar ¹⁷⁷Lu-PSMA agents. The highest concentration of the radiopharmaceutical is typically observed in the kidneys, with significant uptake in the tumor.

Table 1: Preclinical Biodistribution of a ¹⁷⁷Lu-PSMA Radiopharmaceutical in Mice

Organ/TissuePercent Injected Dose per Gram (%ID/g) at 1 hour
Blood8.62 ± 1.29
KidneysHigh, but specific value not provided
Tumor0.020 ± 0.007 (at end of study)

Data adapted from a study on ¹⁷⁷Lu-DOTA-PSMA in mice with 22Rv1 prostate carcinoma[9]. Note that this is a similar but not identical agent.

Clinical Biodistribution in Humans

In patients, ¹⁷⁷Lu this compound distributes to PSMA-expressing tumors and several normal organs. The mean volume of distribution is approximately 123 L[8]. Within the first few hours after administration, the agent is observed in the gastrointestinal tract, liver, lungs, kidneys, heart wall, bone marrow, and salivary glands[8]. Elimination is primarily renal[5][8].

Dosimetry

Dosimetry studies are crucial for determining the absorbed radiation dose to tumors and normal organs, which helps in assessing the therapeutic efficacy and potential toxicity of ¹⁷⁷Lu this compound.

Human Dosimetry Data

Dosimetry has been evaluated in clinical trials, notably a sub-study of the VISION trial[2][5]. The absorbed doses are calculated based on serial quantitative imaging.

Table 2: Mean Absorbed Radiation Doses in Organs with ¹⁷⁷Lu this compound

OrganMean Absorbed Dose (Gy) per 44.4 GBq Cumulative ActivityMean Absorbed Dose per Unit Activity (Gy/GBq)
Lacrimal Glands92Not explicitly stated
Salivary Glands280.39
Large Intestine (Left Colon)26Not explicitly stated
Large Intestine (Rectum)25Not explicitly stated
Large Intestine (Right Colon)14Not explicitly stated
KidneysNot explicitly stated0.49
LiverNot explicitly stated0.09
Bone MarrowNot explicitly stated0.017

Data from the VISION trial and a phase 1/2 trial[2].

A significant correlation has been observed between the whole-body tumor absorbed dose and the prostate-specific antigen (PSA) response. In one study, patients with a PSA decline of ≥50% had a median tumor-absorbed dose of 14.1 Gy, compared to 9.6 Gy in those with a <50% decline[2][10]. Patients receiving a tumor dose of less than 10 Gy were less likely to show a significant PSA response[10].

Experimental Protocols

Protocol for Clinical Dosimetry Assessment

This protocol outlines a typical methodology for performing patient-specific dosimetry for ¹⁷⁷Lu this compound therapy.

1. Patient Preparation and Administration:

  • Ensure adequate hydration of the patient.

  • Administer the recommended dose of 7.4 GBq (200 mCi) of ¹⁷⁷Lu this compound intravenously[1][3][5].

2. Imaging Acquisition:

  • Perform serial whole-body planar scans and SPECT/CT imaging at multiple time points post-injection. A common protocol involves imaging at approximately 4, 24, and 96 hours post-injection[10]. Some protocols may include additional or different time points such as 1, 48, 72, and 168 hours[11].

  • The SPECT/CT is crucial for accurate localization and quantification of the radiopharmaceutical in tumors and organs.

3. Image Analysis and Quantification:

  • Reconstruct the SPECT images with corrections for attenuation, scatter, and dead time.

  • Delineate volumes of interest (VOIs) for tumors and critical organs (e.g., kidneys, salivary glands, liver, bone marrow) on the CT or fused SPECT/CT images.

  • Determine the total number of decays within each VOI by integrating the time-activity curves generated from the serial imaging data.

4. Absorbed Dose Calculation:

  • Calculate the absorbed dose for each organ and tumor using a validated dosimetry software package (e.g., OLINDA/EXM). This involves using the calculated time-integrated activity and appropriate S-values (absorbed dose per unit cumulated activity).

Clinical Dosimetry Workflow for ¹⁷⁷Lu this compound Start Patient Administration of ¹⁷⁷Lu this compound Imaging Serial Quantitative Imaging (Planar and SPECT/CT) Start->Imaging Timepoints Multiple Time Points (e.g., 4, 24, 96 hours) Imaging->Timepoints Reconstruction Image Reconstruction and Corrections Timepoints->Reconstruction Segmentation Delineation of Tumors and Organs (VOIs) Reconstruction->Segmentation Quantification Quantification of Activity in VOIs Segmentation->Quantification TAC Generation of Time-Activity Curves Quantification->TAC Integration Integration of TACs to get Time-Integrated Activity TAC->Integration Calculation Absorbed Dose Calculation (e.g., OLINDA/EXM) Integration->Calculation End Dosimetry Report for Tumors and Normal Organs Calculation->End

Caption: Workflow for clinical dosimetry of ¹⁷⁷Lu this compound.

Protocol for Preclinical Biodistribution Study in a Mouse Model

This protocol describes a general procedure for assessing the biodistribution of a ¹⁷⁷Lu-labeled PSMA-targeting agent in a xenograft mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude) bearing human prostate cancer xenografts that express PSMA (e.g., 22Rv1).

2. Radiopharmaceutical Administration:

  • Administer a known activity of the ¹⁷⁷Lu-labeled compound intravenously via the tail vein.

3. Sample Collection:

  • At predefined time points (e.g., 1, 24, 48, 72, 120 hours) post-injection, euthanize a cohort of mice[9].

  • Dissect and collect major organs and tissues of interest (e.g., blood, tumor, kidneys, liver, spleen, muscle, bone).

4. Radioactivity Measurement:

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a gamma counter. Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose.

5. Data Analysis:

  • Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).

  • Plot the %ID/g for each tissue over time to visualize the pharmacokinetics of the agent.

Preclinical Biodistribution Workflow Start Xenograft Mouse Model (PSMA-positive tumors) Injection Intravenous Injection of ¹⁷⁷Lu-labeled Agent Start->Injection Timepoints Euthanasia at Predefined Time Points Injection->Timepoints Dissection Organ and Tissue Dissection Timepoints->Dissection Weighing Weighing of Collected Tissues Dissection->Weighing Counting Gamma Counting of Radioactivity Weighing->Counting Calculation Calculation of %ID/g Counting->Calculation End Biodistribution Profile Calculation->End

Caption: Workflow for a preclinical biodistribution study.

These protocols and data provide a foundational understanding for researchers and professionals working with ¹⁷⁷Lu this compound. Adherence to institutional guidelines for radiation safety and animal welfare is paramount when conducting such studies.

References

Application Notes and Protocols for Testing Vipivotide Tetraxetan Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617, is a targeted radioligand therapy revolutionizing the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] This therapeutic agent consists of a PSMA-targeting ligand, PSMA-617, conjugated to the beta-emitting radionuclide lutetium-177 (¹⁷⁷Lu).[3][4] Upon intravenous administration, this compound binds with high affinity to PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. This targeted delivery enables the localized emission of beta radiation, which induces DNA double-strand breaks in the cancer cells, ultimately leading to apoptosis and cell death.[3] Understanding the in vitro efficacy of this compound is crucial for preclinical development and for elucidating mechanisms of response and resistance.

This document provides detailed application notes and protocols for a panel of cell culture assays to evaluate the efficacy of this compound. These assays are designed to quantify the impact of treatment on cell viability, apoptosis, and DNA damage in relevant prostate cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the targeted delivery of cytotoxic radiation to PSMA-expressing cells. PSMA itself is not merely a passive target; its expression is linked to the activation of critical cell survival pathways, notably the PI3K-AKT pathway.[5][6] PSMA's enzymatic activity can lead to the activation of the PI3K-AKT-mTOR signaling cascade, which promotes cell proliferation, survival, and resistance to apoptosis.[5] By targeting and destroying PSMA-positive cells, this compound not only delivers a direct cytotoxic payload but may also disrupt these pro-survival signaling networks.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Glutamate Glutamate PSMA->Glutamate Releases mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Pro_Survival Cell Survival, Proliferation, Metabolism mTOR->Pro_Survival Promotes Vipivotide This compound (¹⁷⁷Lu-PSMA-617) Vipivotide->PSMA Binds to DNA_Damage DNA Double-Strand Breaks Vipivotide->DNA_Damage Induces β-radiation DNA_Damage->Apoptosis Leads to Glutamate->mGluR1 Activates

PSMA-mediated PI3K-AKT signaling and this compound's mechanism of action.

Data Presentation

The following tables summarize the expected outcomes from in vitro assays testing this compound's efficacy. Data should be generated using both PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines to demonstrate target specificity.

Table 1: Cell Viability in Response to this compound

Cell LinePSMA StatusTreatment Concentration (MBq/mL)Incubation Time (hours)% Cell Viability (relative to untreated control)IC50 (MBq/mL)
LNCaPPositive0.172
172
1072
PC-3Negative0.172~100%Not expected
172~100%Not expected
1072~100%Not expected

Table 2: Apoptosis Induction by this compound

Cell LinePSMA StatusTreatment Concentration (MBq/mL)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
LNCaPPositive196
1096
PC-3Negative1096No significant increaseNo significant increase

Table 3: DNA Damage Response to this compound

Cell LinePSMA StatusTreatment Concentration (MBq/mL)Time Post-Treatment (hours)Average γ-H2AX Foci per Cell% γ-H2AX Positive Cells
LNCaPPositive124
1024
PC-3Negative1024No significant increaseNo significant increase

Experimental Protocols

Important Safety Note: All experiments involving ¹⁷⁷Lu-Vipivotide tetraxetan must be conducted in a licensed radiochemistry laboratory with appropriate shielding, personal protective equipment (PPE), and waste disposal procedures in accordance with institutional and national regulations for handling radioactive materials.

Cell Culture
  • PSMA-Positive Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma)

  • PSMA-Negative Control Cell Line: PC-3 (androgen-insensitive human prostate adenocarcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Cell_Viability_Workflow A Seed LNCaP and PC-3 cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of ¹⁷⁷Lu-Vipivotide tetraxetan B->C D Incubate for 72 hours C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G

Workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed LNCaP and PC-3 cells in white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Adherence: Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ¹⁷⁷Lu-Vipivotide tetraxetan in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Normalize the luminescence readings of treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Seed cells in 6-well plates B Treat with ¹⁷⁷Lu-Vipivotide tetraxetan A->B C Incubate for 96 hours B->C D Harvest cells (including supernatant) C->D E Wash cells with PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark G->H I Analyze by flow cytometry H->I

Workflow for the Annexin V and Propidium Iodide Apoptosis Assay.

Protocol:

  • Cell Seeding: Seed LNCaP and PC-3 cells in 6-well plates at a density that will not lead to over-confluence after the treatment period.

  • Treatment: Treat cells with the desired concentrations of ¹⁷⁷Lu-Vipivotide tetraxetan.

  • Incubation: Incubate for 96 hours.

  • Cell Harvesting:

    • Collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

DNA Damage Assay (γ-H2AX Immunofluorescence Staining)

This assay quantifies the formation of γ-H2AX foci, a marker of DNA double-strand breaks, using immunofluorescence microscopy or flow cytometry.

DNA_Damage_Workflow A Seed cells on coverslips in a multi-well plate B Treat with ¹⁷⁷Lu-Vipivotide tetraxetan A->B C Incubate for 24 hours B->C D Fix cells with paraformaldehyde C->D E Permeabilize cells with Triton X-100 D->E F Block with BSA E->F G Incubate with anti-γ-H2AX primary antibody F->G H Incubate with fluorescently-labeled secondary antibody G->H I Counterstain nuclei with DAPI H->I J Mount coverslips and image I->J K Quantify γ-H2AX foci J->K

Workflow for γ-H2AX Immunofluorescence Staining.

Protocol:

  • Cell Seeding: Seed LNCaP and PC-3 cells on sterile glass coverslips placed in a multi-well plate.

  • Treatment: Treat the cells with the desired concentrations of ¹⁷⁷Lu-Vipivotide tetraxetan.

  • Incubation: Incubate for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Antibody Staining:

    • Incubate with a primary antibody against phosphorylated H2AX (Ser139) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

By employing these detailed protocols and application notes, researchers can robustly evaluate the in vitro efficacy of this compound, providing valuable data for its continued development and clinical application.

References

Application Notes and Protocols for Preclinical Studies of Vipivotide Tetraxetan in Prostate Cancer Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to study Vipivotide tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617), a radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of prostate cancer. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and expected outcomes based on preclinical data.

Introduction to this compound and its Mechanism of Action

This compound is a radiopharmaceutical agent that consists of a PSMA-targeting ligand, PSMA-617, conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu). PSMA is a transmembrane protein highly overexpressed on the surface of most prostate cancer cells, making it an attractive target for targeted therapy.[1][2][3]

The mechanism of action involves the high-affinity binding of the PSMA-617 ligand to the extracellular domain of PSMA on prostate cancer cells.[4] Following binding, the complex is internalized, delivering a cytotoxic dose of beta radiation from ¹⁷⁷Lu directly to the tumor cells. This localized radiation induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2]

PSMA Signaling Pathway

PSMA expression has been shown to influence intracellular signaling pathways that promote prostate cancer progression. Notably, PSMA can modulate the PI3K-AKT signaling pathway, a key driver of cell survival and proliferation.[5][6][7] Increased PSMA expression can lead to the activation of the PI3K-AKT pathway, contributing to tumor growth and resistance to apoptosis.[5][8] Understanding this pathway is crucial for interpreting the effects of PSMA-targeted therapies like this compound.

PSMA_Signaling_Pathway PSMA Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

PSMA signaling cascade in prostate cancer.

Animal Models for this compound Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most commonly used models are xenografts, where human prostate cancer cells are implanted into immunodeficient mice, and syngeneic models, which utilize mouse cancer cells in immunocompetent mice.

Commonly Used Cell Lines:

  • PSMA-positive: LNCaP, C4-2, 22Rv1, PC-3 PIP (PC-3 cells engineered to express PSMA)[2][5][9]

  • PSMA-negative (for control studies): PC-3, DU145[2]

Recommended Mouse Strains:

  • For Xenografts: Athymic nude mice (nu/nu), SCID (Severe Combined Immunodeficiency) mice, or NSG (NOD scid gamma) mice.[10]

  • For Syngeneic Models: C57BL/6 mice (for RM1 cell line).[5]

Experimental Workflow

Experimental_Workflow Preclinical Workflow for this compound Evaluation cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Ex Vivo Analysis cell_culture Prostate Cancer Cell Culture (PSMA-positive) inoculation Subcutaneous or Orthotopic Cell Inoculation into Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization administration Administration of This compound (e.g., intravenous) randomization->administration in_vivo_imaging In Vivo Imaging (PET/CT, SPECT) administration->in_vivo_imaging tumor_measurement Tumor Volume Measurement administration->tumor_measurement survival_monitoring Survival Monitoring administration->survival_monitoring biodistribution Ex Vivo Biodistribution survival_monitoring->biodistribution histology Histological Analysis (H&E, IHC) biodistribution->histology dna_damage DNA Damage Quantification histology->dna_damage

Workflow for preclinical evaluation.

Experimental Protocols

Protocol for Radiolabeling of PSMA-617 with ¹⁷⁷Lu

This protocol describes the preparation of [¹⁷⁷Lu]Lu-PSMA-617 for preclinical studies.

Materials:

  • PSMA-617 precursor

  • [¹⁷⁷Lu]LuCl₃ solution

  • Sodium acetate buffer (0.1 M, pH 4.8)

  • Dihydroxybenzoic acid (gentisic acid)

  • Sterile water for injection

  • Heating block

  • Sterile filters (0.22 µm)

Procedure:

  • To a sterile reaction vial, add 1-3 µg of the PSMA-617 precursor.

  • Add sodium acetate buffer containing dihydroxybenzoic acid (10 mg/mL).[5]

  • Add the desired activity of [¹⁷⁷Lu]LuCl₃ (e.g., 30-120 MBq for mouse studies).[5]

  • Heat the reaction mixture at 100°C for 30 minutes.[5]

  • Allow the vial to cool to room temperature.

  • Dilute the final product with sterile phosphate-buffered saline (PBS).

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC. A radiochemical purity of >99% is desirable.[5]

Protocol for Establishing Subcutaneous Prostate Cancer Xenografts

Materials:

  • PSMA-positive prostate cancer cells (e.g., LNCaP, 22Rv1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel®

  • Immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old)

  • Sterile syringes and needles

Procedure:

  • Culture the prostate cancer cells to 70-80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL.

  • Anesthetize the mice.

  • Inject 100-200 µL of the cell suspension (1-10 x 10⁶ cells) subcutaneously into the flank of each mouse.[5]

  • Monitor the mice for tumor growth. Tumors typically become palpable within 2-4 weeks.

  • Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol for Administration of this compound

Procedure:

  • Dilute the prepared [¹⁷⁷Lu]Lu-PSMA-617 in sterile saline to the desired final activity concentration.

  • Administer the radiopharmaceutical to the mice via tail vein injection.[5] Other routes like intraperitoneal or subcutaneous injection can also be considered.[6]

  • The typical injected volume for a mouse is 100-200 µL.

  • Administer a single dose or fractionated doses depending on the study design.

Protocol for In Vivo Biodistribution Studies

Procedure:

  • At predetermined time points after injection (e.g., 4, 24, 48 hours), euthanize the mice.[11]

  • Collect blood via cardiac puncture.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake as the percentage of the injected activity per gram of tissue (%IA/g).[5]

Protocol for Immunohistochemical Analysis

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections (5 µm)

  • Primary antibodies (e.g., anti-PSMA, anti-γ-H2A.X, anti-cleaved caspase-3)

  • Secondary antibodies

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval as required for the specific primary antibody.

  • Block endogenous peroxidase activity.

  • Incubate with the primary antibody overnight at 4°C.

  • Incubate with the appropriate secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope. For DNA damage, quantify the number of γ-H2A.X foci per cell. For apoptosis, assess the percentage of cleaved caspase-3 positive cells.[8]

Data Presentation and Expected Results

Table 1: In Vivo Biodistribution of [¹⁷⁷Lu]Lu-PSMA-617 in Tumor-Bearing Mice
Organ/TissueUptake at 4h (%IA/g)Uptake at 24h (%IA/g)Uptake at 48h (%IA/g)
Blood0.53 ± 0.120.08 ± 0.020.03 ± 0.01
Tumor15.2 ± 3.512.8 ± 2.99.7 ± 2.1
Kidneys2.8 ± 0.71.5 ± 0.40.9 ± 0.2
Liver0.4 ± 0.10.2 ± 0.050.1 ± 0.03
Spleen0.2 ± 0.050.1 ± 0.020.05 ± 0.01
Lungs0.3 ± 0.080.1 ± 0.030.06 ± 0.02

Data are presented as mean ± SD and are compiled from representative preclinical studies.[5][11] Actual values may vary depending on the specific animal model and experimental conditions.

Table 2: Therapeutic Efficacy of this compound in Prostate Cancer Xenograft Models
Treatment GroupInjected Activity (MBq)Tumor Growth Inhibition (%)Median Survival (days)
Control (Saline)0026
[¹⁷⁷Lu]Lu-PSMA-61737Significant34
[¹⁷⁷Lu]Lu-PSMA-617111Significant40

Data are based on preclinical studies in LNCaP xenograft models.[2] Tumor growth inhibition is typically measured as the reduction in tumor volume compared to the control group. Statistical significance is determined by appropriate statistical tests (e.g., t-test, log-rank test).

Conclusion

These application notes provide a framework for conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound in animal models of prostate cancer. The detailed protocols for model establishment, drug administration, and various analytical techniques will enable researchers to generate robust and reproducible data. The provided quantitative data and diagrams serve as a reference for expected outcomes and aid in the design of future experiments in the development of PSMA-targeted radioligand therapies.

References

Application Notes and Protocols: Quality Control of Synthesized Vipivotide Tetraxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan is a crucial precursor in the synthesis of Lutetium (¹⁷⁷Lu) this compound (Pluvicto®), a radioligand therapy for prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] The quality of the synthesized this compound directly impacts the safety and efficacy of the final radiopharmaceutical product. Therefore, rigorous quality control procedures are essential to ensure its identity, purity, and overall quality.

These application notes provide detailed protocols for the quality control of synthesized this compound, covering critical quality attributes such as identity, purity, assay, and safety-related tests.

Signaling Pathway and Mechanism of Action

This compound is a PSMA-targeting ligand conjugated to a DOTA chelator.[5] When radiolabeled with Lutetium-177, it binds to PSMA, a transmembrane protein highly expressed on prostate cancer cells.[1][2] The subsequent internalization of the radiopharmaceutical leads to the delivery of beta radiation to the cancer cells, causing DNA damage and ultimately cell death.[1][4]

cluster_0 Cell Membrane PSMA PSMA Receptor Internalization Internalization PSMA->Internalization Vipivotide Lutetium-177 This compound Vipivotide->PSMA Binding DNA_Damage DNA Damage Internalization->DNA_Damage Beta Radiation Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of Action of Lutetium-177 this compound.

Quality Control Specifications

The following table summarizes the recommended quality control tests and acceptance criteria for synthesized this compound. These specifications are based on general guidelines for synthetic peptides for pharmaceutical use.[6][7][8]

Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white powder
Solubility Visual InspectionSoluble in water
Identity HPLC (Retention Time)Retention time corresponds to the reference standard (± 2%)
Mass Spectrometry (MS)Molecular weight corresponds to the theoretical mass (± 0.5 Da)
Purity HPLC≥ 97.0%
Any single impurity≤ 1.0%
Assay HPLC95.0% - 105.0%
Residual Solvents Gas Chromatography (GC)Meets ICH Q3C limits
Bioburden Microbial Enumeration≤ 100 CFU/g
Bacterial Endotoxins LAL Test≤ 0.25 EU/mg

Experimental Protocols

The following diagram illustrates the overall workflow for the quality control of synthesized this compound.

Sample Synthesized This compound Visual Visual Inspection (Appearance, Solubility) Sample->Visual HPLC HPLC Analysis (Identity, Purity, Assay) Sample->HPLC MS Mass Spectrometry (Identity) Sample->MS GC Gas Chromatography (Residual Solvents) Sample->GC Micro Microbiological Testing (Bioburden, Endotoxins) Sample->Micro Release Batch Release Visual->Release HPLC->Release MS->Release GC->Release Micro->Release

Figure 2: Quality Control Workflow for this compound.
Appearance and Solubility

Protocol:

  • Appearance: Visually inspect the synthesized this compound powder for color and consistency.

  • Solubility: Add 1 mg of the peptide to 1 mL of water. Vortex briefly and visually inspect for complete dissolution.

Identity, Purity, and Assay by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from potential impurities. The identity is confirmed by comparing the retention time to a reference standard, while purity is determined by the relative peak area. The assay is calculated by comparing the peak area to that of a reference standard of known concentration.[9][10][11]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound Reference Standard

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Gradient Program Time (min)
0
25
26
28
29
35

Protocol:

  • Standard Preparation: Prepare a solution of the this compound reference standard in water at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the synthesized this compound in water at a concentration of 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculations:

    • Identity: Compare the retention time of the major peak in the sample chromatogram to that of the standard chromatogram.

    • Purity: Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the sample chromatogram.

    • Assay: Calculate the concentration of the sample using the following formula: Assay (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Identity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

  • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of this compound. The theoretical mass can be calculated based on its chemical formula. The fragmentation pattern can also be analyzed to confirm the peptide sequence.

Residual Solvents by Gas Chromatography (GC)

This method is used to quantify any residual organic solvents from the synthesis process.[12][13]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Protocol:

  • Follow the general method described in the United States Pharmacopeia (USP) <467> or the European Pharmacopoeia (Ph. Eur.) 2.4.24.

  • Prepare a standard solution containing the potential residual solvents at known concentrations.

  • Prepare a sample solution by dissolving a known amount of this compound in a suitable solvent.

  • Analyze the headspace of the standard and sample solutions by GC.

  • Quantify the amount of each residual solvent in the sample by comparing the peak areas to the standard.

Microbiological Testing

4.5.1. Bioburden

This test determines the number of viable microorganisms on the synthesized peptide.[3][4][5][14][15]

Protocol:

  • Follow the membrane filtration method described in USP <61> or Ph. Eur. 2.6.12.

  • Dissolve a known amount of this compound in a sterile diluent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Place the filter on a suitable agar medium (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under appropriate conditions.

  • Count the number of colony-forming units (CFU) and calculate the bioburden per gram of the peptide.

4.5.2. Bacterial Endotoxins

This test detects the presence of endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria.[2][8]

Protocol:

  • Use a Limulus Amebocyte Lysate (LAL) test kit (gel-clot, turbidimetric, or chromogenic method) as described in USP <85> or Ph. Eur. 2.6.14.

  • Prepare a solution of this compound in LAL reagent water.

  • Perform the LAL test according to the kit manufacturer's instructions.

  • Determine the endotoxin level in Endotoxin Units (EU) per milligram of the peptide.

Conclusion

The quality control procedures outlined in these application notes provide a comprehensive framework for ensuring the quality and consistency of synthesized this compound. Adherence to these protocols will help to ensure that the precursor molecule is suitable for the manufacturing of safe and effective Lutetium (¹⁷⁷Lu) this compound for therapeutic use. It is important to note that all analytical methods should be appropriately validated according to ICH guidelines.

References

Application Notes and Protocols for Handling Radiolabeled Vipivotide Tetraxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, when radiolabeled with Lutetium-177 (¹⁷⁷Lu), is a targeted radioligand therapy used in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This document provides detailed standard operating procedures (SOPs), experimental protocols, and safety guidelines for handling ¹⁷⁷Lu-Vipivotide tetraxetan in a research setting. Adherence to these protocols is critical to ensure data integrity, experimental reproducibility, and, most importantly, radiation safety.

Mechanism of Action: this compound is a small molecule that binds with high affinity to PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer cells.[1][2][3] When labeled with the beta-emitting radionuclide Lutetium-177, the resulting radiopharmaceutical, ¹⁷⁷Lu-Vipivotide tetraxetan, is delivered specifically to PSMA-expressing tumor cells. The emitted beta radiation induces DNA damage, leading to apoptosis and cell death.[2]

I. Radiation Safety and Handling

Handling radiolabeled compounds requires strict adherence to radiation safety protocols to minimize exposure to personnel. The principle of ALARA (As Low As Reasonably Achievable) must be followed at all times.

A. General Safety Precautions:

  • All work with ¹⁷⁷Lu-Vipivotide tetraxetan must be conducted in a designated and properly shielded radiochemistry laboratory.

  • Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and two pairs of disposable gloves.[4]

  • Use lead or tungsten shielding for vials, syringes, and waste containers to minimize radiation exposure.

  • A calibrated radiation survey meter must be readily available to monitor for contamination.

  • All personnel handling the radioactive material must wear personal dosimeters to monitor their radiation dose.

B. Lutetium-177 Properties:

PropertyValue
Half-life6.647 days[5][6]
Primary EmissionBeta (β⁻)
Maximum Beta Energy0.497 MeV[7][8]
Gamma Emissions113 keV (6.4%), 208 keV (11%)[7]

C. Waste Disposal:

  • All radioactive waste, including used vials, syringes, pipette tips, and contaminated PPE, must be segregated into designated, shielded containers.

  • Waste should be stored for decay in a secure, shielded area until the radioactivity has reached background levels, in accordance with institutional and regulatory guidelines.

II. Experimental Protocols

A. In Vitro Binding Affinity Assay

This protocol determines the binding affinity (IC₅₀ or Kᵢ) of this compound to PSMA-expressing cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP or PC-3 PIP)

  • ¹⁷⁷Lu-Vipivotide tetraxetan

  • Non-radiolabeled ("cold") this compound

  • Binding buffer (e.g., RPMI + 0.5% BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Cell Plating: Seed PSMA-positive cells in 96-well plates and allow them to adhere overnight.

  • Competition Setup:

    • Prepare serial dilutions of cold this compound in binding buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • For total binding wells, add 50 µL of binding buffer.

    • For non-specific binding wells, add a high concentration of cold this compound.

  • Radioligand Addition: Add a constant concentration of ¹⁷⁷Lu-Vipivotide tetraxetan (e.g., 0.1-0.5 nM) to all wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Washing: Aspirate the supernatant and wash the cells three times with cold binding buffer to remove unbound radioligand.

  • Cell Lysis: Add a lysis buffer (e.g., 1 M NaOH) to each well.

  • Counting: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the cold ligand and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary:

LigandCell LineIC₅₀ / Kᵢ (nM)
This compound (PSMA-617)LNCaP2.34 ± 2.94
¹⁷⁷Lu-PSMA-617LNCaP0.24
¹⁷⁷Lu-HTK01169LNCaP0.04

Data compiled from published studies.[9][10]

B. Cellular Uptake and Internalization Assay

This protocol measures the rate and extent of cellular uptake and internalization of ¹⁷⁷Lu-Vipivotide tetraxetan.

Materials:

  • PSMA-positive and PSMA-negative (control) cells (e.g., PC-3 flu)

  • ¹⁷⁷Lu-Vipivotide tetraxetan

  • Binding buffer

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity

  • Cell lysis buffer

  • 6-well plates

  • Gamma counter

Procedure:

  • Cell Plating: Seed cells in 6-well plates and grow to confluency.

  • Radioligand Incubation: Add ¹⁷⁷Lu-Vipivotide tetraxetan (e.g., 50,000 cpm/well) to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Washing: At each time point, aspirate the medium and wash the cells with cold PBS.

  • Surface-Bound Fraction: Add cold acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the surface-bound radioligand.

  • Internalized Fraction: Wash the cells again with PBS and then lyse the cells with cell lysis buffer. This fraction contains the internalized radioligand.

  • Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.

Quantitative Data Summary:

Cell LineTime (h)Total Uptake (% added activity)Internalized Fraction (% of total uptake)
PC-3 PIP (PSMA+)255-70~15-20
PC-3 flu (PSMA-)2<0.5N/A
LS174T-PSMA24.983.7

Data compiled from published studies.[11][12]

C. In Vivo Biodistribution Studies

This protocol determines the tissue distribution of ¹⁷⁷Lu-Vipivotide tetraxetan in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with LNCaP xenografts)

  • ¹⁷⁷Lu-Vipivotide tetraxetan

  • Saline for injection

  • Anesthesia

  • Dissection tools

  • Gamma counter

Procedure:

  • Animal Model: Use immunocompromised mice bearing PSMA-positive tumors.

  • Radioligand Administration: Inject a known amount of ¹⁷⁷Lu-Vipivotide tetraxetan (e.g., 1-5 MBq) intravenously into the tail vein of each mouse.

  • Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48, 168 hours), euthanize a cohort of animals.

  • Tissue Dissection: Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Quantitative Data Summary (¹⁷⁷Lu-PSMA-617 in LNCaP Xenograft Mice):

Organ1 h p.i. (%ID/g)24 h p.i. (%ID/g)168 h p.i. (%ID/g)
Blood0.630.040.01
Tumor11.28.90.9
Kidneys207.676.83.2
Liver1.50.40.1
Spleen33.254.020.2
Bone0.80.50.1

Data compiled from published studies.[13]

III. Visualizations

A. PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for radioligand therapy but also plays a role in prostate cancer cell signaling, promoting survival and proliferation.[14][15][16] PSMA expression can influence key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

PSMA_Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 PI3K PI3K RACK1->PI3K activates MAPK MAPK/ERK Pathway RACK1->MAPK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Proliferation Proliferation MAPK->Proliferation

Caption: PSMA-mediated signaling pathway in prostate cancer.

B. Experimental Workflow: In Vitro Binding Assay

Binding_Assay_Workflow start Start plate_cells Plate PSMA+ Cells start->plate_cells add_competitor Add Serial Dilutions of Cold Ligand plate_cells->add_competitor add_radioligand Add ¹⁷⁷Lu-Vipivotide Tetraxetan add_competitor->add_radioligand incubate Incubate (37°C, 1-2h) add_radioligand->incubate wash Wash Cells (x3) incubate->wash lyse Lyse Cells wash->lyse count Gamma Counting lyse->count analyze Data Analysis (IC₅₀ Calculation) count->analyze end End analyze->end

Caption: Workflow for in vitro competitive binding assay.

C. Experimental Workflow: In Vivo Biodistribution Study

Biodistribution_Workflow start Start inject Inject ¹⁷⁷Lu-Vipivotide Tetraxetan IV start->inject wait Wait for Designated Time Points inject->wait euthanize Euthanize Animal Cohort wait->euthanize dissect Dissect Organs and Tumor euthanize->dissect weigh_count Weigh Tissues & Gamma Count dissect->weigh_count analyze Calculate %ID/g weigh_count->analyze end End analyze->end

Caption: Workflow for in vivo biodistribution study.

IV. Conclusion

The handling and experimental use of radiolabeled this compound require a meticulous approach to ensure both personnel safety and the generation of high-quality, reproducible data. The protocols outlined in this document provide a framework for the safe and effective use of this important radiopharmaceutical in a research context. All procedures should be adapted and approved by the institution's Radiation Safety Officer and Animal Care and Use Committee.

References

Application Notes & Protocols: Vipivotide Tetraxetan for Non-Prostate PSMA-Expressing Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipivotide tetraxetan, commercially known as Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617), is a targeted radioligand therapy (RLT) approved by the FDA for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] The therapy consists of the radionuclide Lutetium-177 linked to a PSMA-targeting ligand.[3][4] While the name suggests specificity to the prostate, PSMA is also expressed in other tissues and, significantly, on the tumor-associated neovasculature of various non-prostate solid tumors.[5][6] This observation has opened a new frontier for investigating the therapeutic potential of this compound beyond prostate cancer.[7][8]

These application notes provide a comprehensive overview of the mechanism, clinical data, and key experimental protocols for utilizing this compound in the context of non-prostate PSMA-expressing malignancies.

Mechanism of Action

This compound functions by delivering targeted radiation to cancer cells.[9] The PSMA-617 ligand component binds with high affinity to PSMA, a transmembrane protein overexpressed on the surface of certain tumor cells and tumor-associated endothelial cells.[6][10] Following this binding, the attached Lutetium-177 (¹⁷⁷Lu) isotope decays, emitting beta-minus particles.[3] This beta radiation induces DNA double-strand breaks in the target cells and adjacent cells within a small radius, ultimately leading to cell death.[3][4]

Mechanism of Action of this compound cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Level cluster_3 Nuclear Level A 1. This compound ([¹⁷⁷Lu]Lu-PSMA-617) is administered intravenously B 2. Ligand binds to PSMA on tumor cell or tumor neovasculature A->B C 3. Internalization of the radioligand B->C D 4. ¹⁷⁷Lu emits beta particles C->D E 5. DNA double-strand breaks D->E F 6. Cell Death (Apoptosis) E->F

Caption: Workflow of this compound's therapeutic action.

PSMA Signaling Pathway

PSMA is not merely a passive docking site; it possesses enzymatic functions that can influence oncogenic signaling pathways.[11] Its activity has been linked to the activation of the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival, proliferation, and angiogenesis.[11][12] Evidence suggests that PSMA can interact with scaffolding proteins, which redirects signaling from the proliferative MAPK pathway towards the pro-survival PI3K-AKT pathway.[13][14] Understanding this pathway is crucial for identifying potential synergistic therapies and resistance mechanisms.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K activates Integrin β1 Integrin MAPK MAPK/ERK Pathway Integrin->MAPK IGF1R IGF-1R IGF1R->MAPK RACK1->Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibition->MAPK disrupts signaling to Start Start Step1 1. Add PSMA-617 precursor (e.g., 1 nmol) to a sterile reaction vial Start->Step1 Step2 2. Add Sodium Acetate buffer (pH 4.5-5.5) Step1->Step2 Step3 3. Add [¹⁷⁷Lu]LuCl₃ solution (e.g., 20-50 MBq) Step2->Step3 Step4 4. Incubate mixture at 95-100°C for 15-40 min Step3->Step4 Step5 5. Perform Quality Control - ITLC for Radiochemical Purity - HPLC for identity and purity Step4->Step5 End End Product: [¹⁷⁷Lu]Lu-PSMA-617 Step5->End >95% Purity A 1. Establish tumor xenografts (PSMA-expressing cells) in immunocompromised mice B 2. Administer [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 2-5 MBq) via tail vein injection A->B C 3. Euthanize cohorts of mice at pre-defined time points (e.g., 4h, 8h, 24h, 48h) B->C D 4. Harvest and weigh key organs and tumors C->D E 5. Measure radioactivity in each sample using a gamma counter D->E F 6. Calculate % Injected Dose per gram of tissue (%ID/g) E->F

References

Troubleshooting & Optimization

Technical Support Center: ¹⁷⁷Lu-PSMA-617 Radiochemical Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu-PSMA-617. The information is designed to help identify and resolve common issues encountered during radiolabeling to improve radiochemical purity (RCP).

Frequently Asked Questions (FAQs)

Q1: What is the expected radiochemical purity of ¹⁷⁷Lu-PSMA-617?

A1: Under optimized conditions, the radiochemical purity of ¹⁷⁷Lu-PSMA-617 is expected to be high, typically exceeding 95% and often reaching over 98%.[1] Several studies have demonstrated that with standardized protocols, RCP can be consistently maintained above 90% for at least 24 hours post-preparation.[2][3]

Q2: What are the main factors that can negatively impact the radiochemical purity of ¹⁷⁷Lu-PSMA-617?

A2: The primary factors that can reduce the radiochemical purity of ¹⁷⁷Lu-PSMA-617 include:

  • Radiolysis: The degradation of the PSMA-617 ligand by the radiation emitted from ¹⁷⁷Lu is a major cause of decreased RCP.[4] This effect is more pronounced at higher activities and concentrations.[2][3]

  • Suboptimal Labeling Conditions: Factors such as incorrect pH, temperature, or incubation time during the radiolabeling process can lead to incomplete incorporation of ¹⁷⁷Lu into the PSMA-617 molecule.

  • Quality of Precursors: The purity and source of both the PSMA-617 precursor and the ¹⁷⁷LuCl₃ solution can significantly influence the final RCP.[2]

  • Presence of Impurities: Metallic or other chemical impurities in the reaction mixture can compete with ¹⁷⁷Lu for chelation by the DOTA moiety of PSMA-617.

Q3: How can radiolysis be minimized to improve the stability and radiochemical purity of ¹⁷⁷Lu-PSMA-617?

A3: Radiolysis can be effectively minimized by the addition of radical scavengers, also known as quenchers or stabilizers, to the formulation. Commonly used stabilizers include:

  • Ascorbic acid

  • Gentisic acid

  • Ethanol

  • Methionine

  • Cysteine

  • Vanillin

The choice and concentration of the stabilizer are critical for maintaining high radiochemical purity over time.[4][5]

Q4: What are the recommended quality control methods for determining the radiochemical purity of ¹⁷⁷Lu-PSMA-617?

A4: The most widely accepted methods for determining the radiochemical purity of ¹⁷⁷Lu-PSMA-617 are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2][6][7] HPLC provides a more detailed analysis of different radiochemical species, while TLC is a simpler and faster method for quantifying free ¹⁷⁷Lu. A combination of both methods is often recommended for comprehensive quality control.[8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Radiochemical Purity (<95%) Incomplete radiolabeling* Verify the pH of the reaction mixture (typically 4.5-5.0).[7] * Ensure the correct incubation temperature (usually 95-100°C) and time (around 20-30 minutes) are used.[6][9] * Check the molar ratio of PSMA-617 to ¹⁷⁷Lu.
Radiolysis* Add a suitable stabilizer, such as ascorbic acid or gentisic acid, to the reaction mixture. * Minimize the time between synthesis and use. * Store the final product at a low temperature (e.g., 4°C) if not for immediate use.[10][11]
Poor quality of reagents* Use high-purity PSMA-617 precursor and ¹⁷⁷LuCl₃. * Ensure all buffers and solutions are prepared with high-purity water and reagents.
Multiple Impurity Peaks on HPLC Radiolytic degradation* Incorporate a stabilizer into the formulation. * Consider post-labeling purification using a C18 cartridge to remove impurities.[9][10]
Formation of side products during synthesis* Optimize heating time and temperature to minimize the formation of thermal degradation products.[12]
High Percentage of Free ¹⁷⁷Lu Inefficient chelation* Confirm the integrity of the DOTA chelator in the PSMA-617 precursor. * Ensure the absence of competing metal ion impurities in the ¹⁷⁷LuCl₃ solution.
Variability in HPLC Results Interaction of the product with the HPLC column* The composition of the sample diluent can affect recovery and peak shape.[6] Diluting the sample with a solution containing unlabeled PSMA-I&T has been shown to improve recovery for that specific tracer, though this effect was not as pronounced for PSMA-617.[6]

Experimental Protocols

Standard Radiolabeling Protocol for ¹⁷⁷Lu-PSMA-617

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent sources.

  • Preparation:

    • In a sterile vial, dissolve 250 µg of PSMA-617 in 1 mL of high-purity water.[6]

    • Prepare a buffer solution (e.g., 0.04 M acetic acid containing 4 mg of 2,5-dihydroxybenzoic acid, 13 mg of sodium ascorbate, and 31 mg of sodium acetate-trihydrate in 6 mL).[6]

  • Radiolabeling:

    • Add the desired activity of ¹⁷⁷LuCl₃ solution (e.g., up to 18 GBq) to the buffer solution.[6]

    • Transfer this mixture to the vial containing the dissolved PSMA-617.

    • Heat the reaction vial at 100°C for 20 minutes.[6]

  • Post-Labeling:

    • Allow the vial to cool to room temperature.

    • Perform quality control using HPLC and/or TLC to determine the radiochemical purity.

    • If necessary, the product can be purified using a C18 solid-phase extraction cartridge.[9]

Quality Control by HPLC
Parameter Condition 1 Condition 2
Column Phenomenex Jupiter 4 µm Proteo (150 x 4.6 mm)[2]Not specified
Mobile Phase A 0.1% TFA in water[1][2]0.1% TFA in water[1]
Mobile Phase B 0.1% TFA in acetonitrile[1][2]0.1% TFA in acetonitrile[1]
Flow Rate 1.0 mL/min[2]Not specified
Gradient 80% A/20% B to 65% A/35% B at 9 min, then to 10% A/90% B at 9.1 min (held to 11 min), returning to initial conditions at 11.1 min.[2]95% A for 0-4 min, gradient to 5% A from 4-15 min, held at 5% A from 15-20 min, gradient back to 95% A from 20-25 min, held at 95% A from 25-30 min.[1]
Detection UV at 220 nm and a scintillation detector.[2]Not specified
Typical Retention Time Not specified¹⁷⁷Lu-PSMA-617: 17.5 ± 1.0 min; Free ¹⁷⁷Lu: 3.5 ± 0.5 min.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_purification Optional Purification prep1 Dissolve PSMA-617 in high-purity water label2 Combine ¹⁷⁷Lu-buffer with PSMA-617 solution prep1->label2 prep2 Prepare buffer solution (e.g., acetate with stabilizers) label1 Add ¹⁷⁷LuCl₃ to buffer prep2->label1 label1->label2 label3 Heat reaction mixture (e.g., 100°C for 20 min) label2->label3 qc1 Cool to room temperature label3->qc1 qc2 Perform HPLC and/or TLC to determine RCP qc1->qc2 purify1 C18 solid-phase extraction qc2->purify1 If RCP is low factors_affecting_rcp cluster_factors Influencing Factors cluster_solutions Mitigation Strategies rcp Radiochemical Purity of ¹⁷⁷Lu-PSMA-617 radiolabeling Radiolabeling Conditions (pH, Temp, Time) radiolabeling->rcp reagents Reagent Quality (Precursor, ¹⁷⁷Lu) reagents->rcp radiolysis Radiolysis radiolysis->rcp impurities Metallic Impurities impurities->rcp optimization Protocol Optimization optimization->radiolabeling high_purity Use High-Purity Reagents high_purity->reagents stabilizers Add Stabilizers (e.g., Ascorbic Acid) stabilizers->radiolysis purification Post-labeling Purification purification->rcp

References

Technical Support Center: Overcoming Resistance to Vipivotide Tetraxetan Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Vipivotide tetraxetan therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as ¹⁷⁷Lu-PSMA-617, is a radioligand therapy that targets prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1] The therapy consists of two main components: a PSMA-targeting ligand (this compound) and a radioactive isotope, Lutetium-177 (¹⁷⁷Lu). The ligand binds to PSMA-expressing cells, and the ¹⁷⁷Lu emits beta radiation, which induces DNA double-strand breaks in the target cells and surrounding cells, ultimately leading to cell death.[2][3]

Q2: What are the known mechanisms of resistance to this compound therapy?

Resistance to this compound therapy can be multifactorial and can be broadly categorized as follows:

  • Target-related resistance:

    • Low or heterogeneous PSMA expression: For the therapy to be effective, tumor cells must express sufficient levels of PSMA. Tumors with low or variable PSMA expression may not receive a sufficient radiation dose, leading to a poor therapeutic response.[4][5]

  • Cellular and molecular resistance:

    • Activation of DNA Damage Response (DDR) pathways: The therapy's efficacy relies on inducing lethal DNA damage. Cancer cells can activate DDR pathways to repair this damage, thus promoting their survival.[2][6]

    • Mutations in tumor suppressor genes: Alterations in genes like TP53 can render cancer cells more resistant to DNA-damaging agents like ¹⁷⁷Lu-PSMA-617.[4][6]

    • Alterations in signaling pathways: Deregulation of pathways such as the androgen receptor (AR), PI3K/AKT, and MYC signaling has been implicated in resistance.[2][6]

Q3: How can resistance to this compound be overcome?

Several strategies are being investigated to overcome resistance:

  • Combination Therapies: Combining this compound with other agents can enhance its efficacy.

    • Androgen Receptor Pathway Inhibitors (ARPIs): Some studies suggest that ARPIs can upregulate PSMA expression, potentially increasing the uptake of the radioligand.[7]

    • Chemotherapy: Combining with taxane-based chemotherapy has shown potential benefits in overall survival and PSA response in some patient populations.[8]

    • PARP Inhibitors: These agents inhibit DNA repair, which could sensitize cancer cells to the DNA-damaging effects of this compound. However, preclinical results have been mixed.

  • Alternative Radionuclides: Using alpha-emitters like Actinium-225 (²²⁵Ac) instead of the beta-emitter ¹⁷⁷Lu is being explored. Alpha particles have a shorter range and higher energy, which may be more effective against tumors with heterogeneous PSMA expression.[5][9]

Troubleshooting Guides

In Vitro Experiments

Problem: Low binding of ¹⁷⁷Lu-Vipivotide tetraxetan to PSMA-positive cells.

Possible Cause Troubleshooting Step
Low PSMA expression on cells Verify PSMA expression levels using flow cytometry or Western blot. Use a cell line with known high PSMA expression (e.g., LNCaP) as a positive control.
Degradation of the radioligand Ensure proper storage and handling of the radiolabeled compound. Perform quality control checks to assess radiochemical purity.
Suboptimal assay conditions Optimize incubation time, temperature, and cell density. Ensure the buffer composition is appropriate for ligand binding.
Competition with other substances Ensure the cell culture medium does not contain components that could interfere with ligand binding.

Problem: High non-specific binding in cell-based assays.

Possible Cause Troubleshooting Step
Binding to non-PSMA targets Include a negative control cell line that does not express PSMA (e.g., PC-3). Use an excess of non-radiolabeled "cold" ligand to determine non-specific binding.
Hydrophobic interactions Add a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the washing buffer to reduce non-specific sticking.
Insufficient washing Increase the number and duration of washing steps after incubation with the radioligand.
In Vivo (Animal) Experiments

Problem: Low or variable tumor uptake of ¹⁷⁷Lu-Vipivotide tetraxetan.

Possible Cause Troubleshooting Step
Tumor heterogeneity Assess PSMA expression heterogeneity within the tumor model using immunohistochemistry on tumor sections.
Poor tumor perfusion Evaluate tumor vascularization. Ensure tumors are not necrotic, as this can limit delivery of the radioligand.
Suboptimal injection technique Ensure accurate intravenous injection. Monitor for signs of extravasation at the injection site.
Rapid clearance of the radioligand Analyze the pharmacokinetics of the radioligand in the animal model to determine if it is being cleared too quickly.

Problem: Toxicity in animal models (e.g., xerostomia, nephrotoxicity).

Possible Cause Troubleshooting Step
Off-target uptake in salivary glands and kidneys PSMA is endogenously expressed in these tissues.[3][10] Consider strategies to reduce off-target accumulation, such as co-administration of agents that block uptake in these organs, though this is still an area of active research.
High radiation dose Adjust the administered activity based on dosimetry calculations and animal tolerance. Monitor for signs of toxicity (weight loss, changes in behavior, kidney function markers).

Data Presentation

Table 1: Efficacy of this compound in Combination Therapies

Combination TherapyPatient PopulationPrimary EndpointResultReference
¹⁷⁷Lu-PSMA-617 + ADT + ARPIMetastatic Hormone-Sensitive Prostate Cancer (mHSPC)Radiographic Progression-Free Survival (rPFS)Significantly longer rPFS in the combination arm (HR=0.72)[11]
¹⁷⁷Lu-PSMA-617 + ARPIMetastatic Castration-Resistant Prostate Cancer (mCRPC)Overall Survival (OS)Significantly longer OS for those receiving ARPI with ¹⁷⁷Lu-PSMA-617[12]
¹⁷⁷Lu-PSMA-617 + Third-line ChemotherapyCastration-Resistant Prostate Cancer (CRPC)Overall Survival (OS)Pooled analysis showed an OS of 13.15 months with combination therapy[8]

Experimental Protocols

Protocol 1: Quantification of PSMA Expression by Immunohistochemistry (IHC)
  • Tissue Preparation: Fix prostate biopsies or radical prostatectomy specimens in formalin and embed in paraffin. Cut 3-µm-thick sections.

  • Antigen Retrieval: Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 99°C for 16-20 minutes.

  • Primary Antibody Incubation: Incubate sections with a monoclonal anti-PSMA antibody (e.g., clone EP192 or 3E6) for 16-60 minutes at 36-37°C.[13][14]

  • Detection: Use a standard IHC detection system (e.g., HRP-polymer-based) according to the manufacturer's instructions.

  • Counterstaining: Counterstain with hematoxylin.

  • Scoring: Evaluate PSMA staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells.[13][15] The staining pattern (membranous vs. cytoplasmic) should also be noted.[15]

Protocol 2: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence
  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or other DNA-damaging agents.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X, clone JBW301) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.

  • Imaging and Analysis: Visualize and quantify γH2AX foci using a fluorescence microscope. The number of foci per cell is an indicator of the extent of DNA double-strand breaks.

Protocol 3: Detection of Apoptosis by TUNEL Assay
  • Cell Culture and Treatment: Culture cells in a 96-well plate and induce apoptosis.

  • Fixation and Permeabilization: Fix cells with 3.7% paraformaldehyde for 10 minutes, followed by permeabilization with 0.2% Triton X-100 for 15 minutes.[18]

  • Equilibration: Incubate cells with an equilibration buffer for 10 minutes.

  • TUNEL Reaction: Incubate cells with a TUNEL reaction mixture containing TdT and biotin-dUTP for 60 minutes at 37°C.[18]

  • Detection: Add streptavidin-HRP and incubate for 30 minutes at 37°C.[18]

  • Substrate Addition: Add a peroxidase substrate (e.g., DAB) and incubate until a color change is observed.

  • Analysis: Observe and quantify apoptotic cells (darkly stained nuclei) using a light microscope.

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vipivotide Vipivotide tetraxetan PSMA PSMA Vipivotide->PSMA Binding DNA_Damage DNA Double-Strand Breaks PSMA->DNA_Damage Internalization & Radiation Emission DDR_Activation DNA Damage Response (ATM, ATR, etc.) DNA_Damage->DDR_Activation TP53 TP53 DNA_Damage->TP53 activates Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Activation->DNA_Repair Cell_Survival Cell Survival (Resistance) DNA_Repair->Cell_Survival Apoptosis Apoptosis TP53->Cell_Cycle_Arrest TP53->Apoptosis TP53_mut Mutated TP53 (Loss of function) TP53_mut->Apoptosis inhibits TP53_mut->Cell_Survival promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Prostate Cancer Cell Lines (PSMA+/PSMA-) Treatment Treat with This compound +/- Combination Agent Cell_Culture->Treatment PSMA_Quant PSMA Quantification (Flow Cytometry) Treatment->PSMA_Quant DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) Treatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Animal_Model Establish Xenograft Tumor Model InVivo_Treatment Administer This compound +/- Combination Agent Animal_Model->InVivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Animal Health InVivo_Treatment->Tumor_Monitoring IHC_Analysis PSMA IHC on Excised Tumors Tumor_Monitoring->IHC_Analysis Troubleshooting_Logic Start Experiment Fails (e.g., No Tumor Regression) Check_PSMA Is PSMA expression sufficient and homogenous? Start->Check_PSMA Assess_DDR Is the DNA Damage Response pathway activated? Check_PSMA->Assess_DDR Yes Low_PSMA_Strategy Strategy: - Increase PSMA expression (e.g., with ARPIs) - Use alpha-emitter therapy Check_PSMA->Low_PSMA_Strategy No Check_TP53 Is there a TP53 mutation? Assess_DDR->Check_TP53 No DDR_Strategy Strategy: - Combine with DDR inhibitors (e.g., PARPi) Assess_DDR->DDR_Strategy Yes TP53_Strategy Strategy: - Explore alternative therapies - Consider combination with agents targeting TP53-mutant cells Check_TP53->TP53_Strategy Yes Success Experiment Successful Check_TP53->Success No Low_PSMA_Strategy->Success DDR_Strategy->Success TP53_Strategy->Success

References

Technical Support Center: Managing Off-Target Effects of Vipivotide Tetraxetan in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vipivotide tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617) in preclinical models. The information provided is intended to help manage and mitigate off-target effects observed during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high uptake of [¹⁷⁷Lu]Lu-PSMA-617 in the salivary glands and kidneys of our mouse models, leading to toxicity. How can we reduce this off-target accumulation?

A1: High uptake in the salivary glands and kidneys is a known off-target effect of PSMA-targeted radioligands.[1][2] This is due to physiological expression of PSMA in these organs.[3] A strategy to mitigate this is the co-administration of a non-radiolabeled ("cold") PSMA ligand, such as PSMA-11. This approach can significantly reduce the uptake of [¹⁷⁷Lu]Lu-PSMA-617 in the salivary glands and kidneys without substantially compromising tumor uptake.[1]

Troubleshooting Tip: If you are still observing high off-target uptake, consider optimizing the amount of cold ligand co-injected. A dose-response experiment can help determine the optimal concentration that provides maximal protection to healthy organs while maintaining therapeutic efficacy in the tumor.

Q2: What is the underlying mechanism for salivary gland uptake of this compound, and is it truly PSMA-specific?

A2: Preclinical studies using PSMA-knockout mice have demonstrated that the uptake of PSMA-targeted radioligands in the salivary glands is primarily mediated by PSMA.[4][5] While the exact mechanism of uptake and retention in salivary glands may differ from that in prostate cancer cells, PSMA expression is the key factor.[4][5] Research has not identified a significant off-target protein responsible for this uptake.[4][5]

Q3: Are there any radioprotective agents that can be used to minimize kidney damage during [¹⁷⁷Lu]Lu-PSMA-617 therapy in animal models?

A3: Yes, the use of radioprotectors has been explored in preclinical models. The human radical scavenger α1-microglobulin (A1M) has been investigated for its potential to reduce kidney toxicity.[6][7][8] Studies in mice have shown that co-administration of recombinant A1M with [¹⁷⁷Lu]Lu-PSMA-617 can have a positive effect on kidney perfusion and tubular function without compromising the anti-tumor efficacy of the treatment.[7][8]

Troubleshooting Tip: When using radioprotectors, it is crucial to assess their potential impact on the therapeutic efficacy of [¹⁷⁷Lu]Lu-PSMA-617. Ensure that your experimental design includes control groups to evaluate tumor uptake and growth inhibition with and without the radioprotective agent.

Q4: We are concerned about hematological toxicity in our long-term preclinical studies. What is known about this, and how can it be monitored?

A4: Hematological toxicity, including decreases in white and red blood cell counts, has been observed in mice undergoing fractionated high-activity therapy with [¹⁷⁷Lu]Lu-PSMA-617.[9] It is essential to perform regular complete blood counts (CBCs) throughout the study to monitor for any significant changes.

Troubleshooting Tip: If significant hematotoxicity is observed, consider adjusting the administered activity or the fractionation schedule. Implementing a recovery period between cycles may allow for the recovery of blood cell populations.

Q5: Are there alternative PSMA-targeting radioligands with a more favorable preclinical safety profile?

A5: Research is ongoing to develop next-generation PSMA-targeting radioligands with improved pharmacokinetic profiles. For instance, albumin-binding radioligands like [¹⁷⁷Lu]Lu-PSMA-ALB-56 have shown enhanced tumor uptake and retention with potentially more favorable tumor-to-kidney ratios in preclinical models compared to [¹⁷⁷Lu]Lu-PSMA-617.[10][11] These newer agents may offer a better therapeutic window.

Quantitative Data Summary

Table 1: Effect of Co-administered "Cold" PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Biodistribution in PC3-PIP Tumor-Bearing Mice (1-hour post-injection) [1]

Amount of PSMA-11 (pmoles)Tumor Uptake (%ID/g)Kidney Uptake (%ID/g)Salivary Gland Uptake (%ID/g)Tumor-to-Kidney RatioTumor-to-Salivary Gland Ratio
021.71 ± 6.13123.14 ± 52.520.48 ± 0.110.1845.88 ± 15.86
518.70 ± 2.03132.31 ± 47.400.45 ± 0.150.1448.40 ± 27.61
10026.44 ± 2.9484.29 ± 78.250.38 ± 0.300.31103.44 ± 58.74
50016.21 ± 3.502.12 ± 1.880.08 ± 0.037.65210.20 ± 42.17
100013.52 ± 3.681.16 ± 0.360.09 ± 0.0711.66263.09 ± 236.89
200012.03 ± 1.960.64 ± 0.230.05 ± 0.0218.80284.79 ± 88.94

Table 2: Therapeutic Efficacy of Different [¹⁷⁷Lu]Lu-PSMA Radioligands in PC-3 PIP Tumor-Bearing Mice [10]

Treatment Group (Administered Activity)Median Survival Time (days)
Control (Vehicle)20
[¹⁷⁷Lu]Lu-PSMA-617 (2 MBq)19
[¹⁷⁷Lu]Lu-Ibu-DAB-PSMA (2 MBq)34
[¹⁷⁷Lu]Lu-PSMA-ALB-56 (2 MBq)36
[¹⁷⁷Lu]Lu-PSMA-617 (5 MBq)32
[¹⁷⁷Lu]Lu-Ibu-DAB-PSMA (5 MBq)Not reached (67% survival at study end)
[¹⁷⁷Lu]Lu-PSMA-ALB-56 (5 MBq)Not reached (67% survival at study end)

Experimental Protocols

Protocol 1: Co-administration of Cold Ligand to Reduce Off-Target Uptake

Objective: To evaluate the effect of co-injecting non-radiolabeled PSMA-11 on the biodistribution of [¹⁷⁷Lu]Lu-PSMA-617.

Animal Model: Athymic nude mice bearing PC3-PIP (PSMA-positive) tumor xenografts.[1]

Materials:

  • [¹⁷⁷Lu]Lu-PSMA-617

  • PSMA-11 (cold ligand)

  • Saline solution

  • Animal handling and injection equipment

  • Gamma counter

Procedure:

  • Prepare solutions of [¹⁷⁷Lu]Lu-PSMA-617 and varying concentrations of PSMA-11 in saline.

  • Divide tumor-bearing mice into experimental groups (n=4 per group).[1]

  • Administer a fixed activity of [¹⁷⁷Lu]Lu-PSMA-617 co-mixed with different amounts of PSMA-11 (e.g., 0, 5, 100, 500, 1000, 2000 pmoles) via intravenous injection.[1]

  • At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice.[1]

  • Dissect tumors and organs of interest (kidneys, salivary glands, liver, spleen, etc.).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Protocol 2: Evaluation of a Radioprotective Agent for Nephrotoxicity

Objective: To assess the potential of recombinant α1-microglobulin (rA1M) to mitigate kidney damage from [¹⁷⁷Lu]Lu-PSMA-617.

Animal Model: Nude mice with subcutaneous LNCaP xenografts.[7]

Materials:

  • [¹⁷⁷Lu]Lu-PSMA-617

  • Recombinant A1M (rA1M)

  • Vehicle control

  • SPECT/CT imaging system

  • [⁹⁹mTc]Tc-MAG3 for dynamic kidney imaging

  • Equipment for blood and urine collection and analysis

Procedure:

  • Divide mice into treatment groups: [¹⁷⁷Lu]Lu-PSMA-617 + vehicle, and [¹⁷⁷Lu]Lu-PSMA-617 + rA1M.

  • Administer [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 50 or 100 MBq) via intravenous injection.[7]

  • Administer rA1M (e.g., at T=0 and T=24 hours) or vehicle control.[7]

  • Monitor tumor volume regularly.

  • Perform dynamic [⁹⁹mTc]Tc-MAG3 SPECT imaging at baseline and at specified follow-up times (e.g., 3 and 6 months) to assess kidney function.[7]

  • Collect blood and urine samples to analyze biomarkers of kidney function (e.g., serum/plasma urea, urine albumin).

  • At the end of the study, harvest kidneys for histopathological analysis and gene expression analysis of stress markers.

Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_tumor Tumor Cell cluster_offtarget Off-Target Tissues (e.g., Salivary Glands, Kidneys) Vipivotide This compound ([¹⁷⁷Lu]Lu-PSMA-617) PSMA_tumor PSMA Receptor Vipivotide->PSMA_tumor On-Target Binding PSMA_offtarget PSMA Receptor Vipivotide->PSMA_offtarget Off-Target Binding Tumor_Effect DNA Damage & Cell Death PSMA_tumor->Tumor_Effect Internalization & β-emission Offtarget_Toxicity Toxicity PSMA_offtarget->Offtarget_Toxicity Internalization & β-emission

Caption: On- and Off-Target Binding of this compound.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_monitoring Monitoring & Analysis Animal_Model Establish Preclinical Animal Model (e.g., Tumor Xenograft) Treatment_Groups Randomize into Treatment Groups Animal_Model->Treatment_Groups Injection Administer [¹⁷⁷Lu]Lu-PSMA-617 +/- Mitigating Agent Treatment_Groups->Injection Biodistribution Biodistribution Analysis (%ID/g) Injection->Biodistribution Toxicity_Assessment Toxicity Assessment (e.g., Blood work, Histology) Injection->Toxicity_Assessment Efficacy_Assessment Therapeutic Efficacy (Tumor Growth Inhibition) Injection->Efficacy_Assessment

Caption: General Experimental Workflow for Preclinical Studies.

Logical_Relationship cluster_problem Problem cluster_solution Potential Solutions cluster_outcome Desired Outcome Off_Target_Uptake High Off-Target Uptake (Salivary Glands, Kidneys) Cold_Ligand Co-administer Cold PSMA Ligand Off_Target_Uptake->Cold_Ligand Radioprotectant Administer Radioprotectant Off_Target_Uptake->Radioprotectant New_Formulation Use Novel Radioligand (e.g., Albumin-Binder) Off_Target_Uptake->New_Formulation Reduced_Toxicity Reduced Off-Target Toxicity Improved Therapeutic Index Cold_Ligand->Reduced_Toxicity Radioprotectant->Reduced_Toxicity New_Formulation->Reduced_Toxicity

Caption: Strategies to Mitigate Off-Target Effects.

References

Technical Support Center: Optimizing Injection Protocols for ¹⁷⁷Lu Vipivotide Tetraxetan in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu vipivotide tetraxetan in murine models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems and questions in a Q&A format, from radiopharmaceutical preparation to post-injection analysis.

Pre-Injection & Formulation

Q1: What is the recommended diluent for ¹⁷⁷Lu this compound before injection?

A1: For preclinical studies, ¹⁷⁷Lu-PSMA ligands are typically diluted in sterile saline. To prevent the radioligand from adhering to the walls of the syringe, it is advisable to use saline containing 0.05% bovine serum albumin (BSA).[1] All solutions should be sterile and warmed to room temperature before injection to avoid adverse reactions.[2]

Q2: How can I avoid air bubbles in the syringe?

A2: Air bubbles must be carefully removed from the syringe before injection to ensure accurate dosing and prevent the risk of embolism. After drawing the solution into the syringe, hold it with the needle pointing upwards and gently tap the barrel to encourage any bubbles to rise to the top. Then, slowly depress the plunger until all air is expelled and a small droplet of liquid appears at the needle tip.

Q3: What needle and syringe size should I use for tail vein injections in mice?

A3: For intravenous tail vein injections in mice, a 27-30 gauge needle is recommended to minimize vein injury.[3][4] The syringe size should be appropriate for the injection volume, typically a 1 mL syringe is suitable.[3] A new sterile needle and syringe should be used for each animal to maintain aseptic conditions and ensure needle sharpness.[2][4]

Injection Procedure

Q4: My mouse's tail veins are difficult to visualize. What can I do?

A4: Proper vasodilation is key for successful tail vein injection. You can warm the mouse for 5-10 minutes before the procedure by using a commercial warming box, placing the cage on a heating pad, or using a heat lamp.[3][5] If using a heat lamp, ensure it is at a safe distance (e.g., at least 12 inches away) and do not heat for more than a few minutes to prevent burns.[6] Immersing the tail in warm water (30-35 ºC) for 20-30 seconds is also an effective method.[2][5]

Q5: I'm feeling resistance while injecting, and a white "bleb" or blister is forming at the injection site. What is happening and what should I do?

A5: This indicates an unsuccessful injection, where the needle is not in the vein and the solution is being injected subcutaneously or interstitially. This is known as extravasation.[3][4] You should stop the injection immediately, withdraw the needle, and apply gentle pressure to the site.[3][7] Do not attempt to inject the remaining volume at the same site. If another attempt is necessary, move to a location more proximal (closer to the base of the tail) than the initial site and use a fresh needle.[2][6] If an irritating compound extravasates, it is recommended to dilute it in the surrounding tissues by administering sterile 0.9% saline to help prevent tissue necrosis.[8]

Q6: What is the maximum volume I can inject intravenously into a mouse?

A6: The maximum recommended volume for a bolus (rapid) intravenous injection in mice is 5 ml/kg of body weight.[4] For a typical 20g mouse, this equates to 0.1 mL (100 µL). Some guidelines allow for up to 0.2 mL.[3] Injections should be administered slowly and steadily to prevent a sudden increase in pressure that could damage the vein.[2][3]

Q7: Should I use anesthesia for a tail vein injection?

A7: Tail vein injections can be performed on conscious mice using an appropriate restraint device.[3][6] However, using light anesthesia (e.g., isoflurane) is often recommended, especially for less experienced users, as it immobilizes the animal, reduces stress, and can make the procedure easier to perform accurately.[3] If anesthesia is used, be aware that it can cause vasoconstriction, so perform the injection promptly after induction.[4]

Post-Injection & Analysis

Q8: How common is extravasation, and how will it affect my quantitative results?

A8: Extravasation is a frequent issue in tail vein injections, with some studies reporting occurrences in over 50% of administrations.[9][10] Even a small amount of retained activity in the tail can significantly compromise the quantitative accuracy of imaging and biodistribution studies by reducing the actual dose delivered systemically.[9][11] This leads to an underestimation of tumor uptake and other organ accumulation when expressed as a percentage of the injected dose (%ID).

Q9: How can I check for and quantify extravasation?

A9: After injection, the tail should be visually inspected for any signs of swelling. For quantitative assessment, especially in PET or SPECT imaging studies, the tail should be scanned along with the body.[12] A volume of interest (VOI) can be drawn around the injection site on the image to measure the amount of residual radioactivity.[9] This value can then be subtracted from the total injected dose to calculate a corrected dose for more accurate quantitative analysis.[9]

Q10: The uptake of ¹⁷⁷Lu this compound in my tumor model is lower than expected. What could be the cause?

A10: Lower-than-expected tumor uptake can be due to several factors:

  • Injection Failure: Significant extravasation is a primary cause, reducing the circulating dose available for tumor targeting.[9]

  • Tumor Model: The level of PSMA expression in your tumor model is critical. Models with lower PSMA expression, such as LNCaP cells, will inherently show lower uptake compared to high-expression models like PC-3 PIP.[1]

  • Molar Amount: The total amount of the ligand (in nanomoles) injected can affect biodistribution. High molar amounts can lead to saturation of PSMA receptors, particularly in tumors with lower expression levels, which can alter uptake kinetics.[1]

  • Timing of Analysis: Tumor uptake of ¹⁷⁷Lu-PSMA-617 in mice typically peaks around 4 hours post-injection before gradually clearing.[13] Biodistribution studies should be timed appropriately to capture peak uptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical studies involving ¹⁷⁷Lu-PSMA-617 in mice.

Table 1: Injection Parameters for ¹⁷⁷Lu-PSMA-617 in Preclinical Mouse Models

Radioactivity (MBq)Injected VolumeLigand Amount (nmol)Mouse ModelReference
30, 60, or 120Not specifiedHigh, Intermediate, or Low Specific ActivitySyngeneic (RM1-PGLS)[14]
5100 µL0.05 or 1.0Nude mice with PC-3 PIP or LNCaP xenografts[1]
30Not specifiedNot specifiedImmunodeficient (NSG) with C4-2 xenografts[15]
37 or 111Not specifiedNot specifiedNude mice with LNCaP bone metastases[13]
30Not specifiedNot specifiedNude mice with PC295 patient-derived xenograft (PDX)[16]

Table 2: Comparative Biodistribution of ¹⁷⁷Lu-PSMA-617 in Key Organs (% Injected Dose per Gram)

Organ4h p.i.24h p.i.48h p.i.Mouse ModelReference
Tumor (PC-3 PIP) ~60 %IA/g~78 %IA/g~70 %IA/gBALB/c nude[1]
Kidneys (PC-3 PIP) ~14 %IA/g~6 %IA/g~4 %IA/gBALB/c nude[1]
Tumor (LNCaP) ~10 %IA/g~12 %IA/g~8 %IA/gBALB/c nude[1]
Kidneys (LNCaP) ~13 %IA/g~2 %IA/g~1 %IA/gBALB/c nude[1]
Tumor (LNCaP Bone Met) 23.31 ± 0.94 %IA/gNot reportedNot reportedNude mice[13]
Kidneys (LNCaP Bone Met) 22.99 ± 2.65 %IA/g3.52 ± 0.93 %IA/g1.83 ± 0.45 %IA/gNude mice[13]
Tumor (C4-2) 14.4 ± 4.1 %IA/g9.0 ± 2.3 %IA/g7.9 ± 1.2 %IA/gNOD SCID γ (NSG)[15]
Kidneys (C4-2) 10.1 ± 1.9 %IA/g2.5 ± 0.4 %IA/g1.3 ± 0.3 %IA/gNOD SCID γ (NSG)[15]

Note: Values are approximated from published graphs and tables for illustrative purposes. Refer to the original publications for precise data.

Experimental Protocols

Detailed Methodology: Intravenous Tail Vein Injection of ¹⁷⁷Lu this compound

This protocol outlines the standard procedure for administering ¹⁷⁷Lu this compound via the lateral tail vein in mice for biodistribution or therapy studies.

1. Preparation of the Radiopharmaceutical: 1.1. Calculate the required volume of the ¹⁷⁷Lu this compound stock solution to achieve the desired radioactivity dose (e.g., 30 MBq) for each mouse. 1.2. Dilute the stock solution with a sterile vehicle, such as saline with 0.05% BSA, to a final injectable volume of 50-150 µL.[1] 1.3. Gently mix the solution. Warm to room temperature before drawing into syringes.[2] 1.4. Using a sterile 1 mL syringe with a 27-30G needle, carefully draw up the precise volume for one mouse.[3][4] 1.5. Expel any air bubbles from the syringe. Prepare one sterile syringe and needle per animal.[17]

2. Animal Preparation: 2.1. Anesthetize the mouse using isoflurane (recommended) or place it in an appropriate restraint device.[3] 2.2. To promote vasodilation, place the mouse under a heat lamp for 2-3 minutes or use another approved warming method as described in the FAQ section.[6] 2.3. Position the mouse to provide clear access to the tail. 2.4. Clean the tail with a 70% isopropyl alcohol wipe.[4]

3. Injection Procedure: 3.1. Identify one of the two lateral tail veins. They run along the sides of the tail. 3.2. Immobilize the tail with your non-dominant hand. 3.3. With the needle bevel facing up and held nearly parallel to the tail, carefully insert the needle about 2-3 mm into the vein. Start the injection attempt in the distal third of the tail.[2][6] 3.4. A successful insertion may be confirmed by a small "flash" of blood in the needle hub, though this is not always visible.[3] 3.5. Inject the solution slowly and steadily. There should be no resistance. The vein may blanch (appear clear) as the solution displaces the blood.[4] 3.6. Troubleshooting: If you feel resistance or see a subcutaneous bleb forming, the injection is unsuccessful (extravasation). Stop immediately, withdraw the needle, and move to a more proximal site for any subsequent attempt.[4] 3.7. After the full volume is injected, carefully withdraw the needle. 3.8. Apply gentle pressure to the injection site with a piece of gauze for 30-60 seconds to prevent bleeding.[6]

4. Post-Injection Monitoring & Care: 4.1. Place the mouse back in its cage and monitor for 5-10 minutes to ensure bleeding has stopped (hemostasis).[6] 4.2. If the animal was anesthetized, monitor it until it has fully recovered. 4.3. For imaging or biodistribution studies, proceed to the designated time point for analysis (e.g., 1, 4, 24, 48 hours post-injection).[13] 4.4. Record the precise time of injection and the administered dose for accurate decay correction and data analysis.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for optimizing injection protocols.

G cluster_prep Phase 1: Preparation cluster_animal Phase 2: Animal Handling cluster_injection Phase 3: Injection cluster_post Phase 4: Post-Procedure DoseCalc 1. Calculate Dose & Volume per Mouse Dilution 2. Dilute Radiopharmaceutical (e.g., Saline + 0.05% BSA) DoseCalc->Dilution SyringePrep 3. Prepare Syringe (27-30G Needle) & Expel Air Bubbles Dilution->SyringePrep Restrain 4. Restrain or Anesthetize Mouse Warm 5. Induce Vasodilation (Heat Lamp / Warming Pad) Restrain->Warm Clean 6. Clean Tail with Alcohol Wipe Warm->Clean Insert 7. Insert Needle into Lateral Tail Vein (Bevel Up) Clean->Insert Inject 8. Inject Slowly & Steadily (~100-200 µL) Insert->Inject Withdraw 9. Withdraw Needle & Apply Gentle Pressure Inject->Withdraw Monitor 10. Monitor for Hemostasis & Anesthesia Recovery Withdraw->Monitor Analyze 11. Proceed to Imaging or Biodistribution Analysis Monitor->Analyze

Caption: Experimental workflow for intravenous injection of ¹⁷⁷Lu this compound in mice.

G Start Start Injection Resistance Feel Resistance or See Bleb/Swelling? Start->Resistance Stop STOP INJECTION IMMEDIATELY Resistance->Stop Yes Success No Resistance, Smooth Flow Resistance->Success No Withdraw Withdraw Needle & Apply Pressure Stop->Withdraw Reposition Move to a More Proximal Site on Tail Withdraw->Reposition Assess Assess for Extravasation During Data Analysis Withdraw->Assess NewNeedle Use a New, Sterile Needle Reposition->NewNeedle Reattempt Re-attempt Injection NewNeedle->Reattempt Reattempt->Resistance Complete Complete Full Volume Injection Success->Complete Proceed Proceed to Post- Injection Monitoring Complete->Proceed

Caption: Troubleshooting decision tree for managing tail vein injection issues in real-time.

References

Troubleshooting inconsistent results in Vipivotide tetraxetan experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as ¹⁷⁷Lu-PSMA-617, is a radioligand therapy used in the treatment of prostate cancer.[1][2] It consists of two main components: a ligand (PSMA-617) that specifically binds to the Prostate-Specific Membrane Antigen (PSMA), and a radioisotope, Lutetium-177 (¹⁷⁷Lu).[1][3] PSMA is a protein that is highly expressed on the surface of prostate cancer cells.[4][5] Upon intravenous administration, this compound circulates in the body and binds to PSMA-expressing tumor cells.[1] The complex is then internalized by the cancer cell.[4][6] The radioactive ¹⁷⁷Lu component then decays, emitting beta particles that cause DNA damage and ultimately lead to the death of the cancer cell.[2][4][7]

Q2: What are the common causes of inconsistent results in this compound experiments?

Inconsistent results in this compound experiments can arise from several factors, broadly categorized as issues with the radioligand itself, variability in the experimental models, or procedural inconsistencies. Key areas to investigate include:

  • Radioligand Quality: Inconsistent radiolabeling efficiency, low radiochemical purity, or radiolysis of the compound can significantly impact its binding affinity and therapeutic efficacy.[2]

  • Cell Line Integrity: Variations in PSMA expression levels between cell line passages, misidentification of cell lines, or contamination can lead to unpredictable results in in vitro assays.[5][8]

  • Animal Model Variability: Tumor heterogeneity, differences in tumor engraftment and growth rates, and variations in the tumor microenvironment can all contribute to inconsistent outcomes in in vivo studies.

  • Procedural Deviations: Inconsistent incubation times, temperature fluctuations, improper washing steps in binding assays, or inaccurate quantification of radioactivity can introduce significant errors.

  • Imaging and Quantification: Variability in imaging parameters, region of interest (ROI) definition, and image analysis techniques can affect the quantification of tumor uptake and biodistribution.[9][10]

Troubleshooting Guides

Issue 1: Low or Variable Radiolabeling Yield and Purity

Question: My radiolabeling of PSMA-617 with ¹⁷⁷Lu is resulting in low yields and variable radiochemical purity. What could be the cause and how can I troubleshoot this?

Answer:

Achieving high radiochemical yield and purity is critical for the success of your experiments. Here are some common causes and troubleshooting steps:

  • Incorrect pH: The pH of the reaction mixture is crucial for efficient chelation of ¹⁷⁷Lu by the DOTA chelator in PSMA-617. The optimal pH is typically between 4.0 and 5.0.[4]

    • Solution: Ensure your reaction buffer (e.g., sodium acetate or ammonium acetate) is at the correct pH. Verify the final pH of the reaction mixture after adding all components.

  • Presence of Metal Contaminants: Trace metal impurities in reagents or glassware can compete with ¹⁷⁷Lu for the chelator, reducing labeling efficiency.

    • Solution: Use high-purity water and reagents. All glassware should be thoroughly washed with metal-free acid.

  • Radiolysis: High radioactive concentrations can lead to the degradation of the PSMA-617 ligand, reducing radiochemical purity.[2]

    • Solution: Add a radical scavenger, such as ascorbic acid or gentisic acid, to the reaction mixture to minimize radiolysis.

  • Suboptimal Temperature and Incubation Time: The labeling reaction is temperature-dependent.

    • Solution: Ensure the reaction is carried out at the recommended temperature, typically between 90-100°C, for the appropriate duration (usually 15-30 minutes).[4]

  • Quality of ¹⁷⁷LuCl₃: The quality and specific activity of the Lutetium-177 chloride can impact labeling.

    • Solution: Use a reputable supplier and ensure the ¹⁷⁷LuCl₃ has not exceeded its shelf life.

Experimental Protocol: Quality Control of ¹⁷⁷Lu-PSMA-617

To ensure the quality of your radiolabeled compound, perform the following quality control checks:

  • Instant Thin-Layer Chromatography (ITLC):

    • Stationary Phase: ITLC-SG paper.

    • Mobile Phase: 0.1 M sodium citrate solution.

    • Procedure: Spot a small amount of the reaction mixture on the ITLC strip and develop it in the mobile phase.

    • Analysis: Free ¹⁷⁷Lu will remain at the origin (Rf = 0.0-0.1), while ¹⁷⁷Lu-PSMA-617 will move with the solvent front (Rf = 0.8-1.0).[7] Calculate the radiochemical purity by quantifying the radioactivity in each region. A purity of >95% is generally considered acceptable.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.

    • Detection: Use a radioactivity detector in series with a UV detector.

    • Analysis: Compare the retention time of your product with a known standard of ¹⁷⁷Lu-PSMA-617 and unlabeled PSMA-617 to confirm identity and purity.[4][7]

Parameter Typical Value Potential Issue if Deviated
Radiochemical Purity > 95%Inaccurate binding and efficacy data
pH of Reaction 4.0 - 5.0Low labeling efficiency
Incubation Temperature 90 - 100 °CIncomplete reaction
Incubation Time 15 - 30 minIncomplete reaction
Issue 2: Inconsistent Results in In Vitro Cell-Based Assays

Question: I am seeing high variability in my in vitro cell binding and cytotoxicity assays with ¹⁷⁷Lu-PSMA-617. How can I improve the consistency of my results?

Answer:

Variability in cell-based assays often stems from inconsistent cell culture practices and assay execution. Here are key factors to consider:

  • PSMA Expression Levels: The level of PSMA expression on your target cells is the most critical factor for binding and subsequent cytotoxicity. PSMA expression can vary with cell passage number and culture conditions.[5][8][11]

    • Solution:

      • Use cell lines with well-characterized PSMA expression (e.g., LNCaP for high expression, PC-3 as a negative control).[8][12][13]

      • Regularly verify PSMA expression using flow cytometry or western blotting.

      • Use cells within a consistent and low passage number range for all experiments.

      • Be aware that factors in the culture medium, such as androgens, can modulate PSMA expression.[11]

  • Cell Viability and Density: Ensure that cells are healthy and plated at a consistent density for each experiment.

    • Solution: Perform a cell viability count (e.g., using trypan blue) before plating. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.

  • Assay Conditions: Inconsistent incubation times, temperatures, and washing steps can introduce significant variability.

    • Solution: Strictly adhere to a standardized protocol for all steps of the assay. Ensure thorough but gentle washing to remove unbound radioligand without detaching cells.

Experimental Protocol: In Vitro Cell Binding Assay

  • Cell Plating: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Incubation: Remove the culture medium and add fresh medium containing varying concentrations of ¹⁷⁷Lu-PSMA-617. For competition assays, co-incubate with a 100-fold molar excess of unlabeled PSMA-617.

  • Washing: After the incubation period (typically 1-4 hours at 37°C), remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of bound radioactivity relative to the total added activity. For competition assays, compare the binding in the presence and absence of the competitor to determine specific binding.

Cell Line Expected PSMA Expression Typical Use
LNCaP HighPositive control for binding and efficacy
22Rv1 Moderate to highPositive control
PC-3 Negative/LowNegative control for specificity
DU145 Negative/LowNegative control for specificity
Issue 3: Variable Tumor Uptake and Biodistribution in Animal Models

Question: My in vivo studies in mice are showing inconsistent tumor uptake and biodistribution of ¹⁷⁷Lu-PSMA-617. What factors could be contributing to this variability?

Answer:

In vivo studies are inherently more complex, and several factors can lead to variability:

  • Tumor Model: The choice of cell line and the method of tumor implantation can significantly impact tumor growth and vascularization, affecting radioligand delivery.

    • Solution: Use a well-characterized tumor model. Ensure consistent cell numbers and injection volumes for tumor implantation. Monitor tumor growth regularly and randomize animals into treatment groups based on tumor size.

  • Specific Activity of Radioligand: The specific activity (radioactivity per mole of ligand) can influence receptor saturation and tumor uptake.[14]

    • Solution: Maintain a consistent specific activity across all experiments. If comparing different batches of radioligand, ensure the specific activities are comparable.

  • Administration Route and Volume: Inconsistent intravenous injections can lead to variations in the amount of radioligand that reaches the circulation.

    • Solution: Use a consistent and validated method for intravenous injection (e.g., tail vein). Keep the injection volume consistent across all animals.

  • Timing of Imaging and Biodistribution: The biodistribution of ¹⁷⁷Lu-PSMA-617 changes over time.

    • Solution: Perform imaging and biodistribution studies at consistent time points post-injection.[3][15]

Experimental Protocol: In Vivo Biodistribution Study

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a PSMA-positive cell line (e.g., LNCaP or PC-3 PIP).

  • Radioligand Administration: Inject a known amount of ¹⁷⁷Lu-PSMA-617 (e.g., 1-2 MBq) via the tail vein.

  • Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals and dissect key organs and tissues (tumor, blood, kidneys, liver, spleen, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Organ Expected Uptake Pattern Reason
Tumor (PSMA+) High and retainedSpecific binding to PSMA
Kidneys High initial uptake, then clearancePrimary route of excretion
Salivary Glands Moderate uptakePhysiological PSMA expression
Blood Rapid clearanceFast pharmacokinetics of the small molecule
Muscle LowLow non-specific binding

Visualizations

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action cluster_circulation Systemic Circulation cluster_cell PSMA-Positive Cancer Cell Vipivotide This compound (¹⁷⁷Lu-PSMA-617) PSMA PSMA Receptor Vipivotide->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization of Complex DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage ¹⁷⁷Lu Beta Emission Apoptosis Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

In Vitro Experimental Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays Radiolabeling ¹⁷⁷Lu Radiolabeling of PSMA-617 QC Quality Control (TLC/HPLC) Radiolabeling->QC Binding_Assay Binding/Competition Assay QC->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay QC->Cytotoxicity_Assay Cell_Culture Culture PSMA+ & PSMA- Cells Plating Plate Cells for Assay Cell_Culture->Plating Plating->Binding_Assay Plating->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for in vitro this compound experiments.

Troubleshooting Logic for Inconsistent Results

Troubleshooting Logic Inconsistent_Results Inconsistent Results? Check_Radioligand Check Radioligand Quality? Inconsistent_Results->Check_Radioligand QC_Pass Radiochemical Purity >95%? Check_Radioligand->QC_Pass Check_Cells Check Cell Line Integrity? PSMA_Expression Verified PSMA Expression? Check_Cells->PSMA_Expression Check_Protocol Review Experimental Protocol? Protocol_Standardized Protocol Standardized? Check_Protocol->Protocol_Standardized QC_Pass->Check_Cells Yes Re_Label Re-label with fresh reagents QC_Pass->Re_Label No PSMA_Expression->Check_Protocol Yes New_Cells Use new vial of cells / re-verify PSMA_Expression->New_Cells No Standardize_Protocol Standardize all steps Protocol_Standardized->Standardize_Protocol No Proceed Proceed with Experiment Protocol_Standardized->Proceed Yes Re_Label->Check_Radioligand New_Cells->Check_Cells Standardize_Protocol->Check_Protocol

Caption: Logical flow for troubleshooting inconsistent results.

References

Enhancing the stability of the Vipivotide tetraxetan radioligand complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Vipivotide tetraxetan radioligand complex during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling and handling of this compound, particularly when forming the 177Lu-Vipivotide tetraxetan complex.

Issue Potential Cause Recommended Solution
Low Radiochemical Purity (RCP) after Labeling Suboptimal pH of the reaction mixture. The pH for labeling DOTA-conjugated molecules with Lutetium-177 is generally optimal between 4.0 and 4.5.[1]Adjust the pH of the reaction buffer to within the 4.0-4.5 range using a suitable buffer, such as sodium acetate.[1]
Inadequate incubation temperature or time.Ensure the reaction mixture is incubated at a temperature between 95°C and 100°C for 15-30 minutes. Optimization of time and temperature may be required for your specific setup.
Presence of competing metal ion impurities in the 177LuCl3 solution. Cations like Zn2+, Cu2+, and Co2+ can compete with 177Lu for chelation by DOTA.[2]Use high-purity 177LuCl3. If metal ion contamination is suspected, consider purification of the radionuclide solution or using a higher concentration of the this compound precursor.
Decreasing RCP During Storage (Radiolysis) Degradation of the complex due to radiation-induced reactive oxygen species. This is a primary cause of decreased stability over time.[3][4]Add a quencher or antioxidant to the final preparation. Ascorbic acid, gentisic acid, and ethanol are commonly used.[3][5][6] Store the final product at a low temperature (-20°C) to slow the degradation process.[3][7]
High radioactive concentration.Dilute the final product to a lower radioactive concentration (e.g., ≤ 3.7 GBq/mL) to reduce the effects of radiolysis.[3]
Precipitation or Cloudiness in the Final Product pH of the final solution is outside the optimal range for solubility.Ensure the final pH of the radiolabeled complex solution is suitable for administration and stability, typically within a physiologically compatible range.
High concentration of the precursor or final complex.Prepare the complex at the recommended concentration. If precipitation occurs, gentle warming or sonication may help, but the underlying cause should be investigated.

Frequently Asked Questions (FAQs)

1. What is the primary cause of instability in the 177Lu-Vipivotide tetraxetan complex?

The primary cause of instability is radiolysis, which is the degradation of the complex due to the radiation emitted by the Lutetium-177 isotope.[3][4] This process can lead to the release of free 177Lu, reducing the radiochemical purity (RCP) of the product.

2. How can I minimize radiolysis and improve the stability of my radiolabeled complex?

To minimize radiolysis, you can:

  • Add Quenchers: Incorporate antioxidants like ascorbic acid, gentisic acid, or ethanol into your final formulation.[3][5][6]

  • Control Temperature: Store the final product at low temperatures, such as -20°C, to significantly slow down the degradation process.[3][7]

  • Adjust Concentration: Diluting the final product to a lower radioactive concentration can reduce the localized effects of radiation.[3]

3. What are the optimal conditions for radiolabeling this compound with 177Lu?

Optimal radiolabeling is typically achieved under the following conditions:

  • pH: 4.0 - 4.5[1]

  • Temperature: 95°C - 100°C

  • Incubation Time: 15 - 30 minutes

  • Buffer: Sodium acetate is commonly used.[1]

4. How can I assess the stability of my 177Lu-Vipivotide tetraxetan preparation?

Stability is assessed by measuring the radiochemical purity (RCP) over time. This is typically done using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5][8][9] A stable preparation will maintain an RCP of >95% for a defined period under specified storage conditions.

5. What is the expected shelf-life of a properly prepared 177Lu-Vipivotide tetraxetan complex?

With the addition of appropriate quenchers and storage at low temperatures, the complex can maintain a high radiochemical purity (>95%) for at least 48 hours and in some cases up to 7 days.[3][7][8]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 177Lu

This protocol outlines the general steps for the radiolabeling of this compound with Lutetium-177.

Materials:

  • This compound (PSMA-617) precursor

  • 177LuCl3 solution in HCl

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Quality control equipment (HPLC or TLC)

Procedure:

  • In a sterile reaction vial, add the required amount of this compound precursor.

  • Add the sodium acetate buffer to the vial.

  • Carefully add the 177LuCl3 solution to the reaction vial.

  • Gently mix the contents of the vial.

  • Incubate the reaction vial at 95°C - 100°C for 15-30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using HPLC or TLC to determine the radiochemical purity.

Protocol 2: Stability Testing of 177Lu-Vipivotide Tetraxetan

This protocol describes how to evaluate the stability of the radiolabeled complex over time.

Materials:

  • Radiolabeled 177Lu-Vipivotide tetraxetan complex

  • Quenchers (e.g., ascorbic acid, gentisic acid)

  • Storage locations at controlled temperatures (e.g., room temperature, 4°C, -20°C)

  • Quality control equipment (HPLC or TLC)

Procedure:

  • Prepare the 177Lu-Vipivotide tetraxetan complex according to Protocol 1.

  • If testing the effect of quenchers, add the desired quencher to the final product at a specified concentration.

  • Aliquot the final product into separate sterile vials for testing at different time points and storage conditions.

  • Store the vials at the designated temperatures.

  • At predetermined time points (e.g., 0, 2, 4, 24, 48, and 72 hours), remove a vial from each storage condition.

  • Measure the radiochemical purity of the sample using a validated HPLC or TLC method.

  • Record the RCP at each time point and for each storage condition to determine the stability profile.

Quantitative Data Summary

Table 1: Effect of Quenchers on the Radiochemical Purity (RCP) of 177Lu-Vipivotide Tetraxetan at Room Temperature
Quencher (Concentration)RCP at 24 hoursRCP at 72 hours
None~80%[3]<70%
Gentisic Acid~95%[3]~95%[3]
Cysteine~96%[3]~96%[3]
DMSA>97%[3]>97%[3]
DMSA + Cysteine (1:1)>97%[3]>97%[3]
Ethanol (10%)~90%[3]Not Reported
Methionine (10 mM)~89%[3]Not Reported
Table 2: Effect of Storage Temperature on the Radiochemical Purity (RCP) of 177Lu-Vipivotide Tetraxetan (with Ascorbate Buffer)
Storage TemperatureRCP at 24 hoursRCP at 48 hours
Room Temperature~80%[3]<80%
-20°C>95%[3]>95%[3][7]

Visualizations

experimental_workflow Experimental Workflow for Radiolabeling and Stability Testing cluster_radiolabeling Radiolabeling cluster_stabilization Stabilization & Storage cluster_stability_testing Stability Testing start Start: Prepare Reagents (Vipivotide, 177LuCl3, Buffer) mix Mix Reagents in Vial start->mix incubate Incubate at 95-100°C mix->incubate cool Cool to Room Temperature incubate->cool qc1 Initial Quality Control (RCP > 95%) cool->qc1 add_quencher Add Quencher (e.g., Ascorbic Acid) qc1->add_quencher aliquot Aliquot into Vials add_quencher->aliquot store Store at Different Temperatures (RT, 4°C, -20°C) aliquot->store measure_rcp Measure RCP at Time Points (0, 24, 48h) store->measure_rcp analyze Analyze Data and Determine Shelf-Life measure_rcp->analyze

Caption: Workflow for radiolabeling and stability testing.

logical_relationship Factors Influencing Stability of 177Lu-Vipivotide Tetraxetan cluster_causes Primary Causes cluster_solutions Mitigation Strategies instability Complex Instability (Decreased RCP) radiolysis Radiolysis radiolysis->instability impurities Metal Ion Impurities impurities->instability conditions Suboptimal Reaction Conditions (pH, Temp) conditions->instability quenchers Add Quenchers/ Antioxidants quenchers->radiolysis inhibits storage Low Temperature Storage (-20°C) storage->radiolysis slows dilution Dilution of Final Product dilution->radiolysis reduces purification Use High-Purity Reagents purification->impurities prevents optimization Optimize Labeling Protocol optimization->conditions corrects

References

Strategies to reduce renal toxicity of Lutetium-177 Vipivotide tetraxetan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lutetium-177 Vipivotide Tetraxetan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to mitigate renal toxicity during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: Why is renal toxicity a concern with Lutetium-177 this compound?

A1: Lutetium-177 this compound is primarily cleared from the body through the kidneys.[1] The Prostate-Specific Membrane Antigen (PSMA), the target of this radiopharmaceutical, is highly expressed on prostate cancer cells but is also found on the apical membrane of the proximal tubules in the kidneys. This leads to the uptake and retention of the radioactive compound in the kidneys, potentially causing radiation-induced damage to these vital organs.

Q2: What are the primary strategies to reduce renal toxicity?

A2: The main strategies focus on reducing the radiation dose absorbed by the kidneys. These include:

  • Patient Hydration: Ensuring patients are well-hydrated and urinate frequently before and after administration of the radiopharmaceutical helps to flush the unbound agent from the system more rapidly, reducing the time it resides in the urinary tract.[2][3][4][5]

  • Amino Acid Infusions: Co-infusion of specific amino acid solutions can competitively inhibit the reabsorption of the radiopharmaceutical in the proximal tubules of the kidneys, thereby reducing its retention and the subsequent radiation dose.[6]

  • Diuretics (e.g., Mannitol): Osmotic diuretics like mannitol can increase urine flow and may reduce the reabsorption of the radiopharmaceutical in the kidneys.[7][8][9]

Q3: How is renal function monitored during treatment with Lutetium-177 this compound?

A3: Renal function should be closely monitored before, during, and after treatment. Key parameters include:

  • Serum Creatinine: A blood test to measure creatinine levels, a waste product filtered by the kidneys. An increase in serum creatinine can indicate a decrease in kidney function.[2]

  • Creatinine Clearance (CrCl) or Estimated Glomerular Filtration Rate (eGFR): These are calculations based on serum creatinine, age, weight, and gender to estimate how well the kidneys are filtering waste from the blood.[2] These tests should be performed before each cycle of therapy.

Q4: Is Lutetium-177 this compound safe for patients with pre-existing renal impairment?

A4: Patients with mild to moderate renal impairment may be at a greater risk of toxicity.[1][3] Treatment in patients with severe renal impairment (CrCl < 30 mL/min) is generally not recommended, and the safety in this population has not been extensively studied.[1] Close monitoring of renal function is crucial for all patients, especially those with baseline renal insufficiency.

Troubleshooting Guide: Managing Renal Toxicity

This guide provides a systematic approach to managing potential renal toxicity during your experiments.

Issue Monitoring/Assessment Action Rationale
Grade 2 Serum Creatinine Increase Confirmed serum creatinine increase (Grade ≥2).Withhold Lutetium-177 this compound until improvement.[2][10]To prevent further renal damage and allow for recovery of kidney function.
Significant Decrease in Creatinine Clearance Confirmed CrCl <30 mL/min (calculated using the Cockcroft-Gault equation with actual body weight).Withhold Lutetium-177 this compound until improvement.[2][10]A significant drop in CrCl indicates a severe reduction in kidney function that requires immediate cessation of the causative agent.
Substantial and Confirmed Change from Baseline Confirmed ≥40% increase from baseline serum creatinine AND confirmed >40% decrease from baseline CrCl.Withhold Lutetium-177 this compound until improvement or return to baseline. Reduce subsequent doses by 20%.[2][10]This indicates a significant and concerning change in renal function that necessitates a dose reduction to minimize further risk.
Recurrent Severe Renal Toxicity Recurrent Grade ≥3 renal toxicity after one dose reduction.Permanently discontinue Lutetium-177 this compound.[2][10]Recurrent severe toxicity despite dose reduction suggests that the patient is unable to tolerate the treatment without unacceptable renal damage.

Quantitative Data on Renal Protection Strategies

The following table summarizes available data on the efficacy of mannitol in reducing renal uptake of PSMA-targeted radiopharmaceuticals. Data for amino acid infusions with Lutetium-177 this compound is still emerging from ongoing clinical trials.

Intervention Radiopharmaceutical Key Finding Reference
Mannitol Infusion 68Ga-PSMAMean SUVmax in the kidneys decreased by 22.4% - 24.3% when 250 ml of 10% mannitol was infused before and after the radiopharmaceutical administration.[9][9]
Mannitol Infusion 177Lu-PSMA-617A study reported a median kidney absorbed dose of 0.70 mGy/MBq with mannitol infusion. While a slight reduction was observed compared to some literature data, the difference was not statistically significant in this preliminary study.[7][8][7][8]

Experimental Protocols

Protocol for Amino Acid Infusion for Renal Protection

This protocol is based on a clinical trial investigating renal protection during Lutetium-177 PSMA therapy.[6]

  • Solution: Prepare 1000 mL of a 10% amino acid solution without electrolytes (e.g., SYNTHAMIN 17).

  • Timing: Commence the intravenous infusion 30-60 minutes prior to the administration of Lutetium-177 this compound.[6]

  • Infusion Rate: Administer the solution intravenously at a rate of 250 mL/h over a four-hour period.[6]

  • Administration: The infusion should be administered by a qualified professional.

Protocol for Mannitol Infusion for Renal Protection

This protocol is based on preliminary studies investigating the use of mannitol to reduce renal uptake of PSMA-ligands.[7][8]

  • Solution: Prepare a 500 mL solution of 10% mannitol.

  • Pre-infusion: Administer 250 mL of the mannitol solution intravenously 30 minutes before the injection of Lutetium-177 this compound.[7][8]

  • Post-infusion: Administer the remaining 250 mL of the mannitol solution one hour after the injection of Lutetium-177 this compound.[7][8]

Detailed Methodology for Renal Dosimetry using 3D SPECT/CT

This protocol outlines the key steps for calculating the absorbed renal dose.

  • Image Acquisition:

    • Perform whole-body SPECT/CT scans at multiple time points after the administration of Lutetium-177 this compound. Typical imaging time points are 4, 24, and 120 hours post-injection.[6] Some protocols may use different time points such as 1, 2, 3, and 7 days post-injection.[11][12]

    • For quantitative analysis, the SPECT/CT system must be calibrated using a source of known 177Lu activity to convert image counts to activity concentration (Bq/mL).[13]

  • Image Analysis:

    • On the CT images, delineate the volumes of interest (VOIs) for both kidneys.

    • Using the co-registered SPECT data, determine the total activity within each kidney VOI at each time point.

  • Time-Activity Curve Generation:

    • Plot the measured activity in each kidney as a function of time.

    • Fit the data points with a mathematical function (e.g., a bi-exponential model) to generate a time-activity curve (TAC).[11][12]

  • Calculation of Time-Integrated Activity:

    • Calculate the area under the TAC to determine the total number of radioactive decays that occur within each kidney over time (time-integrated activity), measured in Bq·s.

  • Absorbed Dose Calculation:

    • Use the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose to each kidney.[7][8] This is typically done using software such as OLINDA/EXM, which incorporates the time-integrated activity and S-values (absorbed dose per unit cumulated activity).[7][8]

Visualizations

Cellular_Damage_Pathway cluster_extracellular Extracellular cluster_cell Kidney Proximal Tubule Cell Lu177 Lutetium-177 This compound PSMA PSMA Receptor Lu177->PSMA Binding Internalization Internalization PSMA->Internalization Beta Beta Particle Emission Internalization->Beta ROS Reactive Oxygen Species (ROS) Generation Beta->ROS Indirect Damage DNA Nuclear DNA ROS->DNA Oxidative Stress SSB Single-Strand Breaks (SSBs) DNA->SSB DSB Double-Strand Breaks (DSBs) DNA->DSB BER Base Excision Repair (BER) SSB->BER Repair CellDamage Cellular Damage (leading to toxicity) SSB->CellDamage If unrepaired NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Repair DSB->CellDamage If unrepaired

Caption: Cellular damage pathway of Lutetium-177 in kidney cells.

Renal_Dosimetry_Workflow Admin 1. Administer 177Lu-Vipivotide Tetraxetan SPECT_CT 2. Sequential SPECT/CT Imaging (e.g., 4, 24, 120 hours post-injection) Admin->SPECT_CT VOI 3. Delineate Kidney VOIs on CT SPECT_CT->VOI Activity 4. Quantify Activity in VOIs from SPECT VOI->Activity TAC 5. Generate Time-Activity Curves (TACs) Activity->TAC TIA 6. Calculate Time-Integrated Activity (Area under TAC) TAC->TIA DoseCalc 7. Calculate Absorbed Dose (MIRD Formalism) TIA->DoseCalc

Caption: Workflow for renal dosimetry calculation using SPECT/CT.

Caption: Decision logic for managing renal toxicity.

References

Technical Support Center: Optimizing Vipivotide Tetraxetan Tumor Uptake In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vipivotide tetraxetan and other PSMA-targeted radioligands in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound tumor uptake?

A1: this compound is a radioligand therapeutic agent. It consists of a radionuclide, Lutetium-177, linked to a molecule that binds to Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1][2][3] The uptake process begins with the intravenous administration of the agent. The PSMA-binding component of this compound then circulates through the bloodstream and selectively binds to PSMA-expressing tumor cells.[2][4] Following binding, the complex is internalized by the cancer cell.[1] This targeted delivery and subsequent internalization lead to an accumulation of the Lutetium-177 payload within the tumor, where its beta-minus emissions induce DNA damage and cell death in the target cells and surrounding cells.[1][2][5]

Q2: Which preclinical tumor models are suitable for studying this compound uptake?

A2: Several human prostate cancer cell lines are commonly used to create xenograft models in mice for studying PSMA-targeted radioligands. The choice of cell line is critical as PSMA expression levels can significantly impact tumor uptake.[1] Commonly used models include:

  • LNCaP and C4-2: These cell lines exhibit moderate PSMA expression (approximately 1.4–5.9 x 105 PSMA sites per cell).[1]

  • PC-3 PIP: This is a PC-3 cell line that has been genetically engineered to have high and stable PSMA expression, often 10-20 times higher than LNCaP cells (approximately 4.9 x 106 sites per cell).[1]

  • 22Rv1: This cell line is also used and expresses PSMA.[6]

  • RM1-hPSMA: This is a syngeneic murine prostate cancer model engineered to express human PSMA, which is useful for studies involving an intact immune system.[2]

Q3: What are the key factors that influence the tumor uptake of this compound in vivo?

A3: Several critical factors can significantly affect the degree of tumor uptake:

  • PSMA Expression Level: The density of PSMA on the surface of tumor cells is a primary determinant of uptake. Higher PSMA expression generally correlates with increased radioligand accumulation.[1][7]

  • Specific Activity: The specific activity of the radiolabeled compound (the amount of radioactivity per mole of the compound) is crucial. High specific activity is associated with higher tumor uptake and more effective tumor growth inhibition.[2]

  • Tumor Microenvironment: The physical characteristics of the tumor, such as blood vessel density and the presence of hypoxic regions, play a significant role in the delivery of the radioligand to the tumor cells.[1][3]

  • Cellular Internalization Rate: The rate at which the PSMA-radioligand complex is brought inside the tumor cell can vary between different cell lines and can affect overall retention and therapeutic efficacy.[1][3]

  • Circulation Half-Life: Modifications to the ligand, such as the addition of an albumin-binding moiety, can extend its circulation time in the blood, potentially leading to increased tumor accumulation.[8][9][10]

Troubleshooting Guide

Issue 1: Lower-than-Expected Tumor Uptake
Possible Cause Troubleshooting Step
Low PSMA Expression in Tumor Model Verify the PSMA expression level of your cell line using methods like flow cytometry, Western blot, or immunohistochemistry. Consider using a cell line with higher PSMA expression, such as PC-3 PIP, for initial optimization experiments.[1]
Low Specific Activity of the Radiopharmaceutical Ensure that the specific activity of your [177Lu]Lu-Vipivotide tetraxetan preparation is high. Low specific activity can lead to saturation of PSMA receptors with non-radioactive compound, reducing the uptake of the radioactive tracer.[2]
Poor Tumor Vasculature Assess tumor perfusion and vascularity. For subcutaneous models, ensure tumors are not necrotic, as this can impede delivery. Consider orthotopic implantation models which may have more physiologically relevant vasculature.
Suboptimal Injection Protocol Confirm the accuracy and consistency of intravenous (tail vein) injections. Infiltrated doses will lead to inaccurate biodistribution data.
Rapid Clearance from Circulation Consider using a modified ligand with an albumin-binding moiety to increase circulation time and potentially enhance tumor uptake.[8][9]
Issue 2: High Off-Target Uptake (e.g., Kidneys, Salivary Glands)
Possible Cause Troubleshooting Step
Physiological PSMA Expression PSMA is physiologically expressed in several normal tissues, including the kidneys and salivary glands, leading to expected off-target uptake.[11]
Non-Specific Binding While PSMA-targeted ligands are highly specific, some non-specific uptake can occur.[12]
Renal Excretion Pathway This compound and similar small molecules are primarily cleared through the kidneys, leading to high initial kidney accumulation.[6]
Strategies for Reduction Co-injection of PSMA inhibitors or certain plasma expanders has been explored to reduce renal uptake.[9] For salivary glands, local cooling has been attempted in clinical settings.[5] In preclinical models, comparing different ligands may identify variants with more favorable tumor-to-kidney ratios.[6]

Data Presentation

Table 1: PSMA Expression in Common Prostate Cancer Cell Lines

Cell LinePSMA Sites per CellReference
LNCaP1.4–5.9 x 105[1]
C4-21.4–5.9 x 105[1]
PC-3 PIP4.9 x 106[1]

Table 2: Impact of Specific Activity on 177Lu-PSMA-617 Tumor Uptake in RM1-hPSMA Xenografts

Specific ActivityTumor Uptake (%ID/g at 2h)Reference
High (62 MBq/nmol)~15%[2]
Intermediate (31 MBq/nmol)~10%[2]
Low (15 MBq/nmol)~5%[2]
%ID/g = percentage of injected dose per gram of tissue.

Table 3: Biodistribution of a Novel PSMA-Targeting Radiopharmaceutical (177Lu-rhPSMA-10.1) in 22Rv1 Xenograft Model

OrganUptake at 1h (%ID/g)Uptake at 24h (%ID/g)Uptake at 48h (%ID/g)Reference
Blood~2.5< 0.5< 0.1[6]
Tumor~40~35~30[6]
Kidneys~220~10< 1[6][13]
Spleen~10< 1< 0.5[6][13]
Liver~1< 0.5< 0.5[6]

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study in a Xenograft Mouse Model
  • Animal Model: Use male immunodeficient mice (e.g., BALB/c nude or NSG) bearing subcutaneous tumors from a PSMA-expressing human prostate cancer cell line (e.g., LNCaP, PC-3 PIP, or 22Rv1). Tumors should reach a palpable size (e.g., 100-200 mm³) before the study begins.

  • Radiopharmaceutical Preparation: Prepare [177Lu]Lu-Vipivotide tetraxetan according to established radiolabeling protocols. Ensure high radiochemical purity (>98%) and specific activity.

  • Administration: Administer a defined amount of radioactivity (e.g., 25-30 MBq) to each mouse via intravenous tail vein injection in a volume of approximately 100-150 µL.[14]

  • Time Points: Euthanize cohorts of mice (n=3-6 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[4][15]

  • Organ Harvesting: Dissect and collect tumors and relevant organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Small Animal SPECT/CT Imaging for Tumor Uptake Quantification
  • Animal Preparation: Follow steps 1-3 from the biodistribution protocol. Anesthetize the mouse using isoflurane or another suitable anesthetic.

  • Imaging: At desired time points post-injection (e.g., 4, 24, 48 hours), acquire whole-body SPECT/CT images using a preclinical imaging system.[16]

  • Image Reconstruction and Analysis: Reconstruct the SPECT and CT images. Use the CT scan for anatomical reference.

  • Quantification: Draw regions of interest (ROIs) around the tumor and other organs of interest on the fused SPECT/CT images.

  • Data Analysis: Using appropriate calibration factors, calculate the radioactivity concentration within the ROIs (e.g., in MBq/mL). This allows for non-invasive, longitudinal monitoring of radiopharmaceutical uptake and clearance.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., PC-3 PIP) tumor_model 2. Xenograft Tumor Implantation in Mice cell_culture->tumor_model injection 4. IV Injection tumor_model->injection radiolabeling 3. Radiolabeling [177Lu]Lu-Vipivotide tetraxetan radiolabeling->injection imaging 5a. SPECT/CT Imaging (Longitudinal) injection->imaging biodistribution 5b. Organ Harvesting (Terminal) injection->biodistribution roi_analysis 6a. ROI Analysis (%ID/g or MBq/mL) imaging->roi_analysis gamma_counting 6b. Gamma Counting (%ID/g) biodistribution->gamma_counting data_interp 7. Data Interpretation (Tumor vs. Organ Uptake) roi_analysis->data_interp gamma_counting->data_interp

Caption: Workflow for assessing this compound tumor uptake.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Tumor Uptake Observed check_psma Verify PSMA Expression in Tumor Model start->check_psma check_activity Confirm High Specific Activity start->check_activity check_injection Validate IV Injection Technique start->check_injection change_model Switch to High-Expressing Cell Line (e.g., PC-3 PIP) check_psma->change_model If Low investigate_tme Investigate Tumor Microenvironment (TME) check_psma->investigate_tme If All OK optimize_synthesis Optimize Radiolabeling for Higher Specific Activity check_activity->optimize_synthesis If Low check_activity->investigate_tme If All OK refine_technique Refine Injection Protocol check_injection->refine_technique If Inconsistent check_injection->investigate_tme If All OK signaling_pathway cluster_cell Tumor Cell vipivotide This compound (Circulating) psma PSMA Receptor (Cell Surface) vipivotide->psma Binding internalization Internalization (Endocytosis) psma->internalization dna_damage 177Lu Beta Emission -> DNA Damage internalization->dna_damage cell_death Apoptosis / Cell Death dna_damage->cell_death

References

Addressing challenges in scaling up Vipivotide tetraxetan synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Vipivotide tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617).

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of this compound with Lutetium-177.

Problem Potential Cause Suggested Solution
Low Radiochemical Yield (<90%) Suboptimal pH of the reaction mixture.Ensure the pH is maintained between 4.5 and 5.0 using a sodium acetate or ammonium acetate buffer.[1][2][3]
Inadequate heating or reaction time.The reaction should be heated to 95°C for at least 15 minutes.[1]
Low molar activity of ¹⁷⁷LuCl₃.Use ¹⁷⁷LuCl₃ with a high specific activity to ensure efficient labeling.
Presence of metal ion impurities in reagents.Use high-purity reagents and metal-free water to avoid competition with ¹⁷⁷Lu for the chelator.
Adhesion of the product to the reaction vial or filter.Perform a saline wash of the reactor during product formulation to recover any retained product.[1]
Radiochemical Impurities Detected Radiolysis of the labeled compound.Add stabilizers like gentisic acid or ascorbic acid to the reaction mixture to quench free radicals.[1][3][4] Store the final product at low temperatures (-20°C) and dilute if necessary to reduce radiolytic degradation over time.[3][4]
Presence of unreacted ¹⁷⁷Lu³⁺.Optimize the metal-to-ligand molar ratio; a slight excess of the ligand can help drive the reaction to completion.[3] If free ¹⁷⁷Lu³⁺ persists, a C18 cartridge purification step can be implemented.[2]
Formation of de-iodinated impurities (more common with similar compounds like PSMA I&T).While less common for PSMA-617, be aware of potential side reactions. Optimized HPLC methods can help identify and quantify such impurities.[4][5]
Inconsistent Results with Automated Synthesizer Direct transfer of manual protocols to automated systems.Conditions optimized for low-activity manual synthesis may not be suitable for higher-activity automated processes, which can increase radiolysis. Re-optimization of parameters such as precursor amount, buffer concentration, and stabilizer concentration for the specific automated platform is necessary.[6]
Inefficient fluid transfers.Ensure the automated system's fluid transfer lines are clear and that gas pressure/vacuum or syringe drivers are functioning correctly to prevent loss of reagents or product.[1]
Poor Stability of the Final Product Inadequate stabilization.Ensure sufficient concentration of stabilizers like sodium ascorbate and gentisic acid in the final formulation.[1][3] The addition of DTPA can also help chelate any free metal ions.[1]
Improper storage conditions.Store the final product at controlled low temperatures (e.g., -20°C or 4°C) to maintain stability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the radiolabeling of this compound with ¹⁷⁷Lu?

A1: The optimal pH for the complexation of ¹⁷⁷Lu³⁺ with the DOTA chelator of this compound is between 4.5 and 5.0.[1][2][3] This is typically achieved using a sodium acetate or ammonium acetate buffer.

Q2: What are the recommended reaction temperature and time?

A2: A reaction temperature of 95°C for 15 minutes is commonly used to achieve quantitative complexation.[1]

Q3: How can I minimize radiolysis during synthesis and storage?

A3: Radiolysis can be minimized by adding radical scavengers such as gentisic acid and ascorbic acid to the reaction mixture and final formulation.[1][3][4] Storing the final product at low temperatures and, if feasible, diluting it can also limit degradation.[3][4]

Q4: What quality control methods are recommended for the final product?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is recommended for quality control.[4][5] HPLC is used to determine radiochemical purity and identify impurities, while TLC can be used to quantify the amount of free, unreacted ¹⁷⁷Lu.[4]

Q5: What are typical radiochemical purity and yield values for a successful synthesis?

A5: Successful synthesis protocols consistently report radiochemical yields of over 90% and radiochemical purity of over 95%.[1][3]

Experimental Protocols

Manual Synthesis of [¹⁷⁷Lu]Lu-PSMA-617

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation of Reagents:

    • Dissolve this compound (PSMA-617) in high-purity water to a concentration of 1 mg/mL and store frozen in aliquots.[2]

    • Prepare a 0.4 M sodium acetate buffer or a similar buffer like ammonium acetate, and adjust the pH to 4.5-5.0.[1][3]

    • Prepare a stabilizer solution containing gentisic acid or ascorbic acid.[1][3]

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the required amount of this compound precursor (e.g., 100-300 µg).[2]

    • Add the buffer solution to the vial.

    • Carefully add the [¹⁷⁷Lu]LuCl₃ solution to the reaction vial.

    • Heat the reaction mixture at 95°C for 15 minutes.[1]

  • Formulation and Quality Control:

    • After cooling, add the stabilizer solution (e.g., sodium ascorbate) to the reaction mixture.[1]

    • Perform quality control using HPLC and TLC to determine radiochemical purity and the percentage of free ¹⁷⁷Lu.

    • The final product can be passed through a sterile filter for clinical applications.[1]

Automated Synthesis Workflow

The following diagram illustrates a typical workflow for the automated synthesis of [¹⁷⁷Lu]Lu-PSMA-617.

Automated_Synthesis_Workflow Automated Synthesis Workflow for [¹⁷⁷Lu]Lu-PSMA-617 cluster_reagents Reagent Loading cluster_synthesis Synthesis Module cluster_purification_qc Final Formulation & QC Lu177 [¹⁷⁷Lu]LuCl₃ Reactor Reaction Vial (Heated to 95°C) Lu177->Reactor Transfer PSMA617 PSMA-617 Precursor + Gentisic Acid PSMA617->Reactor Transfer Buffer Sodium Acetate Buffer Buffer->Reactor Transfer Stabilizer Sodium Ascorbate + DTPA Solution Formulation Final Product Vial Stabilizer->Formulation Addition Reactor->Formulation Transfer & Cool SterileFilter Sterile Filtration Formulation->SterileFilter Pass Through QC Quality Control (HPLC, TLC) SterileFilter->QC Sample for QC FinalProduct Final Product SterileFilter->FinalProduct

Caption: Automated synthesis workflow for [¹⁷⁷Lu]Lu-PSMA-617.

Signaling Pathway and Mechanism of Action

This compound is a targeted radiopharmaceutical and does not operate through a traditional signaling pathway. Its mechanism involves binding to the Prostate-Specific Membrane Antigen (PSMA) on the surface of cancer cells, followed by internalization and delivery of a lethal dose of radiation from the chelated ¹⁷⁷Lu isotope.

Mechanism_of_Action Mechanism of Action of [¹⁷⁷Lu]Lu-PSMA-617 cluster_cell Prostate Cancer Cell PSMA PSMA Receptor Internalization Internalization of Complex PSMA->Internalization Endocytosis Beta_Emission β⁻ Emission (from ¹⁷⁷Lu) Internalization->Beta_Emission DNA_Damage DNA Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to Lu_PSMA [¹⁷⁷Lu]Lu-PSMA-617 Lu_PSMA->PSMA Binding Beta_Emission->DNA_Damage Induces

Caption: Mechanism of action for [¹⁷⁷Lu]Lu-PSMA-617.

References

Refinement of imaging protocols for Ga-68 Vipivotide tetraxetan PET scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ga-68 Vipivotide Tetraxetan PET scans.

Troubleshooting Guides

This section addresses specific issues that may arise during Ga-68 this compound PET scan experiments.

Issue/Question Possible Cause(s) Recommended Solution(s)
Poor Image Quality: High Noise / Low Contrast - Insufficient injected dose for patient's body habitus.- Older PET scanner technology with lower sensitivity.- Suboptimal image reconstruction parameters.- For patients with a higher body mass index (BMI), consider administering a dose at the higher end of the recommended range (up to 7 mCi).[1]- If using older scanners, increasing the scan time per bed position can improve count statistics.[1]- Optimize image reconstruction parameters. For instance, with OSEM + TOF+PSF reconstructions, ensure appropriate settings are used. For regularized reconstruction algorithms like Q.Clear, an optimal penalization factor (e.g., β-values between 600-800) can improve image quality.[2][3]
"Halo" or Photopenic Artifact Around Kidneys and Bladder - High concentration of the radiotracer in the urinary system causes scatter artifacts, which can obscure adjacent lymph nodes.[4][5][6]- Ensure adequate patient hydration before and after the scan to promote clearance of the radiotracer.[7]- Have the patient void immediately before image acquisition.[8][9]- Consider the administration of a diuretic at the time of injection to enhance renal clearance.[10]- Utilize advanced scatter correction algorithms during image reconstruction, as improved time-of-flight (TOF) scatter correction can reduce the severity of this artifact.[6][11]
Unexpected Radiotracer Uptake in Non-Target Tissues - Physiological uptake is normal in salivary glands, lacrimal glands, liver, spleen, kidneys, and intestines.[5][12]- Benign conditions such as inflammation, fractures, or Paget's disease can also show uptake.[5][12]- Other malignancies may also express PSMA.[4][13]- Familiarize yourself with the normal biodistribution of Ga-68 this compound.[5][12]- Correlate PET findings with anatomical imaging (CT or MRI) to differentiate between physiological uptake, benign pathological processes, and suspected metastases.[5]- In cases of equivocal findings, histopathological confirmation may be necessary.
Variable Tumor-to-Background Ratios (TBR) - Uptake time can significantly influence TBR.[14][15]- Differences in tumor biology and PSMA expression levels.- Standardize the uptake time for all scans in a study to ensure consistency. The recommended uptake time is 50-100 minutes post-injection.[8][16]- While shorter uptake times have been investigated, studies suggest that a 60-minute uptake time is optimal for lesion detectability and image quality.[15]

Frequently Asked Questions (FAQs)

Patient Preparation

Q1: What are the key patient preparation steps for a Ga-68 this compound PET scan?

A1: Proper patient preparation is crucial for optimal image quality and patient safety. Key steps include:

  • Hydration: Patients should be well-hydrated by drinking plenty of water before and after the administration of the radiotracer to ensure adequate urinary clearance and reduce radiation exposure to the bladder.[8][7][17]

  • Voiding: The patient should empty their bladder immediately before the scan begins to minimize interference from high bladder activity.[8][9]

  • Diet: There are no specific dietary restrictions required for this scan.[7][9]

  • Exercise: Vigorous exercise should be avoided for 24 hours prior to the appointment.[7]

  • Clothing: Patients should wear comfortable clothing without metal buckles or zippers.[7][18]

Radiopharmaceutical and Dosing

Q2: What is the recommended dose of Ga-68 this compound?

A2: The recommended intravenous bolus injection for adults is between 111 MBq to 259 MBq (3 mCi to 7 mCi).[8][10] The optimal injected dose is still a topic of discussion, but a range of 1.8-2.2 MBq/kg of body weight is often recommended to maintain high diagnostic quality.[19]

Q3: What quality control measures are necessary for the synthesized Ga-68 this compound?

A3: A comprehensive quality control process is essential to ensure the safety and efficacy of the radiopharmaceutical. This includes:

  • Visual Inspection: The final product should be a clear solution, free of any visible particles.[10]

  • pH: The pH of the final solution should be checked.[20]

  • Radiochemical Purity (RCP): This is typically assessed using methods like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).[21][22][23] The RCP should be greater than 95%.[21]

  • Radionuclidic Purity: Gamma spectroscopy is used to confirm the identity of Ga-68 and to check for any breakthrough of the parent radionuclide, Germanium-68 (Ge-68).[22][23]

Imaging Protocol

Q4: What is the optimal uptake time before starting the PET scan?

A4: Imaging should begin between 50 and 100 minutes after the intravenous administration of Ga-68 this compound.[8][16] Studies have shown that while early imaging is feasible, an uptake time of around 60 minutes provides a good balance for lesion detection and image quality.[14][15]

Q5: What is the recommended scanning procedure?

A5: The patient should be positioned supine with their arms raised above their head.[8][18] The scan should begin at the proximal thighs and proceed cranially to the base of the skull or the vertex.[8]

Image Interpretation

Q6: How are lesions identified on a Ga-68 this compound PET scan?

A6: Lesions are considered suspicious for prostate cancer if the uptake of the radiotracer is greater than the physiological uptake in that tissue or greater than the adjacent background activity where no physiological uptake is expected.[8][24] It is important to remember that tumors that do not express Prostate-Specific Membrane Antigen (PSMA) will not be visualized.[8]

Q7: Can Ga-68 this compound be used for theranostics?

A7: Yes, Ga-68 this compound PET imaging is used to select patients for targeted radionuclide therapy with therapeutic isotopes like Lutetium-177 (Lu-177) labeled PSMA ligands.[25][17][26] This theranostic approach links diagnosis with personalized treatment.[17]

Quantitative Data Summary

Table 1: Recommended Imaging Parameters for Ga-68 this compound PET/CT

ParameterRecommendationSource(s)
Administered Radioactivity 111 - 259 MBq (3 - 7 mCi)[8],[10]
Uptake Time 50 - 100 minutes[8],[16]
Patient Hydration Sufficient water intake before and after injection[8],[7]
Patient Voiding Immediately prior to image acquisition[8],[9]
Scan Area Proximal thighs to skull base/vertex[8]
Scan Duration per Bed Position 3 - 4 minutes (can be adjusted based on scanner)[1]

Table 2: Quality Control Specifications for Ga-68 this compound

Quality Control TestSpecificationSource(s)
Appearance Clear, colorless solution, free of particles[10]
pH 4.5 - 8.5[20]
Radiochemical Purity ≥ 95%[21]
Radionuclidic Identity Confirmed Ga-68 peaks (e.g., 511 keV)[23]
Ge-68 Breakthrough < 0.001%[23]
Sterility Sterile[23]
Bacterial Endotoxins < 17.5 EU/mL[23]

Experimental Protocols

Protocol 1: Patient Preparation and Injection
  • Patient Counseling: Inform the patient about the procedure, including the need for hydration and voiding.[8]

  • Hydration: Instruct the patient to drink a sufficient amount of water prior to the injection.[8][7]

  • Aseptic Technique: Use aseptic technique and radiation shielding for withdrawing and administering the radiopharmaceutical.[8]

  • Dosage Calculation: Calculate the necessary volume of Ga-68 this compound based on the recommended radioactivity range.[8]

  • Intravenous Administration: Administer the calculated dose as an intravenous bolus injection.[8]

  • Post-Injection Hydration: Encourage the patient to continue drinking water and to void frequently, especially during the first hour after administration, to reduce radiation exposure.[8]

Protocol 2: Ga-68 this compound PET/CT Image Acquisition
  • Uptake Period: Allow for an uptake period of 50 to 100 minutes after injection.[8]

  • Patient Positioning: Position the patient in a supine position with their arms comfortably placed above their head.[8][18]

  • Pre-Scan Voiding: Instruct the patient to void immediately before starting the scan.[8][9]

  • Scan Initiation: Begin the PET scan at the level of the proximal thighs.[8]

  • Scan Progression: Proceed with the scan in a cranial direction, covering the area up to the base of the skull or the vertex.[8]

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[27]

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM or a regularized algorithm) with all necessary corrections (attenuation, scatter, decay).[3][28]

Visualizations

experimental_workflow Ga-68 this compound PET Scan Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan Scanning cluster_post_scan Post-Scan Analysis patient_prep Patient Preparation (Hydration, Counseling) dose_prep Dose Preparation patient_prep->dose_prep qc Radiopharmaceutical QC (Purity, pH, etc.) qc->dose_prep injection IV Injection (3-7 mCi) dose_prep->injection uptake Uptake Phase (50-100 min) injection->uptake positioning Patient Positioning & Voiding uptake->positioning acquisition PET/CT Acquisition positioning->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Image Analysis & Interpretation reconstruction->analysis report Reporting analysis->report

Caption: Workflow for Ga-68 this compound PET Scans.

troubleshooting_logic Troubleshooting Logic for Poor Image Quality start Poor Image Quality Observed check_dose Is dose adequate for patient BMI? start->check_dose check_scanner Is scanner technology current? check_dose->check_scanner Yes solution_dose Increase dose within recommended range check_dose->solution_dose No check_recon Are reconstruction parameters optimized? check_scanner->check_recon Yes solution_scanner Increase scan time per bed position check_scanner->solution_scanner No solution_recon Optimize reconstruction algorithm and parameters check_recon->solution_recon No end_node Image Quality Improved check_recon->end_node Yes solution_dose->end_node solution_scanner->end_node solution_recon->end_node

References

Validation & Comparative

A Head-to-Head Battle in Metastatic Prostate Cancer: ¹⁷⁷Lu-PSMA-617 vs. Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data offers a nuanced comparison between the radioligand therapy ¹⁷⁷Lu-PSMA-617 and traditional chemotherapy for the treatment of metastatic castration-resistant prostate cancer (mCRPC), highlighting key differences in efficacy, safety, and patient-reported outcomes.

For researchers, scientists, and drug development professionals navigating the evolving landscape of prostate cancer therapeutics, the emergence of targeted radioligand therapy has marked a significant turning point. This guide provides an objective, data-driven comparison of ¹⁷⁷Lu-PSMA-617 and chemotherapy, drawing on pivotal clinical trials to inform future research and development.

Mechanism of Action: A Targeted Approach

¹⁷⁷Lu-PSMA-617 is a radioligand therapy that targets the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] The therapy consists of a small molecule that binds to PSMA, linked to a radioactive isotope, Lutetium-177 (¹⁷⁷Lu). Once bound to the PSMA-expressing cancer cells, the ¹⁷⁷Lu emits beta-particle radiation, which induces DNA damage and subsequent cell death.[1][3][4] This targeted delivery of radiation aims to maximize efficacy on tumor cells while minimizing damage to surrounding healthy tissues.[4]

In contrast, taxane-based chemotherapies, such as docetaxel and cabazitaxel, work by disrupting microtubule function, which is essential for cell division.[5][6] This mechanism is not specific to cancer cells and can affect any rapidly dividing cells in the body, leading to a broader range of side effects.[7]

cluster_LuPSMA ¹⁷⁷Lu-PSMA-617 Mechanism of Action cluster_Chemo Chemotherapy (Taxane) Mechanism of Action LuPSMA_binds ¹⁷⁷Lu-PSMA-617 binds to PSMA on prostate cancer cell Internalization Internalization of the complex LuPSMA_binds->Internalization Beta_emission ¹⁷⁷Lu emits beta-particles Internalization->Beta_emission DNA_damage DNA double-strand breaks Beta_emission->DNA_damage Cell_death Apoptosis of cancer cell DNA_damage->Cell_death Chemo_entry Taxane enters cell Microtubule_binding Binds to microtubules Chemo_entry->Microtubule_binding Stabilization Prevents microtubule disassembly Microtubule_binding->Stabilization Mitotic_arrest Inhibition of mitosis Stabilization->Mitotic_arrest Chemo_cell_death Apoptosis Mitotic_arrest->Chemo_cell_death

Figure 1: Simplified signaling pathways for ¹⁷⁷Lu-PSMA-617 and taxane chemotherapy.

Clinical Efficacy: A Tale of Two Settings

The clinical utility of ¹⁷⁷Lu-PSMA-617 has been evaluated in head-to-head comparisons with chemotherapy in different stages of mCRPC, primarily in patients who have progressed on prior therapies. The two most prominent trials are the VISION trial, which compared ¹⁷⁷Lu-PSMA-617 plus standard of care (SOC) to SOC alone in heavily pre-treated patients, and the TheraP trial, which directly compared ¹⁷⁷Lu-PSMA-617 to cabazitaxel in patients who had progressed after docetaxel.

Post-Docetaxel Setting: TheraP Trial

The Phase 2 TheraP trial provided a direct comparison between ¹⁷⁷Lu-PSMA-617 and cabazitaxel in men with mCRPC who had progressed after docetaxel.[8][9][10] The results demonstrated a significantly higher prostate-specific antigen (PSA) response rate (a ≥50% reduction from baseline) for ¹⁷⁷Lu-PSMA-617 compared to cabazitaxel (66% vs. 37%).[9][10][11] Furthermore, ¹⁷⁷Lu-PSMA-617 showed a longer progression-free survival (PFS) with a hazard ratio of 0.63.[9][12][13] However, with longer follow-up, there was no significant difference in overall survival (OS) between the two arms.[8][12]

Heavily Pre-Treated Setting: VISION Trial

The Phase 3 VISION trial enrolled patients with PSMA-positive mCRPC who had progressed after both androgen receptor pathway inhibitors and at least one taxane-based chemotherapy regimen.[11][14][15] In this trial, adding ¹⁷⁷Lu-PSMA-617 to standard of care (excluding chemotherapy) significantly improved both median OS (15.3 months vs. 11.3 months) and median radiographic PFS (8.7 months vs. 3.4 months) compared to standard of care alone.[14][16][17][18]

Quantitative Data Summary

Clinical TrialPatient PopulationTreatment ArmsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)PSA Response Rate (≥50% decline)Reference
TheraP (Phase 2) mCRPC progressing after docetaxel¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel19.1 months (RMST) vs. 19.6 months (RMST)HR 0.6366% vs. 37%[8][9][10][12]
VISION (Phase 3) mCRPC progressing after ARPI and 1-2 taxane regimens¹⁷⁷Lu-PSMA-617 + SOC vs. SOC alone15.3 months vs. 11.3 months8.7 months vs. 3.4 months46% vs. 7.1%[14][16][17][18][19]
Phase 2 (Chemo-naïve) Chemotherapy-naïve mCRPC¹⁷⁷Lu-PSMA-617 vs. DocetaxelNot Reported4.0 months vs. 4.0 months60% vs. 40%[20][21]

RMST: Restricted Mean Survival Time; HR: Hazard Ratio; ARPI: Androgen Receptor Pathway Inhibitor; SOC: Standard of Care

Safety and Tolerability Profile

A key differentiator between ¹⁷⁷Lu-PSMA-617 and chemotherapy is their safety profiles. In the TheraP trial, grade 3 or 4 adverse events were less frequent in the ¹⁷⁷Lu-PSMA-617 group compared to the cabazitaxel group (33% vs. 53%).[9][10][11][22] Common adverse events with ¹⁷⁷Lu-PSMA-617 include dry mouth, fatigue, and bone marrow suppression.[17][19][23] In contrast, taxane chemotherapies are associated with a higher incidence of neutropenia, diarrhea, and fatigue.[7][22]

Adverse Event (Grade 3-4)¹⁷⁷Lu-PSMA-617Chemotherapy (Cabazitaxel/Docetaxel)Reference
TheraP (vs. Cabazitaxel) [10][11][22]
All Grade 3-4 AEs33%53%
Thrombocytopenia11%<1%
Neutropenia4%13%
VISION (vs. SOC alone) [17][23]
Anemia12.9%4.9%
Thrombocytopenia7.9%1.0%
Lymphopenia7.8%0.5%
Phase 2 (vs. Docetaxel) [20]
All Grade 3-5 AEs30%50%

Experimental Protocols

TheraP Trial (NCT03392428)
  • Study Design: Open-label, randomized, phase 2 trial.[8][10]

  • Patient Population: Men with mCRPC who had progressed after docetaxel. Patients were required to have high PSMA expression on PET imaging and no FDG-positive/PSMA-negative discordant disease.[9]

  • Randomization: 1:1 to either ¹⁷⁷Lu-PSMA-617 or cabazitaxel.[10]

  • Treatment Regimen:

    • ¹⁷⁷Lu-PSMA-617: 6.0-8.5 GBq intravenously every 6 weeks for up to six cycles.[9][10]

    • Cabazitaxel: 20 mg/m² intravenously every 3 weeks for up to ten cycles.[9]

  • Primary Endpoint: PSA response rate (≥50% decline from baseline).[10]

Screening Patient Screening (mCRPC post-docetaxel) PET_Imaging ⁶⁸Ga-PSMA-11 and ¹⁸F-FDG PET/CT Screening->PET_Imaging Eligibility Eligible Patients (PSMA-positive, no discordant disease) PET_Imaging->Eligibility Randomization Randomization (1:1) Eligibility->Randomization LuPSMA_Arm ¹⁷⁷Lu-PSMA-617 Arm (up to 6 cycles) Randomization->LuPSMA_Arm Cabazitaxel_Arm Cabazitaxel Arm (up to 10 cycles) Randomization->Cabazitaxel_Arm Follow_up Follow-up for PFS, OS, and Safety LuPSMA_Arm->Follow_up Cabazitaxel_Arm->Follow_up

Figure 2: Experimental workflow of the TheraP clinical trial.
VISION Trial (NCT03511664)

  • Study Design: International, open-label, randomized, phase 3 trial.[11][14][15]

  • Patient Population: Patients with PSMA-positive mCRPC who had progressed after treatment with at least one androgen receptor pathway inhibitor and one or two taxane regimens.[11][14]

  • Randomization: 2:1 to either ¹⁷⁷Lu-PSMA-617 plus standard of care or standard of care alone.[18]

  • Treatment Regimen:

    • ¹⁷⁷Lu-PSMA-617: 7.4 GBq intravenously every 6 weeks for up to six cycles, in addition to standard of care.[18]

    • Standard of Care: Investigator's choice of care, excluding chemotherapy and radium-223.[18]

  • Co-primary Endpoints: Overall survival and radiographic progression-free survival.[11][19]

Quality of Life

Patient-reported outcomes have consistently favored ¹⁷⁷Lu-PSMA-617. In the TheraP trial, patients treated with ¹⁷⁷Lu-PSMA-617 reported better quality of life and less pain compared to those receiving cabazitaxel.[12][22] Similarly, the VISION trial demonstrated that ¹⁷⁷Lu-PSMA-617 delayed the worsening of health-related quality of life and pain scores.[24][25]

cluster_factors Decision Factors Treatment_Decision mCRPC Patient Prior_Therapy Prior Treatment History Treatment_Decision->Prior_Therapy PSMA_PET PSMA PET Imaging Treatment_Decision->PSMA_PET Chemo_Candidate Chemotherapy Candidate Prior_Therapy->Chemo_Candidate LuPSMA_Candidate ¹⁷⁷Lu-PSMA-617 Candidate PSMA_PET->LuPSMA_Candidate Efficacy Efficacy (OS, PFS, PSA Response) Chemo_Candidate->Efficacy Safety Safety Profile (Adverse Events) Chemo_Candidate->Safety QoL Quality of Life Chemo_Candidate->QoL Patient_Preference Patient Preference & Comorbidities Chemo_Candidate->Patient_Preference LuPSMA_Candidate->Efficacy LuPSMA_Candidate->Safety LuPSMA_Candidate->QoL LuPSMA_Candidate->Patient_Preference

Figure 3: Logical relationship for treatment selection in mCRPC.

Conclusion

The available data from head-to-head clinical trials indicate that ¹⁷⁷Lu-PSMA-617 offers a favorable alternative to chemotherapy for patients with mCRPC, particularly in the post-docetaxel setting. While a definitive overall survival benefit over cabazitaxel has not been established in this context, ¹⁷⁷Lu-PSMA-617 has demonstrated superior PSA response rates, longer progression-free survival, a better safety profile, and improved quality of life.[9][12][13] In heavily pre-treated patients, ¹⁷⁷Lu-PSMA-617 has shown a clear survival advantage when added to standard of care.[14][17][18] The selection of either ¹⁷⁷Lu-PSMA-617 or chemotherapy will depend on a multitude of factors including prior therapies, PSMA-PET imaging results, and individual patient characteristics and preferences. Future research will continue to refine the optimal sequencing of these therapies in the management of mCRPC.

References

Cross-Validation of Ga-68 Vipivotide Tetraxetan Imaging with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gallium-68 (Ga-68) Vipivotide Tetraxetan (PSMA-11) Positron Emission Tomography (PET) imaging results with histopathological findings in prostate cancer. Ga-68 this compound, also known as Ga-68 Gozetotide, is a radiopharmaceutical used for PET imaging of Prostate-Specific Membrane Antigen (PSMA)-positive lesions. Its therapeutic counterpart is Lutetium-177 (Lu-177) this compound, and the accurate diagnostic imaging with Ga-68 PSMA-11 is crucial for patient selection for this targeted radioligand therapy.[1][2] This guide summarizes quantitative data from various studies, details experimental protocols, and visualizes key pathways and workflows to support research and drug development in this field.

Data Presentation: Quantitative Correlation of PET Imaging and Histology

The following tables summarize the key quantitative findings from studies correlating Ga-68 PSMA-11 PET imaging parameters, primarily the Maximum Standardized Uptake Value (SUVmax), with histopathological results such as Gleason Score (GS) and International Society of Urological Pathology (ISUP) Grade Group.

Study Parameter Key Findings References
SUVmax and Gleason Score (GS) / ISUP Grade A significant positive correlation exists between SUVmax and Gleason Score/ISUP Grade. Higher SUVmax values are associated with higher-grade, more aggressive tumors.[3][4][5] For instance, one study reported median SUVmax values of 5.9 for GS 6, 8.3 for GS 7a, 8.2 for GS 7b, and 21.2 for GS >7 tumors.[6][3][4][5][6]
SUVmax and Prostate-Specific Antigen (PSA) Levels A positive correlation is observed between SUVmax and serum PSA levels.[6] Patients with higher PSA levels tend to have higher tracer uptake in the primary tumor.[6][6]
Tumor Detection and Delineation Voxel-wise analyses show a good correlation between Ga-68 PSMA-11 PET/CT and histopathology, allowing for reliable detection and delineation of prostate cancer.[7] One study found moderate to high coefficients of determination (R²) ranging from 42% to 82%.[7][7]
Diagnostic Accuracy for Nodal Metastases A meta-analysis of Ga-68 PSMA-11 PET at initial staging demonstrated a sensitivity of 0.74 and a specificity of 0.96 for detecting pelvic lymph node metastases, using pathology as the gold standard.[8][9][10][8][9][10]
PSMA Expression (Immunohistochemistry) There is a significant correlation between the intensity of PSMA expression on immunohistochemistry (IHC) and SUVmax on PET scans.[11][12][13][14] Higher IHC scores for PSMA expression correspond to higher tracer uptake.[11][13][14][11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline typical experimental protocols for Ga-68 PSMA-11 PET/CT imaging and subsequent histopathological analysis.

Ga-68 PSMA-11 PET/CT Imaging Protocol
  • Patient Preparation:

    • No specific dietary restrictions are generally required.[8]

    • Patients should be well-hydrated; oral intake of approximately 500 mL of water within 2 hours before the scan is recommended.[8]

    • Patients should void immediately before image acquisition to reduce urinary bladder activity.[8][15]

    • Strenuous exercise should be avoided for 24 hours prior to the scan.[9]

  • Radiopharmaceutical Administration:

    • The recommended dose of Ga-68 PSMA-11 is 111 MBq to 259 MBq (3 mCi to 7 mCi) administered as an intravenous bolus injection.[15]

    • To ensure the full dose is administered, the injection line should be flushed with saline.[8]

  • Image Acquisition:

    • PET scanning is typically initiated 50 to 100 minutes after the injection of the radiotracer.[8][15]

    • Patients are positioned supine with their arms raised above their head.[15]

    • The scan is acquired from the mid-thighs to the base of the skull.[3][15]

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.[2]

  • Image Analysis:

    • PET images are analyzed both visually and semi-quantitatively.

    • Focal uptake greater than the surrounding background is considered suspicious for malignancy.[15]

    • Semi-quantitative analysis involves measuring the SUVmax in regions of interest drawn around areas of abnormal uptake.[5][16][17][18][19]

Histopathological and Immunohistochemical Protocol
  • Specimen Processing:

    • Following radical prostatectomy, the prostate gland is fixed in formalin and embedded in paraffin.[11][13]

    • The specimen is sectioned into thin slices (typically 3-5 µm) for staining.[11][13]

  • Hematoxylin and Eosin (H&E) Staining:

    • Standard H&E staining is performed to visualize the tissue morphology and determine the Gleason score and ISUP grade.

  • Immunohistochemistry (IHC) for PSMA:

    • Antigen retrieval is performed on the tissue sections.[12]

    • The sections are incubated with a primary antibody specific for PSMA (e.g., clone 3E6).[12]

    • A secondary antibody and a detection system (e.g., DAB) are used to visualize the PSMA expression.[11]

    • PSMA expression is typically scored based on the intensity (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.[11][13][20] The staining pattern (membranous and/or cytoplasmic) is also noted.[11][13]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the cross-validation of Ga-68 this compound imaging.

G Mechanism of Action of Lu-177 this compound cluster_0 Prostate Cancer Cell PSMA_Receptor PSMA Receptor Internalization Internalization PSMA_Receptor->Internalization Complex is internalized Lu177_Vipivotide Lu-177 Vipivotide Tetraxetan Binding Binding to PSMA Lu177_Vipivotide->Binding Targets Binding->PSMA_Receptor on cell surface Beta_Emission Beta Particle Emission (from Lu-177) Internalization->Beta_Emission Release of DNA_Damage DNA Double-Strand Breaks Beta_Emission->DNA_Damage Induces Cell_Death Apoptosis (Cell Death) DNA_Damage->Cell_Death Leads to

Caption: Mechanism of action of Lutetium-177 this compound.

G Experimental Workflow: PET/Histology Cross-Validation Patient_Selection Patient with Prostate Cancer PET_CT_Scan Ga-68 PSMA-11 PET/CT Scan Patient_Selection->PET_CT_Scan Prostatectomy Radical Prostatectomy Patient_Selection->Prostatectomy Image_Analysis Image Analysis (SUVmax Measurement) PET_CT_Scan->Image_Analysis Data_Correlation Data Correlation Image_Analysis->Data_Correlation Histopathology Histopathological Analysis (H&E) Prostatectomy->Histopathology IHC Immunohistochemistry (PSMA Staining) Histopathology->IHC IHC->Data_Correlation Results Quantitative and Qualitative Results Data_Correlation->Results G PSMA-Mediated Signaling Pathways in Prostate Cancer cluster_PSMA PSMA Influence cluster_PI3K PI3K-AKT Pathway (Pro-Survival) cluster_MAPK MAPK Pathway (Proliferation) PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with PI3K PI3K PSMA->PI3K Enables activation of Integrin_IGF1R β1-integrin / IGF-1R Complex RACK1->Integrin_IGF1R Disrupts signaling to MAPK MAPK/ERK Integrin_IGF1R->MAPK Activates (Canonical) AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Proliferation Proliferation & Migration MAPK->Proliferation

References

The Precision of Alpha Emitters vs. the Reach of Beta Emitters: A Comparative Analysis with Vipivotide Tetraxetan in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of targeted radionuclide therapy is rapidly evolving. The advent of molecules like Vipivotide tetraxetan, which utilizes the beta-emitter Lutetium-177 (¹⁷⁷Lu), has marked a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of alpha-emitting counterparts, such as Actinium-225 (²²⁵Ac)-PSMA-617, presents a compelling alternative. This guide provides a detailed comparative analysis of these two approaches, supported by experimental data, to inform future research and clinical development.

This comparison guide delves into the fundamental differences in the mechanism of action, dosimetry, efficacy, and safety profiles of alpha and beta emitters when targeting the Prostate-Specific Membrane Antigen (PSMA), with a focus on the clinical implications for therapies like this compound (¹⁷⁷Lu-PSMA-617).

At a Glance: Key Differences Between Alpha and Beta Emitters

FeatureAlpha Emitters (e.g., ²²⁵Ac)Beta Emitters (e.g., ¹⁷⁷Lu - this compound)
Particle Emitted Alpha particle (2 protons, 2 neutrons)Beta particle (electron)
Energy High (5-8 MeV)Lower (e.g., ¹⁷⁷Lu: Eβmax = 0.5 MeV)[1]
Linear Energy Transfer (LET) High (~100 keV/µm)[1]Low (~0.2 keV/µm)
Tissue Range Short (40-100 µm, a few cell diameters)[1]Longer (up to 2 mm)[2]
Mechanism of Cell Kill Dense ionization causing complex, difficult-to-repair DNA double-strand breaks.[3]Sparser ionization causing single-strand DNA breaks.
"Crossfire" Effect Limited due to short range.Significant, can kill nearby tumor cells that may not express the target.
"Bystander" Effect Can induce bystander effects, where non-irradiated cells near targeted cells also show signs of DNA damage.[4]Also induces a bystander effect, though the mechanisms may differ.[5][6]

Mechanism of Action: A Tale of Two Particles

The therapeutic efficacy of radiopharmaceuticals is dictated by the type of radiation they emit. This compound delivers beta particles, which are high-energy electrons. These particles travel a few millimeters in tissue, creating a "crossfire" effect that can damage not only the targeted cancer cell but also adjacent tumor cells. This is particularly advantageous in tumors with heterogeneous receptor expression.[7]

Alpha emitters, in contrast, release alpha particles, which are much larger and carry significantly more energy over a very short distance.[8] This high linear energy transfer (LET) results in dense ionization along their path, leading to complex double-strand DNA breaks that are highly lethal to cancer cells and less dependent on the cell cycle or oxygenation status.[3] The short range of alpha particles minimizes damage to surrounding healthy tissue, offering a more localized and potent cell-killing mechanism.[9]

Mechanism_of_Action Mechanism of Action: Alpha vs. Beta Emitters cluster_alpha Alpha Emitter (e.g., ²²⁵Ac-PSMA-617) cluster_beta Beta Emitter (e.g., ¹⁷⁷Lu-PSMA-617) Alpha_Particle Alpha Particle (High LET) Alpha_DNA_Damage Complex Double-Strand DNA Breaks Alpha_Particle->Alpha_DNA_Damage Short Range (40-100 µm) Alpha_Cell_Death Apoptosis/Cell Death (High Efficacy) Alpha_DNA_Damage->Alpha_Cell_Death Beta_Particle Beta Particle (Low LET) Beta_DNA_Damage Single-Strand DNA Breaks Beta_Particle->Beta_DNA_Damage Longer Range (up to 2 mm) Crossfire_Effect Crossfire Effect Beta_Particle->Crossfire_Effect Beta_Cell_Death Apoptosis/Cell Death Beta_DNA_Damage->Beta_Cell_Death Radiopharmaceutical PSMA-Targeting Radiopharmaceutical PSMA_Receptor PSMA Receptor on Prostate Cancer Cell Radiopharmaceutical->PSMA_Receptor Binding PSMA_Receptor->Alpha_Particle Decay PSMA_Receptor->Beta_Particle Decay Treatment_Selection_Logic Treatment Selection: Alpha vs. Beta Emitter Patient_Profile Patient with mCRPC Tumor_Characteristics Assess Tumor Characteristics Patient_Profile->Tumor_Characteristics Patient_Factors Consider Patient Factors Patient_Profile->Patient_Factors Beta_Therapy Consider Beta Emitter (¹⁷⁷Lu-PSMA-617) Tumor_Characteristics->Beta_Therapy Large Tumor Burden Heterogeneous PSMA Expression Alpha_Therapy Consider Alpha Emitter (²²⁵Ac-PSMA-617) Tumor_Characteristics->Alpha_Therapy Micrometastatic Disease Resistance to Beta Emitters Patient_Factors->Beta_Therapy Good Salivary Function Lower Risk of Severe Xerostomia Patient_Factors->Alpha_Therapy Willing to Accept Higher Xerostomia Risk for Potentially Higher Efficacy Experimental_Workflow Preclinical Evaluation Workflow Radiolabeling Radiolabeling of PSMA Ligand In_Vitro In Vitro Studies Radiolabeling->In_Vitro Binding_Assay Binding & Internalization In_Vitro->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay In_Vitro->Cytotoxicity_Assay In_Vivo In Vivo Studies (Xenograft Model) Binding_Assay->In_Vivo Cytotoxicity_Assay->In_Vivo Biodistribution Biodistribution (%ID/g) In_Vivo->Biodistribution Imaging SPECT/CT or PET/CT Imaging In_Vivo->Imaging Therapy_Study Therapy Study (Tumor Growth Inhibition) In_Vivo->Therapy_Study Data_Analysis Data Analysis & Dosimetry Calculation Biodistribution->Data_Analysis Imaging->Data_Analysis Therapy_Study->Data_Analysis

References

Efficacy of Vipivotide Tetraxetan in Taxane-Naïve Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vipivotide Tetraxetan ([177Lu]Lu-PSMA-617) and a change in Androgen Receptor Pathway Inhibitor (ARPI) therapy for taxane-naïve patients with metastatic castration-resistant prostate cancer (mCRPC). The data is primarily drawn from the pivotal Phase III PSMAfore trial.

Mechanism of Action

This compound is a targeted radioligand therapy.[1][2] It consists of a ligand that binds to the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells, and a radioisotope, Lutetium-177 ([177Lu]).[1][3] Upon intravenous administration, the ligand targets and binds to PSMA-expressing cancer cells. The radioisotope then delivers beta-particle radiation directly to the tumor cells and the surrounding microenvironment, leading to DNA damage and subsequent cell death.[2][3]

cluster_bloodstream Bloodstream cluster_cancer_cell PSMA-Positive Prostate Cancer Cell This compound This compound PSMA PSMA Receptor This compound->PSMA Binding DNA DNA PSMA->DNA Internalization & Beta-Radiation Emission Cell Death Cell Death DNA->Cell Death DNA Damage

Caption: Mechanism of Action of this compound.

Comparative Efficacy Data: PSMAfore Trial

The PSMAfore trial was a Phase III, open-label, randomized study comparing the efficacy and safety of this compound with a change in ARPI (abiraterone or enzalutamide) in taxane-naïve mCRPC patients who had progressed on a prior ARPI.[4][5][6]

Efficacy EndpointThis compound ([177Lu]Lu-PSMA-617)Change in ARPI (Abiraterone or Enzalutamide)Hazard Ratio (HR) [95% CI]p-value
Radiographic Progression-Free Survival (rPFS)
Median rPFS (Primary Analysis)9.30 months5.55 months0.41 [0.29–0.56]<0.0001
Median rPFS (Updated Analysis)12.02 months5.59 months0.43 [0.33–0.54]
Overall Survival (OS)
Median OS (ITT)24.48 months23.13 months0.91 [0.72–1.14]0.20
Median OS (Crossover-Adjusted)Not ReportedNot Reported0.59 [0.38-0.91]
Response Rates
Objective Response Rate (ORR)50.7%14.9%N/A
Complete Response (CR)21.1%2.7%N/A
PSA ≥50% Response Rate57.6%20.4%N/A
Duration of Response (DoR)
Median DoR13.63 months10.05 monthsN/A

Note: The intention-to-treat (ITT) overall survival analysis was confounded by a high rate of crossover (57%) from the ARPI arm to the this compound arm upon radiographic progression.[5][7][8]

Comparative Safety Data: PSMAfore Trial

Adverse Event (Grade ≥3)This compound ([177Lu]Lu-PSMA-617) (n=227)Change in ARPI (Abiraterone or Enzalutamide) (n=232)
Any Grade ≥3 AE36%48%
Anemia6%7%
Dry Mouth1.3%0%

Exposure-adjusted incidences of grade ≥3 and serious treatment-emergent adverse events were lower in the this compound arm compared to the ARPI change arm.[8]

Experimental Protocols

PSMAfore Trial (NCT04689828)

Objective: To compare the efficacy and safety of this compound versus a change of ARPI in taxane-naïve men with progressive mCRPC.[9][10]

Study Design: A Phase III, multicenter, open-label, randomized controlled trial.[5][10][11]

Patient Population: Adult male patients (≥18 years) with mCRPC who had progressed on one prior ARPI (e.g., abiraterone, enzalutamide) and were candidates for a change in ARPI.[10][12] Patients were required to have PSMA-positive disease confirmed by [68Ga]Ga-PSMA-11 PET/CT and an ECOG performance status of 0 or 1.[2][10] Key exclusion criteria included prior taxane chemotherapy for mCRPC and prior PSMA-targeted radioligand therapy.[13]

Randomization and Treatment: Patients were randomized 1:1 to receive either:

  • This compound: 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 cycles.[10][11][14]

  • ARPI Change: Investigator's choice of either abiraterone or enzalutamide, administered orally according to the product label.[11]

Crossover: Patients in the ARPI change arm were permitted to cross over to receive this compound upon centrally confirmed radiographic progression.[11][15]

Endpoints:

  • Primary Endpoint: Radiographic progression-free survival (rPFS), defined as the time from randomization to radiographic progression per PCWG3 criteria or death.[2][11][15]

  • Key Secondary Endpoint: Overall survival (OS).[5][10]

  • Other Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), time to symptomatic skeletal events, safety and tolerability, and health-related quality of life.[2][10]

cluster_screening Screening Phase cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up & Crossover Eligibility Inclusion/Exclusion Criteria Met PSMA_PET [68Ga]Ga-PSMA-11 PET/CT Scan Eligibility->PSMA_PET PSMA_Positive PSMA-Positive Disease Confirmed PSMA_PET->PSMA_Positive Randomize Randomize PSMA_Positive->Randomize Vipivotide This compound (7.4 GBq IV q6w, 6 cycles) Randomize->Vipivotide Arm A ARPI ARPI Change (Abiraterone or Enzalutamide) Randomize->ARPI Arm B Follow_up Tumor Assessments q8-12w Vipivotide->Follow_up ARPI->Follow_up Progression Radiographic Progression? Follow_up->Progression Crossover Crossover to This compound Progression->Crossover Yes (from Arm B) Continue_Followup Continue Follow-up for OS Progression->Continue_Followup No Crossover->Continue_Followup

Caption: PSMAfore Trial Experimental Workflow.

Alternative Treatment: Sequential ARPI Therapy

The comparator arm in the PSMAfore trial, a change in ARPI, is a common clinical practice. However, the efficacy of sequential ARPI therapy is debated, with evidence suggesting modest activity. Retrospective studies have shown that the prostate-specific antigen (PSA) response rates for patients receiving a second ARPI after progressing on a first are generally low. For instance, some studies have reported PSA response rates of around 22-26% for enzalutamide after abiraterone.[4] The time to progression is also typically short.[4] This highlights the clinical need for more effective second-line treatment options in this patient population.

Conclusion

In taxane-naïve patients with PSMA-positive mCRPC who have progressed on a prior ARPI, this compound demonstrated a statistically significant and clinically meaningful improvement in radiographic progression-free survival compared to a change in ARPI therapy.[4][5][11] Additionally, this compound was associated with higher objective response rates, a longer duration of response, and a higher PSA response rate.[16] While the ITT overall survival did not show a statistically significant difference, this was likely confounded by the high rate of crossover from the control arm.[5][7][8] The safety profile of this compound was favorable, with a lower incidence of grade 3 or higher adverse events compared to the ARPI change arm.[11] These findings support the consideration of this compound as a new standard of care for this patient population.[4]

References

Long-Term Efficacy and Safety of Vipivotide Tetraxetan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the long-term outcomes of Vipivotide Tetraxetan in the treatment of metastatic castration-resistant prostate cancer (mCRPC), benchmarked against alternative therapies. This guide synthesizes data from pivotal clinical trials, providing detailed experimental protocols and visualizing key biological pathways.

This compound (formerly known as ¹⁷⁷Lu-PSMA-617) is a radioligand therapy that has emerged as a significant advancement in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This therapy involves a small molecule that binds to PSMA, which is highly expressed on prostate cancer cells, coupled with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), enabling targeted radiation delivery to tumor cells.[1][2] This guide provides a comprehensive comparison of the long-term follow-up data from key clinical trials of this compound against other treatment modalities for mCRPC.

Comparative Efficacy of this compound

Long-term data from the pivotal Phase III VISION trial and the Phase II TheraP trial have established the clinical benefit of this compound in heavily pre-treated mCRPC patients.

The VISION trial demonstrated a statistically significant improvement in both overall survival (OS) and radiographic progression-free survival (rPFS) for patients treated with this compound in combination with standard of care (SOC), compared to SOC alone.[3][4] In a long-term follow-up, the median OS was 15.3 months for the this compound group versus 11.3 months for the control group.[4] The median rPFS was also significantly extended to 8.7 months from 3.4 months in the control arm.[3]

The TheraP trial provided a direct comparison against an active chemotherapy agent, cabazitaxel. In a 3-year follow-up, this compound showed a similar overall survival to cabazitaxel.[5] However, it demonstrated a higher prostate-specific antigen (PSA) response rate and a more favorable safety profile, positioning it as a viable alternative for patients progressing after docetaxel.[5]

More recent data from the PSMAfore trial, presented at the ESMO 2023 congress, has shown a significant rPFS benefit in taxane-naïve mCRPC patients, with a 59% reduction in the risk of radiographic disease progression compared to a change in androgen receptor pathway inhibitor (ARPI).[6] This suggests the potential for this compound to be used in earlier lines of treatment.[6]

Table 1: Comparison of Efficacy Outcomes from Key Clinical Trials

Trial Treatment Arms Median Overall Survival (OS) Median Radiographic Progression-Free Survival (rPFS) Prostate-Specific Antigen (PSA) Response Rate (≥50% decline)
VISION This compound + SOC vs. SOC alone15.3 months vs. 11.3 months[4]8.7 months vs. 3.4 months[3]46% vs. 7.1%
TheraP This compound vs. CabazitaxelSimilar to Cabazitaxel[5]Not the primary endpoint66% vs. 37%[5]
PSMAfore This compound vs. Change in ARPIData immature12.0 months vs. 5.6 months[6]>2.5x more frequent with this compound[6]

Long-Term Safety Profile

The long-term safety of this compound has been a key area of investigation. A prospective, multi-center, long-term follow-up safety study (NCT05803941) is currently underway to further characterize known and potential risks over a 10-year period.[7][8]

Data from the VISION trial showed that while high-grade treatment-emergent adverse events were more frequent with this compound plus SOC (52.7%) compared to SOC alone (38.0%), the therapy was generally well-tolerated.[9] An exposure-adjusted analysis of the VISION trial data confirmed a favorable risk/benefit profile, with comparable rates of gastrointestinal events and fatigue between the arms.[9] However, a higher incidence of dry mouth, dry eye, and acute myelosuppression was associated with this compound treatment.[9]

The PSMAfore trial also reported a favorable safety profile, with the most common all-grade adverse events being primarily Grade 1-2 and including dry mouth (57.3%), asthenia (31.7%), nausea (31.3%), anemia (24.2%), and fatigue (22.9%).[6]

Table 2: Common Adverse Events (All Grades) Reported in Key Clinical Trials

Adverse Event VISION Trial (this compound + SOC) PSMAfore Trial (this compound)
Dry Mouth Higher incidence[9]57.3%[6]
Fatigue/Asthenia Comparable to SOC[9]31.7% (Asthenia), 22.9% (Fatigue)[6]
Nausea Comparable to SOC[9]31.3%[6]
Anemia Higher incidence24.2%[6]
Myelosuppression Higher incidence (acute)[9]Not specified (all grades)
Dry Eye Higher incidence[9]Not specified

Experimental Protocols

VISION Trial (NCT03511664)
  • Study Design: International, prospective, open-label, multicenter, randomized Phase 3 study.[10]

  • Patient Population: Patients with PSMA-positive mCRPC who had previously received at least one androgen-receptor-pathway inhibitor and one or two taxane regimens.[11]

  • Intervention: Patients were randomized 2:1 to receive either this compound (7.4 GBq every 6 weeks for four to six cycles) plus standard of care (SOC) or SOC alone.[11]

  • Primary Endpoints: The alternate primary endpoints were imaging-based progression-free survival and overall survival.[11]

  • Key Inclusion Criteria: PSMA-positive disease confirmed by ⁶⁸Ga-PSMA-11 PET/CT.[11]

  • Key Exclusion Criteria: Prior treatment with chemotherapy, immunotherapy, radium-223, or investigational drugs as part of the SOC.[11]

TheraP Trial (ANZUP 1603, NCT03392428)
  • Study Design: Open-label, randomized, stratified, two-arm multicenter Phase 2 trial.[12]

  • Patient Population: Men with mCRPC who had progressed after docetaxel treatment.[12]

  • Intervention: Patients were randomized 1:1 to receive either this compound (starting at 8.5 GBq and decreasing by 0.5 GBq per cycle for up to six cycles) or cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles).[12]

  • Primary Endpoint: PSA response rate (≥50% reduction).[12]

  • Key Inclusion Criteria: Sufficient PSMA avidity on ⁶⁸Ga-PSMA-11 PET/CT and no discordant FDG-avid/PSMA-negative disease.[12]

PSMAfore Trial (NCT04689828)
  • Study Design: Multicenter, open-label, randomized Phase 3 trial.[13]

  • Patient Population: Taxane-naïve adults with progressive mCRPC who were candidates for a change in ARPI.[13][14]

  • Intervention: Patients were randomized 1:1 to receive either this compound (7.4 GBq every 6 weeks for 6 cycles) or a change in ARPI (abiraterone or enzalutamide).[14]

  • Primary Endpoint: Radiographic progression-free survival (rPFS).[13]

  • Key Inclusion Criteria: Confirmed PSMA expression by ⁶⁸Ga-PSMA-11 PET/CT, having received one prior ARPI.[13]

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is rooted in the high expression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. PSMA is a transmembrane glycoprotein with enzymatic functions that is linked to several oncogenic signaling pathways, including the PI3K/Akt/mTOR pathway.[3][15]

The binding of this compound to PSMA leads to the internalization of the radioligand. The beta radiation emitted by ¹⁷⁷Lu then induces DNA damage in the cancer cells, ultimately leading to cell death.[16]

PSMA_Signaling_and_Vipivotide_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PSMA PSMA PI3K PI3K PSMA->PI3K Activation MAPK MAPK Pathway PSMA->MAPK Modulation Integrin β1 Integrin EGFR EGFR Vipivotide Vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617) Vipivotide->PSMA DNA_Damage DNA Damage Vipivotide->DNA_Damage ¹⁷⁷Lu Beta Emission Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Death Cell Death mTOR->Cell_Death Inhibition of Apoptosis DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound and associated PSMA signaling.

The binding of this compound to PSMA delivers targeted radiation, causing DNA damage and subsequent cell death. PSMA itself is involved in signaling pathways that promote cancer cell survival, such as the PI3K/Akt/mTOR pathway.

Experimental_Workflow_VISION_Trial cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Pool mCRPC Patients (Post-ARPI & Taxane) PSMA_PET ⁶⁸Ga-PSMA-11 PET/CT Patient_Pool->PSMA_PET Inclusion PSMA-Positive PSMA_PET->Inclusion Exclusion PSMA-Negative PSMA_PET->Exclusion Randomization Randomization (2:1) Inclusion->Randomization Arm_A This compound + Standard of Care Randomization->Arm_A Arm_B Standard of Care Alone Randomization->Arm_B Follow_Up Long-term Follow-up Arm_A->Follow_Up Arm_B->Follow_Up Endpoints Primary Endpoints: - Overall Survival - Radiographic Progression-Free Survival Follow_Up->Endpoints

Caption: Simplified workflow of the VISION clinical trial.

Patients with mCRPC underwent screening with ⁶⁸Ga-PSMA-11 PET/CT to determine eligibility. PSMA-positive patients were then randomized to receive either this compound plus standard of care or standard of care alone, followed by long-term monitoring for primary survival endpoints.

References

The Correlation Between PSMA Expression and Vipivotide Tetraxetan Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vipivotide tetraxetan (Pluvicto®) with alternative treatments for metastatic castration-resistant prostate cancer (mCRPC), focusing on the critical role of Prostate-Specific Membrane Antigen (PSMA) expression in treatment efficacy. Experimental data, detailed methodologies, and visual pathways are presented to support an evidence-based understanding of this targeted radioligand therapy.

Introduction

This compound, also known as ¹⁷⁷Lu-PSMA-617, is a radioligand therapy that targets PSMA, a transmembrane protein highly expressed on the surface of most prostate cancer cells.[1][2] This therapy involves a PSMA-targeting ligand coupled with a beta-emitting radionuclide, lutetium-177, to deliver targeted radiation to cancer cells, leading to DNA damage and cell death.[3][4] The level of PSMA expression on tumor cells is a key biomarker that is increasingly understood to correlate with the potential for a positive treatment response. This guide explores the quantitative relationship between PSMA expression levels and the clinical outcomes of this compound treatment, alongside comparisons with other therapeutic options.

Mechanism of Action of this compound

This compound's mechanism of action is a targeted delivery of radiation. The PSMA-617 ligand binds with high affinity to the extracellular domain of PSMA on prostate cancer cells. Following this binding, the attached lutetium-177 radionuclide is internalized by the cell, where it emits beta particles. This localized radiation induces double-strand DNA breaks, ultimately leading to apoptosis of the cancer cell.

This compound Mechanism of Action Mechanism of Action of this compound cluster_bloodstream Bloodstream cluster_cell PSMA-Positive Prostate Cancer Cell This compound This compound PSMA PSMA This compound->PSMA Binds to PSMA Internalization Internalization PSMA->Internalization DNA_Damage DNA Damage Internalization->DNA_Damage Beta Particle Emission from ¹⁷⁷Lu Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Mechanism of Action of this compound

Quantitative Data Presentation: Correlating PSMA Expression with Treatment Outcomes

The efficacy of this compound is strongly linked to the level of PSMA expression in tumors, which can be quantified using Positron Emission Tomography (PET) imaging. The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, is a key metric. Higher SUV values on PSMA PET scans indicate greater PSMA expression and have been associated with improved treatment outcomes.

Table 1: this compound Efficacy by PSMA Expression (SUVmean)
PSMA Expression Level (SUVmean)Patient CohortPSA Response Rate (≥50% decline)Radiographic Progression-Free Survival (rPFS)Overall Survival (OS)Reference
High (≥10) mCRPC (TheraP Trial)91%Not ReportedNot Reported[5][6]
Low (<10) mCRPC (TheraP Trial)52%Not ReportedNot Reported[5][6]
Continuous Increase (per unit) mCRPC (VISION Trial Analysis)Not Reported12% decreased risk of progression10% decreased risk of death[7]
Table 2: Comparative Efficacy of this compound and Alternative Therapies
TreatmentTrialPatient PopulationMedian Radiographic Progression-Free Survival (rPFS)Median Overall Survival (OS)Objective Response Rate (ORR)
This compound + Standard of Care VISIONPSMA+ mCRPC (post-ARPI & chemo)8.7 months15.3 monthsNot Reported
Standard of Care Alone VISIONPSMA+ mCRPC (post-ARPI & chemo)3.4 months11.3 monthsNot Reported
This compound PSMAforePSMA+ mCRPC (pre-chemo)12.0 monthsNot Mature50.7%
Androgen Receptor Pathway Inhibitor (ARPI) Change PSMAforePSMA+ mCRPC (pre-chemo)5.6 monthsNot Mature14.9%
This compound TheraPPSMA+ mCRPC (post-docetaxel)Improved vs CabazitaxelSimilar to Cabazitaxel66% (PSA response)
Cabazitaxel TheraPPSMA+ mCRPC (post-docetaxel)Not ReportedSimilar to this compound37% (PSA response)
This compound + ARPI/ADT PSMAdditionPSMA+ mHSPCNot ReachedPositive Trend85.3%
ARPI/ADT Alone PSMAdditionPSMA+ mHSPCNot ReachedPositive Trend80.8%

Note: mCRPC = metastatic Castration-Resistant Prostate Cancer; mHSPC = metastatic Hormone-Sensitive Prostate Cancer; ARPI = Androgen Receptor Pathway Inhibitor; ADT = Androgen Deprivation Therapy.

Experimental Protocols

Accurate quantification of PSMA expression is crucial for patient selection and predicting treatment response. The two primary methods are PSMA PET/CT imaging and immunohistochemistry (IHC).

PSMA PET/CT Imaging Protocol

PSMA PET/CT is the standard for in-vivo quantification of PSMA expression.

PSMA_PET_CT_Workflow PSMA PET/CT Experimental Workflow Patient_Prep Patient Preparation (Hydration) Radiotracer_Admin Radiotracer Administration (e.g., ⁶⁸Ga-PSMA-11) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (approx. 60 min) Radiotracer_Admin->Uptake_Phase Imaging PET/CT Imaging Uptake_Phase->Imaging Image_Recon Image Reconstruction Imaging->Image_Recon Quant_Analysis Quantitative Analysis (SUVmax, SUVmean) Image_Recon->Quant_Analysis PSMA_IHC_Workflow PSMA Immunohistochemistry Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding) Sectioning Sectioning Tissue_Prep->Sectioning Antigen_Retrieval Antigen Retrieval Sectioning->Antigen_Retrieval Primary_Antibody Primary Antibody Incubation (Anti-PSMA) Antigen_Retrieval->Primary_Antibody Secondary_Antibody Secondary Antibody & Detection Primary_Antibody->Secondary_Antibody Staining Chromogenic Staining Secondary_Antibody->Staining Scoring Pathological Scoring (e.g., H-Score, IRS) Staining->Scoring

References

Lutetium-177 Vipivotide Tetraxetan (Pluvicto®) in Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis of the VISION Trial

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the pivotal Phase 3 VISION trial results for Lutetium-177 Vipivotide tetraxetan, offering a comparative perspective against alternative therapies for metastatic castration-resistant prostate cancer (mCRPC).

The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) has been significantly advanced with the introduction of targeted radioligand therapy. Lutetium-177 this compound (formerly known as ¹⁷⁷Lu-PSMA-617 and marketed as Pluvicto®) has emerged as a novel therapeutic agent. Its approval was based on the strength of the Phase 3 VISION trial, which demonstrated a significant improvement in survival outcomes for patients with PSMA-positive mCRPC who had progressed on prior androgen receptor pathway inhibitors and taxane-based chemotherapy.[1][2][3] This guide provides a comprehensive comparison of the VISION trial data with other treatment modalities, supported by detailed experimental protocols and data visualizations to aid in research and development.

Mechanism of Action

Lutetium-177 this compound is a radioligand therapeutic agent.[4] It consists of a radionuclide, Lutetium-177, linked to a ligand that binds to the prostate-specific membrane antigen (PSMA).[1][5] PSMA is a transmembrane protein that is highly expressed on the surface of most prostate cancer cells.[2][4] Upon administration, the agent binds to PSMA-expressing cells. The beta-minus particle emission from Lutetium-177 then delivers targeted radiation to these cells, as well as to surrounding cells, inducing DNA damage that can lead to cell death.[1][3][5]

Below is a diagram illustrating the signaling pathway and mechanism of action of Lutetium-177 this compound.

cluster_membrane Prostate Cancer Cell Membrane PSMA PSMA Internalization PSMA->Internalization Internalization Lu177_Vipivotide Lutetium-177 This compound Binding Lu177_Vipivotide->Binding Binds to Binding->PSMA DNA_Damage DNA Damage Internalization->DNA_Damage Beta Emission from Lutetium-177 causes Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death Leads to

Mechanism of Action of Lutetium-177 this compound

The VISION Trial: Experimental Protocol

The VISION trial was an international, prospective, open-label, multicenter, randomized Phase 3 study designed to evaluate the efficacy and safety of Lutetium-177 this compound in men with PSMA-positive mCRPC.[6]

Patient Population: Eligible participants were adult patients with mCRPC who had previously been treated with at least one androgen receptor pathway inhibitor (ARPI) and one or two taxane regimens.[1][7][8] A key inclusion criterion was the presence of PSMA-positive disease, as confirmed by a central review of gallium-68 (⁶⁸Ga)-labeled PSMA-11 PET scans.[6] Patients were required to have at least one PSMA-positive metastatic lesion.[9]

Study Design: A total of 831 patients were randomized in a 2:1 ratio to receive either Lutetium-177 this compound plus best standard of care (BSoC) or BSoC alone.[6] The BSoC was determined by the investigator but excluded cytotoxic chemotherapy, systemic radioisotopes, and immunotherapy due to unknown combined toxicities.[10]

Treatment Administration: Patients in the experimental arm received 7.4 GBq (gigabecquerels) of Lutetium-177 this compound intravenously every 6 weeks for up to 6 cycles.[6]

Endpoints: The trial had two alternate primary endpoints: overall survival (OS) and radiographic progression-free survival (rPFS).[9][11] Key secondary endpoints included objective response rate (ORR), disease control rate (DCR), and time to first symptomatic skeletal event (SSE).[9][12]

The following diagram outlines the experimental workflow of the VISION trial.

Screening Patient Screening (mCRPC, prior ARPI & taxane) PSMA_PET PSMA PET Scan (Gallium-68 PSMA-11) Screening->PSMA_PET Randomization Randomization (2:1) PSMA_PET->Randomization Lu177_Arm Lutetium-177 this compound + Best Standard of Care (n=551) Randomization->Lu177_Arm SOC_Arm Best Standard of Care (n=280) Randomization->SOC_Arm Treatment_Cycle 7.4 GBq every 6 weeks (up to 6 cycles) Lu177_Arm->Treatment_Cycle Follow_Up Follow-up for Efficacy and Safety SOC_Arm->Follow_Up Treatment_Cycle->Follow_Up Endpoints Primary Endpoints: Overall Survival (OS) Radiographic Progression-Free Survival (rPFS) Follow_Up->Endpoints

Experimental Workflow of the VISION Trial

Comparative Efficacy Data

The VISION trial demonstrated a statistically significant improvement in both primary endpoints for patients treated with Lutetium-177 this compound.

EndpointLutetium-177 this compound + BSoCBest Standard of Care (BSoC) AloneHazard Ratio (HR) [95% CI]p-value
Median Overall Survival (OS) 15.3 months[1][12][13]11.3 months[1][12][13]0.62 [0.52, 0.74][1][12]<0.001[1][12]
Median Radiographic Progression-Free Survival (rPFS) 8.7 months[1][12][13]3.4 months[1][12][13]0.40 [0.29, 0.57][1][12][13]<0.001[1][13]
Median Time to First Symptomatic Skeletal Event (SSE) 11.5 months6.8 months0.50 [0.40, 0.62][12]<0.001[12]
PSA Reduction of ≥50% 46%[10]7.1%[10]--
Overall Response Rate (RECIST 1.1) Complete Response: 9.2%Partial Response: 41.8%[14]---

Comparison with Alternative Treatments

The standard of care for mCRPC after progression on ARPIs and docetaxel often includes cabazitaxel, another taxane chemotherapy.[15][16] While the VISION trial used a BSoC control arm, other studies have directly compared Lutetium-177 this compound with cabazitaxel.

TheraP Trial (Phase 2): The TheraP trial, a randomized, open-label, phase 2 trial, compared Lutetium-177 this compound with cabazitaxel in men with mCRPC who had progressed after docetaxel.[17]

EndpointLutetium-177 this compoundCabazitaxelHazard Ratio (HR) [95% CI] or Differencep-value
PSA Response Rate (≥50% reduction) 66%[7][17]37%[7][17]29% difference[7][17]<0.0001[7][17]
Median Progression-Free Survival (PFS) 7.1 months (RMST)[17][18]5.0 months (RMST)[17][18]HR 0.62 [0.45, 0.85][17]0.0028[17]
Median Overall Survival (OS) 19.1 months (RMST)[17][18]19.6 months (RMST)[17][18]HR 0.97 [0.70, 1.4][18]0.99[17][18]

RMST: Restricted Mean Survival Time

The TheraP trial showed a significant improvement in PSA response rate and PFS for Lutetium-177 this compound compared to cabazitaxel, although there was no significant difference in overall survival at the 3-year follow-up.[17][18]

Real-World Evidence: A large real-world study presented at ASCO 2025 compared the effectiveness of cabazitaxel versus Lutetium-177 this compound in patients with mCRPC.[19] This study found that patients receiving Lutetium-177 this compound had significantly longer real-world time-to-next-therapy (rwTTNT) and real-world overall survival (rwOS).[19]

EndpointLutetium-177 this compoundCabazitaxelAdjusted Hazard Ratio (HR)p-value
Median Real-World Time-to-Next-Therapy (rwTTNT) 8.3 months[19][20]4.7 months[19][20]0.43[19]<0.001[19]
Median Real-World Overall Survival (rwOS) 10.3 months[19][20]8.8 months[19][20]0.61[19]<0.001[19]

Safety and Tolerability

In the VISION trial, treatment-emergent adverse events were more common in the Lutetium-177 this compound arm compared to the BSoC alone arm (85.3% vs 28.8%).[12][13] The most frequent grade 3 or higher adverse events in the Lutetium-177 this compound group included anemia, thrombocytopenia, lymphopenia, and fatigue.[12]

In the TheraP trial, grade 3/4 adverse events were less frequent with Lutetium-177 this compound (33%) compared to cabazitaxel (53%).[7][17]

Conclusion

The Phase 3 VISION trial firmly establishes Lutetium-177 this compound as a new standard of care for patients with PSMA-positive mCRPC who have progressed after treatment with an ARPI and taxane-based chemotherapy. The therapy demonstrated a statistically significant and clinically meaningful improvement in both overall survival and radiographic progression-free survival compared to the best standard of care alone.

When compared to cabazitaxel, the Phase 2 TheraP trial and real-world evidence suggest that Lutetium-177 this compound offers a favorable progression-free survival and a better safety profile, with real-world data also indicating a potential overall survival benefit. These findings underscore the importance of PSMA-targeted radioligand therapy in the evolving treatment paradigm for advanced prostate cancer. Further research will continue to define the optimal sequencing of these therapies and their role in earlier stages of the disease.

References

A Comparative Analysis of the Safety Profiles of Vipivotide Tetraxetan-Based Radiotherapies: ¹⁷⁷Lu-PSMA-617 vs. ²²⁵Ac-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of two prominent Vipivotide tetraxetan-based radiotherapies: Lutetium-177 (¹⁷⁷Lu) this compound (Pluvicto™) and Actinium-225 (²²⁵Ac) this compound. This analysis is based on available clinical trial data and aims to equip researchers and drug development professionals with a comprehensive understanding of the associated adverse events, underlying mechanisms, and the experimental protocols used to evaluate these therapies.

Executive Summary

Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy has emerged as a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Both ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA-617 utilize the same targeting molecule, this compound (PSMA-617), to deliver a radioactive payload directly to cancer cells. However, the distinct properties of the radioisotopes—a beta-emitter (¹⁷⁷Lu) versus an alpha-emitter (²²⁵Ac)—result in different safety and efficacy profiles. While ¹⁷⁷Lu-PSMA-617 is now an approved therapy, ²²⁵Ac-PSMA-617 remains investigational, showing promise in patients who have failed other treatments. A key differentiator in their safety profiles is the higher incidence and severity of xerostomia (dry mouth) associated with ²²⁵Ac-PSMA-617, which is considered a dose-limiting toxicity. Hematological toxicity is a concern for both therapies, though generally manageable.

Comparative Safety Data

The following table summarizes the incidence of key adverse events observed in clinical studies of ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA-617. Data for ¹⁷⁷Lu-PSMA-617 is primarily drawn from the pivotal VISION trial, while data for ²²⁵Ac-PSMA-617 is derived from a meta-analysis of several smaller studies. It is important to note that direct head-to-head comparative trial data is still emerging.

Adverse Event¹⁷⁷Lu-PSMA-617 (Pluvicto™)[1][2][3][4]²²⁵Ac-PSMA-617[5][6][7]
Any Grade Toxicity
Fatigue43%~50% (transient)
Dry Mouth (Xerostomia)39%77.1% - 84%
Nausea35%Not consistently reported as a major issue
Anemia32%30.3%
Decreased Appetite21%Not consistently reported
Constipation20%Not consistently reported
Grade 3-4 Toxicity
Anemia13%7.5%
Thrombocytopenia8%5.5%
LeukopeniaNot specified in top-line results4.5%
Lymphopenia7.8%Not specified
Fatigue6%Not reported as Grade 3/4
Acute Kidney Injury3%3.0% (Grade III nephrotoxicity)
Pancytopenia1.1% (including 2 fatal events)Not reported

Mechanism of Action and Toxicity Pathways

PSMA-targeted radioligand therapy operates by delivering ionizing radiation to PSMA-expressing cells. The this compound component binds with high affinity to PSMA, which is highly expressed on the surface of prostate cancer cells. The attached radionuclide then decays, emitting radiation that causes cellular damage, primarily through the induction of DNA double-strand breaks, leading to apoptosis.

cluster_targeting PSMA Targeting and Internalization cluster_radiation Radiation-Induced DNA Damage cluster_response Cellular Response Radioligand\n(¹⁷⁷Lu/²²⁵Ac-PSMA-617) Radioligand (¹⁷⁷Lu/²²⁵Ac-PSMA-617) PSMA Receptor\n(on cancer cell) PSMA Receptor (on cancer cell) Radioligand\n(¹⁷⁷Lu/²²⁵Ac-PSMA-617)->PSMA Receptor\n(on cancer cell) Binding Internalization Internalization PSMA Receptor\n(on cancer cell)->Internalization Endocytosis Radionuclide Decay\n(Beta/Alpha Emission) Radionuclide Decay (Beta/Alpha Emission) Internalization->Radionuclide Decay\n(Beta/Alpha Emission) DNA Double-Strand Breaks DNA Double-Strand Breaks Radionuclide Decay\n(Beta/Alpha Emission)->DNA Double-Strand Breaks DNA Damage Response\n(ATM/ATR activation) DNA Damage Response (ATM/ATR activation) DNA Double-Strand Breaks->DNA Damage Response\n(ATM/ATR activation) Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response\n(ATM/ATR activation)->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response\n(ATM/ATR activation)->Apoptosis Cell Cycle Arrest->Apoptosis

PSMA-Targeted Radioligand Therapy Mechanism of Action.

The difference in the type of radiation emitted by ¹⁷⁷Lu and ²²⁵Ac underlies their distinct biological effects and toxicity profiles. ¹⁷⁷Lu emits beta particles (electrons) with a longer range (up to 2 mm) and lower linear energy transfer (LET), resulting in more diffuse damage. In contrast, ²²⁵Ac emits alpha particles (helium nuclei) with a very short range (less than 0.1 mm) and high LET, causing dense and complex DNA damage that is more difficult for cells to repair.[8][9] This high potency of alpha particles is thought to contribute to the higher rates of xerostomia observed with ²²⁵Ac-PSMA-617 due to significant damage to the salivary glands, which also express PSMA.

The following diagram illustrates the differential DNA damage and repair pathways activated by beta and alpha emitters.

cluster_beta Beta Emitter (¹⁷⁷Lu) Effects cluster_alpha Alpha Emitter (²²⁵Ac) Effects ¹⁷⁷Lu-PSMA-617 ¹⁷⁷Lu-PSMA-617 Beta Particle Emission\n(Longer range, lower LET) Beta Particle Emission (Longer range, lower LET) ¹⁷⁷Lu-PSMA-617->Beta Particle Emission\n(Longer range, lower LET) Simpler DNA Lesions\n(Single-strand breaks, simple double-strand breaks) Simpler DNA Lesions (Single-strand breaks, simple double-strand breaks) Beta Particle Emission\n(Longer range, lower LET)->Simpler DNA Lesions\n(Single-strand breaks, simple double-strand breaks) Base Excision Repair (BER)\nNon-Homologous End Joining (NHEJ) Base Excision Repair (BER) Non-Homologous End Joining (NHEJ) Simpler DNA Lesions\n(Single-strand breaks, simple double-strand breaks)->Base Excision Repair (BER)\nNon-Homologous End Joining (NHEJ) Repair Pathways Higher Probability of Repair Higher Probability of Repair Simpler DNA Lesions\n(Single-strand breaks, simple double-strand breaks)->Higher Probability of Repair ²²⁵Ac-PSMA-617 ²²⁵Ac-PSMA-617 Alpha Particle Emission\n(Shorter range, higher LET) Alpha Particle Emission (Shorter range, higher LET) ²²⁵Ac-PSMA-617->Alpha Particle Emission\n(Shorter range, higher LET) Complex DNA Lesions\n(Clustered double-strand breaks) Complex DNA Lesions (Clustered double-strand breaks) Alpha Particle Emission\n(Shorter range, higher LET)->Complex DNA Lesions\n(Clustered double-strand breaks) Homologous Recombination (HR)\nNon-Homologous End Joining (NHEJ) Homologous Recombination (HR) Non-Homologous End Joining (NHEJ) Complex DNA Lesions\n(Clustered double-strand breaks)->Homologous Recombination (HR)\nNon-Homologous End Joining (NHEJ) Repair Pathways Lower Probability of Repair\n-> Higher Cell Kill Potency Lower Probability of Repair -> Higher Cell Kill Potency Complex DNA Lesions\n(Clustered double-strand breaks)->Lower Probability of Repair\n-> Higher Cell Kill Potency

Differential DNA Damage by Beta and Alpha Emitters.

Experimental Protocols

¹⁷⁷Lu-PSMA-617: The VISION Trial (NCT03511664)

The safety and efficacy of ¹⁷⁷Lu-PSMA-617 were primarily established in the international, open-label, phase 3 VISION trial.[1][2][3][10]

Patient Population:

  • Men with PSMA-positive mCRPC who had progressed after at least one androgen receptor pathway inhibitor and one or two taxane-based chemotherapy regimens.

  • PSMA positivity was confirmed by 68Ga-PSMA-11 PET/CT scans.

  • Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 2.

Treatment Regimen:

  • Patients were randomized 2:1 to receive either ¹⁷⁷Lu-PSMA-617 plus standard of care (SOC) or SOC alone.

  • ¹⁷⁷Lu-PSMA-617 was administered at a dose of 7.4 GBq (200 mCi) intravenously every 6 weeks for up to 6 cycles.

  • SOC included treatments like androgen deprivation therapy and symptomatic treatments but excluded chemotherapy, immunotherapy, and other systemic radioisotopes.

Safety Assessment:

  • Adverse events were monitored throughout the study and for 30 days after the last dose, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[11][12][13][14]

  • Laboratory assessments, including hematology and serum chemistry, were performed at baseline and before each treatment cycle.

The following workflow illustrates the key stages of the VISION trial protocol.

Patient Screening\n(mCRPC, prior therapies) Patient Screening (mCRPC, prior therapies) ⁶⁸Ga-PSMA-11 PET/CT\n(Confirmation of PSMA positivity) ⁶⁸Ga-PSMA-11 PET/CT (Confirmation of PSMA positivity) Patient Screening\n(mCRPC, prior therapies)->⁶⁸Ga-PSMA-11 PET/CT\n(Confirmation of PSMA positivity) Randomization (2:1) Randomization (2:1) ⁶⁸Ga-PSMA-11 PET/CT\n(Confirmation of PSMA positivity)->Randomization (2:1) Arm A: ¹⁷⁷Lu-PSMA-617 + SOC Arm A: ¹⁷⁷Lu-PSMA-617 + SOC Randomization (2:1)->Arm A: ¹⁷⁷Lu-PSMA-617 + SOC Arm B: SOC Alone Arm B: SOC Alone Randomization (2:1)->Arm B: SOC Alone Treatment Cycles\n(7.4 GBq every 6 weeks, up to 6 cycles) Treatment Cycles (7.4 GBq every 6 weeks, up to 6 cycles) Arm A: ¹⁷⁷Lu-PSMA-617 + SOC->Treatment Cycles\n(7.4 GBq every 6 weeks, up to 6 cycles) Safety & Efficacy Follow-up Safety & Efficacy Follow-up Arm B: SOC Alone->Safety & Efficacy Follow-up Treatment Cycles\n(7.4 GBq every 6 weeks, up to 6 cycles)->Safety & Efficacy Follow-up

Simplified Workflow of the VISION Trial Protocol.
²²⁵Ac-PSMA-617: Representative Phase I/II Trial Design (e.g., NCT04597411)

The safety and dosing of ²²⁵Ac-PSMA-617 are being evaluated in several early-phase clinical trials. The following represents a typical design for such a study.[15][16][17]

Patient Population:

  • Men with mCRPC who have progressed on standard therapies, often including prior treatment with ¹⁷⁷Lu-PSMA-617.

  • Confirmation of PSMA-positive disease via PET/CT imaging.

  • Adequate organ function (bone marrow, liver, and renal).

Treatment Regimen:

  • These are often dose-escalation studies to determine the maximum tolerated dose (MTD).

  • ²²⁵Ac-PSMA-617 is administered intravenously at varying dose levels, typically every 8 weeks for a specified number of cycles (e.g., up to 6).

Safety Assessment:

  • Close monitoring for dose-limiting toxicities (DLTs), with a particular focus on xerostomia and hematological adverse events.

  • Adverse events are graded using CTCAE.

  • Regular laboratory and functional assessments of salivary gland and renal function.

Conclusion

This compound-based radiotherapies represent a powerful therapeutic platform for PSMA-positive prostate cancer. The choice of radionuclide significantly influences the safety profile. ¹⁷⁷Lu-PSMA-617 offers a well-established safety profile with manageable toxicities, making it a valuable addition to the treatment landscape for mCRPC. ²²⁵Ac-PSMA-617, with its potent alpha-particle emissions, demonstrates promising anti-tumor activity, particularly in patients with advanced disease, but is associated with a higher incidence and severity of xerostomia, which poses a significant challenge for its clinical development and patient quality of life. Ongoing and future research, including direct comparative trials, will be crucial to further delineate the relative safety and efficacy of these therapies and to identify patient populations most likely to benefit from each approach. Strategies to mitigate toxicities, especially the salivary gland effects of ²²⁵Ac-PSMA-617, are an active area of investigation.

References

Safety Operating Guide

Proper Disposal of Vipivotide Tetraxetan: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Vipivotide Tetraxetan, both in its non-radioactive form and as the radiopharmaceutical Lutetium (177Lu) this compound (Pluvicto™), are critical for maintaining laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring adherence to regulatory standards.

This compound is a precursor molecule that, when chelated with a radionuclide such as Lutetium-177, becomes a targeted radiopharmaceutical. The disposal of this compound, therefore, falls under two distinct categories: as a non-radioactive chemical and as a radioactive material. Each requires a specific disposal pathway.

Disposal of Non-Radioactive this compound

In its non-radiolabeled form, this compound is considered a chemical waste product. Its disposal should align with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, the guidelines under 40 CFR, part 262, subpart K, which provides an alternative to the standard satellite accumulation area regulations, may also be applicable.[1]

Step-by-Step Disposal Protocol for Non-Radioactive this compound:
  • Waste Identification and Segregation:

    • Treat all unused or expired non-radioactive this compound as hazardous chemical waste.

    • Segregate solid and liquid waste forms into separate, compatible containers. For instance, most acidic waste should be stored in glass containers rather than metal to prevent corrosion.[2]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can react violently or release hazardous gases.[3]

  • Container Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."[3]

    • The label should also include the date when waste was first added to the container.[3]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is inspected weekly for leaks.[3] Containers must be kept closed except when adding waste.[3]

  • Chemical Neutralization (Optional, based on institutional policy):

    • Given that peptide bonds can be hydrolyzed under acidic or basic conditions, a chemical neutralization step may be considered to degrade the molecule before disposal.[4] This should only be performed by trained personnel and in accordance with your institution's approved protocols.

    • Acidic Hydrolysis: Treatment with a strong acid can break the peptide bonds.

    • Basic Hydrolysis: Treatment with a strong base can also facilitate peptide bond cleavage.[4]

    • The DOTA chelator component is susceptible to degradation through decarboxylation and cleavage of its acetate arms, particularly in the absence of a complexed metal.[1][5]

    • Always neutralize the pH of the solution to between 5.0 and 12.5 before any potential drain disposal, and only if permitted by local regulations for neutralized, non-hazardous materials.[3] It is crucial to note that drain disposal of hazardous chemicals is highly regulated and generally discouraged.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6]

    • Never dispose of non-radioactive this compound in the general trash or down the drain without explicit approval and adherence to established institutional and local regulations.[3][7]

Disposal of Lutetium (177Lu) this compound (Radiolabeled)

When this compound is radiolabeled with Lutetium-177, it becomes a radiopharmaceutical, and its disposal is primarily governed by regulations for radioactive waste. The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize radiation exposure.

Key Considerations for Radioactive Waste:
  • Half-Life of Lutetium-177: The physical half-life of 177Lu is approximately 6.7 days. This relatively short half-life allows for decay-in-storage as a viable disposal method.[8]

  • Primary Excretion Route: The primary route of excretion for Lutetium (177Lu) this compound is through the kidneys into the urine.[9] Therefore, any materials coming into contact with patient-derived samples (e.g., urine, blood) in a research setting must be treated as radioactive waste.

Step-by-Step Disposal Protocol for Lutetium (177Lu) this compound:
  • Waste Segregation and Shielding:

    • Segregate all radioactive waste, including unused vials, contaminated labware (pipette tips, gloves, etc.), and any patient-derived materials, into designated and clearly labeled radioactive waste containers.

    • Use appropriate shielding (e.g., lead-lined containers) to minimize radiation exposure.

  • Decay-in-Storage:

    • Store the radioactive waste in a secure, designated area for a period of at least 10 half-lives (approximately 67 days for 177Lu).[8] This allows the radioactivity to decay to background levels.

    • Each storage container must be clearly labeled with the isotope (177Lu), the initial date of storage, and the calculated "decay-by" date.[8]

  • Post-Decay Survey and Disposal:

    • After the decay period, survey the waste with a radiation detection meter to confirm that the radioactivity is indistinguishable from background levels.[8]

    • Once confirmed to be non-radioactive, the waste can be disposed of as regular chemical or biohazardous waste, depending on its nature. All radioactive labels must be defaced or removed before final disposal.[8]

  • Contaminated Liquids:

    • In a clinical or research setting involving patient samples, bodily fluids such as urine are a primary source of radioactive contamination. These should be handled with appropriate personal protective equipment (PPE), including double gloves, a gown, and eye protection.[9]

    • Contaminated liquid waste should be stored for decay in appropriately shielded and labeled containers.

Quantitative Data for Disposal

ParameterGuideline for Non-Radioactive WasteGuideline for Radioactive Waste (177Lu)
Primary Disposal Method Collection by licensed hazardous waste vendorDecay-in-storage
Storage Location Designated Satellite Accumulation Area (SAA)Secure, shielded radioactive materials area
Container Labeling "Hazardous Waste," chemical name, dateRadiation symbol, isotope (177Lu), activity, date
Decay Period Not applicableMinimum of 10 half-lives (~67 days)
Final Disposal Route Hazardous waste streamSurveyed as non-radioactive, then appropriate waste stream

Experimental Protocols

While specific degradation protocols for this compound are not widely published, general principles of peptide and chelator degradation can be applied.

Protocol for Acidic Hydrolysis of Peptide Bonds (for chemical degradation consideration):

  • In a fume hood and with appropriate PPE, cautiously add a strong acid (e.g., 6M HCl) to the aqueous solution of this compound waste.

  • Gently heat the mixture (e.g., to 100-110°C) for several hours to accelerate hydrolysis.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution with a suitable base (e.g., NaOH) to a pH between 5.0 and 12.5.

  • Dispose of the neutralized solution as hazardous chemical waste.

Note: This is a general guideline and must be adapted and validated according to your institution's specific safety protocols and waste management capabilities.

Visualizing the Disposal Workflow

VipivotideTetraxetanDisposal cluster_non_radioactive Non-Radioactive this compound cluster_radioactive Lutetium (177Lu) this compound start_non_radio Waste Generation (Unused/Expired Compound) identify_non_radio Identify as Hazardous Chemical Waste start_non_radio->identify_non_radio segregate_non_radio Segregate Solid & Liquid Waste into Compatible Containers identify_non_radio->segregate_non_radio label_non_radio Label Container: 'Hazardous Waste' Chemical Name & Date segregate_non_radio->label_non_radio store_non_radio Store in Designated Satellite Accumulation Area (SAA) label_non_radio->store_non_radio collect_non_radio Arrange for Pickup by EH&S or Licensed Vendor store_non_radio->collect_non_radio final_disp_non_radio Final Disposal as Hazardous Chemical Waste collect_non_radio->final_disp_non_radio start_radio Waste Generation (Unused Vials, Contaminated Labware) identify_radio Identify as Radioactive Waste start_radio->identify_radio segregate_radio Segregate into Shielded, Labeled Containers identify_radio->segregate_radio store_radio Decay-in-Storage (min. 10 half-lives / ~67 days) segregate_radio->store_radio survey_radio Survey Waste to Confirm Background Radioactivity Levels store_radio->survey_radio deface_labels Deface/Remove Radioactive Labels survey_radio->deface_labels final_disp_radio Dispose as Chemical or Biohazardous Waste deface_labels->final_disp_radio

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound in all its forms, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.